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  • Product: 5-nitro-2H-1,2,3-triazole-4-carboxylic acid
  • CAS: 145769-54-6

Core Science & Biosynthesis

Foundational

synthesis of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a molecule of significant interest in medicinal chemistry and materials science. The presence of the nitro group, a well-known pharmacophore and an energy-rich functional group, combined with the versatile 1,2,3-triazole core, makes this compound a valuable building block for the development of novel therapeutic agents and energetic materials.[1] This guide details a robust two-step synthetic pathway, commencing with the formation of the 1,2,3-triazole-4-carboxylic acid scaffold via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by electrophilic nitration to introduce the nitro functionality. The experimental protocols are presented with a focus on the underlying mechanistic principles, ensuring both reproducibility and a thorough understanding of the reaction dynamics.

Introduction: The Significance of the 5-nitro-1,2,3-triazole-4-carboxylic Acid Scaffold

The 1,2,3-triazole moiety is a prominent structural motif in a wide array of biologically active compounds, prized for its metabolic stability and capacity for hydrogen bonding.[1] When functionalized with a nitro group, the resulting scaffold gains unique electronic properties that can be exploited in various applications. The nitro group can act as a bioisostere for other functional groups, modulate the acidity of the carboxylic acid, and serve as a precursor for further chemical transformations.[2] In the realm of energetic materials, the high nitrogen content and the presence of the oxygen-rich nitro group contribute to favorable energetic properties.[3]

This guide focuses on a logical and efficient , providing researchers with the necessary knowledge to produce this valuable compound in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The is most effectively achieved through a two-step process:

  • Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 2H-1,2,3-triazole-4-carboxylic acid. This foundational "click chemistry" reaction provides a highly efficient and regioselective method for constructing the triazole ring.[4][5]

  • Step 2: Electrophilic Nitration of the Triazole Ring. The pre-formed 2H-1,2,3-triazole-4-carboxylic acid is then subjected to nitration to introduce the nitro group at the C5 position.

Synthetic_Pathway Start Starting Materials (Sodium Azide, Propiolic Acid) Step1 Step 1: CuAAC Reaction (Formation of Triazole Ring) Start->Step1 Intermediate 2H-1,2,3-triazole-4-carboxylic acid Step1->Intermediate Step2 Step 2: Electrophilic Nitration (Introduction of Nitro Group) Intermediate->Step2 Product 5-nitro-2H-1,2,3-triazole-4-carboxylic acid Step2->Product

Caption: Overall synthetic workflow for 5-nitro-2H-1,2,3-triazole-4-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 2H-1,2,3-triazole-4-carboxylic acid

This protocol is adapted from established methods for the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives via CuAAC.[4][6]

Materials:

  • Sodium azide (NaN₃)

  • Propiolic acid

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Hydrochloric acid (HCl)

Protocol:

  • In a round-bottom flask, dissolve sodium azide (1.0 eq) in a 2:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq). Stir until all solids are dissolved.

  • Add propiolic acid (1.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete (monitored by TLC), acidify the mixture with hydrochloric acid to a pH of approximately 2.

  • The precipitated product, 2H-1,2,3-triazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices:

  • Copper(I) Catalyst: The active catalyst is Cu(I), which is generated in situ from the reduction of Cu(II) by sodium ascorbate. This is a common and convenient method for performing CuAAC reactions.

  • Solvent System: The tert-butanol/water mixture is effective for dissolving both the organic and inorganic reagents.

  • Acidification: The product is a carboxylic acid, which is soluble in its salt form at neutral or basic pH. Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution, allowing for easy isolation.

Step 2: Synthesis of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid

The nitration of the triazole ring is achieved using a standard nitrating mixture of nitric acid and sulfuric acid. This protocol is based on general procedures for the nitration of heterocyclic compounds.[7][8]

Materials:

  • 2H-1,2,3-triazole-4-carboxylic acid (from Step 1)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 2H-1,2,3-triazole-4-carboxylic acid (1.0 eq) to concentrated sulfuric acid (3.0 eq). Stir until the solid is completely dissolved.

  • In a separate beaker, also cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (1.2 eq).

  • Slowly add the nitrating mixture dropwise to the solution of the triazole in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated product, 5-nitro-2H-1,2,3-triazole-4-carboxylic acid, is collected by filtration, washed thoroughly with cold water to remove residual acid, and dried under vacuum.

Causality Behind Experimental Choices:

  • Nitrating Agent: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution reactions.

  • Sulfuric Acid as Solvent and Catalyst: Sulfuric acid protonates the nitric acid, facilitating the formation of the nitronium ion. It also serves as a solvent for the starting material.

  • Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent unwanted side reactions, such as over-nitration or degradation of the starting material.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it quenches the reaction and precipitates the product, which is sparingly soluble in the resulting acidic aqueous solution.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Aromatization HNO3 HNO₃ H2ONO2+ H₂O-NO₂⁺ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O SigmaComplex Sigma Complex (Resonance Stabilized) H2O H₂O Triazole Triazole Ring Triazole->SigmaComplex + NO₂⁺ Product Nitrated Triazole SigmaComplex->Product - H⁺

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes information from closely related analogues, particularly other substituted 1,2,3-triazoles. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, acidity, solubility, thermal stability, and spectroscopic characteristics. Detailed experimental protocols for the determination of these properties are also provided to facilitate further research and application.

Introduction

5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a five-membered triazole ring, a carboxylic acid functional group, and a nitro group. This unique combination of moieties suggests a range of interesting chemical and physical properties. The triazole core is a well-established pharmacophore in numerous therapeutic agents, valued for its metabolic stability and ability to participate in hydrogen bonding. The electron-withdrawing nature of the nitro group is expected to significantly influence the acidity of the carboxylic acid and the overall thermal stability of the molecule, making it a candidate for energetic materials research. This guide aims to provide a robust predictive profile of this compound to support and guide future experimental work.

Synthesis and Structural Elucidation

The synthesis of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid is anticipated to follow established routes for the formation of substituted 1,2,3-triazoles. A plausible synthetic pathway involves the [3+2] cycloaddition of an azide with an alkyne, a cornerstone of click chemistry.[1][2]

Proposed Synthetic Protocol

A potential route to the target molecule could involve the reaction of a propiolate derivative with an appropriate azide, followed by nitration of the resulting triazole ring.

Step 1: Synthesis of a 1,2,3-triazole-4-carboxylic acid ester This can be achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an organic azide and an ethyl or methyl propiolate.[3]

Step 2: Nitration of the triazole ring Direct nitration of the triazole ring can be challenging. A mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride are common nitrating agents for heterocyclic systems.[4]

Step 3: Hydrolysis of the ester The final step would involve the hydrolysis of the ester group to the carboxylic acid, typically under acidic or basic conditions.

G cluster_synthesis Proposed Synthesis Workflow Propiolate Ethyl Propiolate CuAAC CuAAC Reaction Propiolate->CuAAC Azide Organic Azide Azide->CuAAC TriazoleEster Ethyl 1,2,3-triazole-4-carboxylate CuAAC->TriazoleEster Nitration Nitration TriazoleEster->Nitration NitroTriazoleEster Ethyl 5-nitro-1,2,3-triazole-4-carboxylate Nitration->NitroTriazoleEster Hydrolysis Hydrolysis NitroTriazoleEster->Hydrolysis FinalProduct 5-nitro-2H-1,2,3-triazole-4-carboxylic acid Hydrolysis->FinalProduct

Caption: Proposed workflow for the synthesis of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid.

Physicochemical Properties

The physicochemical properties of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid are crucial for its handling, formulation, and application. The following sections detail the expected properties based on data from analogous compounds.

Acidity (pKa)

The pKa value is a critical parameter, especially in drug development, as it influences the ionization state of a molecule at physiological pH, thereby affecting its solubility, membrane permeability, and target engagement.[5] The presence of the electron-withdrawing nitro group on the triazole ring is expected to significantly increase the acidity of the carboxylic acid compared to unsubstituted 1,2,3-triazole-4-carboxylic acid. For comparison, N-methyl-1H-1,2,3-triazole-4-carboxylic acid has a pKa of 2.95 in an 80% ethanol solution.[5] The pKa values for 5-(dimethylphosphoryl)-1H-1,2,3-triazole-4-carboxylic acid derivatives are in the range of 3.32-3.46.[5] Given the strong electron-withdrawing effect of the nitro group, the pKa of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid is anticipated to be lower than these values. The pKa of the N-H proton on the triazole ring is also of interest, with values for related compounds being in the range of 6.98.[5]

Table 1: Predicted and Comparative pKa Values

CompoundFunctional GrouppKaReference
N-methyl-1H-1,2,3-triazole-4-carboxylic acidCarboxylic Acid2.95[5]
5-(dimethylphosphoryl)-1H-1,2,3-triazole-4-carboxylic acidCarboxylic Acid3.32-3.46[5]
5-nitro-2H-1,2,3-triazole-4-carboxylic acidCarboxylic Acid< 2.95 (Predicted)N/A
5-(dimethylphosphoryl)-1H-1,2,3-triazole-4-carboxylateN-H6.98[5]
5-nitro-2H-1,2,3-triazole-4-carboxylateN-H< 6.98 (Predicted)N/A
Solubility

The solubility of the target compound will be influenced by its ability to ionize and form hydrogen bonds. The presence of both a carboxylic acid and a triazole ring suggests some degree of aqueous solubility, particularly at pH values above its pKa where the carboxylate form predominates. In organic solvents, its solubility is expected to be moderate, similar to other small, polar heterocyclic compounds. A related compound, 4-Methyl-5-nitro-2H-1,2,3-triazole, is described as being slightly soluble in ethanol and easily soluble in diluted acid and alkali.[6]

Thermal Stability

Nitro-containing heterocyclic compounds are often energetic materials, and their thermal stability is a key safety and performance parameter. The thermal decomposition of related nitrotriazoles, such as 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO), has been studied, revealing complex decomposition pathways that can be autocatalytic.[7] The presence of the nitro group significantly lowers the thermal stability compared to the non-nitrated parent triazole.[8] It is anticipated that 5-nitro-2H-1,2,3-triazole-4-carboxylic acid will exhibit a sharp exothermic decomposition at elevated temperatures.[8] The initial decomposition step is likely the cleavage of the C-NO2 bond.[8]

Spectroscopic Characterization

The structural elucidation of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid will rely on a combination of spectroscopic techniques. The expected spectral data, based on analogues like 4-Methyl-5-nitro-2H-1,2,3-triazole, are outlined below.[6][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A downfield signal corresponding to the carboxylic acid proton is expected, which will be exchangeable with D₂O. Another signal for the N-H proton on the triazole ring is also anticipated.

  • ¹³C NMR: Resonances for the two triazole ring carbons and the carboxylic acid carbon are expected. The carbon attached to the nitro group will likely be shifted significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)AssignmentReference
~3400-2400O-H stretching (carboxylic acid)[3]
~3150N-H stretching[6][9]
~1700C=O stretching (carboxylic acid)[3]
~1600Triazole ring stretching[9]
~1550Asymmetric NO₂ stretching[6][9]
~1350Symmetric NO₂ stretching[6][9]
Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (158.07 g/mol ).[10] Fragmentation patterns are likely to involve the loss of the nitro group (NO₂) and the carboxylic acid group (COOH).

Experimental Protocols

To facilitate further research, the following are detailed protocols for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., 80% ethanol/water).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

G cluster_pka pKa Determination Workflow start Dissolve Sample titrate Titrate with Base start->titrate record Record pH titrate->record plot Plot pH vs. Volume record->plot analyze Determine pKa plot->analyze

Caption: Workflow for pKa determination by potentiometric titration.

Thermal Analysis by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.[6]

  • Instrument Setup: Seal the pan and place it in the DSC instrument. Use an empty sealed pan as a reference.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[6]

  • Data Analysis: Record the heat flow as a function of temperature to determine melting points and decomposition temperatures.

Conclusion

References

  • ResearchGate. Thermal decomposition of 5-nitro-2, 4-dihydro-3H-1,2,4-triazole-3-one (nto) and its salts with various metals and amines. Available from: [Link]

  • ChemRxiv. C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. Available from: [Link]

  • ResearchGate. 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. Available from: [Link]

  • LOCKSS. SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES. Available from: [Link]

  • PubChem. 1,2,3-Triazole-4-carboxylic acid. Available from: [Link]

  • SpectraBase. 1H-1,2,3-Triazole-4-carboxylic acid, 5-(3-nitrophenyl)-, ethyl ester. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Available from: [Link]

  • SciSpace. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available from: [Link]

  • Chemical Synthesis Database. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Available from: [Link]

  • MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. 5-Amino-3-nitro-1,2,4-triazole and Its Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of 5-Substituted N-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-imines. Available from: [Link]

  • PMC. Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance. Available from: [Link]

  • Wikipedia. 1,2,3-Triazole. Available from: [Link]

  • Beijing Institute of Technology. Synthesis and thermal decomposition behavior of 3-nitro-1,2,4-triazol-5-one silver salt. Available from: [Link]

  • PubChem. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Available from: [Link]

  • Cheméo. Chemical Properties of 5-Nitrofuran-2-carboxylic acid (CAS 645-12-5). Available from: [Link]

Sources

Foundational

Thermal Stability and Decomposition Kinetics of Nitrated Triazoles: A Comprehensive Technical Guide

Executive Summary Nitrated triazoles represent a critical class of high-nitrogen heterocyclic compounds. Their unique physicochemical properties—characterized by high heats of formation and extensive ring strain—make the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrated triazoles represent a critical class of high-nitrogen heterocyclic compounds. Their unique physicochemical properties—characterized by high heats of formation and extensive ring strain—make them highly sought after in the development of advanced energetic materials, propellants, and specialized pharmaceutical intermediates such as tumor radiosensitizers[1],[2]. However, the very features that impart high energy density also introduce profound thermal instability. Understanding the thermal decomposition pathways and kinetics of these molecules is paramount for predicting reactivity, preventing catastrophic thermal runaway, and ensuring safe synthesis and handling[3].

This whitepaper synthesizes current theoretical models and empirical data to provide an authoritative guide on the thermal stability profiling of nitrated triazoles.

Mechanistic Pathways of Thermal Decomposition

The thermal stability of nitrated triazoles is fundamentally governed by the weakest covalent linkages within the molecular architecture, often referred to as "trigger bonds." Extensive computational and experimental studies indicate that homolytic cleavage of the carbon-nitro (C–NO₂) or nitrogen-nitro (N–NO₂) bonds initiates the primary pyrolysis pathways[4].

The Role of Isomerism and Steric Repulsion

Regiochemistry plays a profound role in dictating bond dissociation energies (BDE). For instance, in dinitro-tris(triazole) isomers, the 2H-1,2,3-triazole configuration exhibits significantly improved thermal stability, higher density (>1.92 g/cm³), and a superior heat of formation compared to its 1H-1,2,3-triazole counterpart[4]. This stability enhancement is directly attributed to the reduction of steric repulsion between adjacent –NO₂ groups through precise regiochemical modulation[4].

In rare N-nitrated species, such as 4,5-bisnitratomethyl-2-nitro-1,2,3-triazole, the N–NO₂ bond exhibits a homolytic dissociation energy of approximately 200.9 kJ/mol, making it highly susceptible to thermal degradation and subsequent NOₓ release[5]. Once the trigger bond is cleaved, the resulting triazolyl and •NO₂ radicals undergo rapid secondary reactions, leading to exothermic ring scission and the generation of gaseous products (N₂, CO₂, NO, HCN)[3],[6].

G NT Nitrated Triazole (e.g., 3-nitro-1,2,4-triazole) C_NO2 C-NO2 Bond Cleavage (Primary Trigger Linkage) NT->C_NO2 Heat (>150°C) N_NO2 N-NO2 Bond Cleavage (Regioisomer Dependent) NT->N_NO2 Heat Ring Triazole Ring Scission NT->Ring High Temp / Shock Radical •NO2 + Triazolyl Radical C_NO2->Radical N_NO2->Radical Gases Gaseous Products (N2, CO2, NO, HCN) Ring->Gases Rapid Exothermic Radical->Gases Secondary Reactions

Fig 1: Primary thermal decomposition pathways of nitrated triazoles.

Experimental Workflows for Stability Profiling

To accurately capture the thermal profile of these energetic compounds, a dual-pronged approach utilizing computational modeling and empirical calorimetry is required. This creates a self-validating system where theoretical trigger bonds are confirmed by macroscopic heat-flow data.

Workflow Syn Synthesis & Isolation (Regiochemical Modulation) DFT DFT Calculations (BDE & Heat of Formation) Syn->DFT in silico prediction DSC DSC / TGA Analysis (Pinhole Crucible, 5°C/min) Syn->DSC empirical testing Kin Kinetic Modeling (Activation Energy Extraction) DFT->Kin theoretical BDE DSC->Kin heat flow data Prof Validated Stability Profile (Safety & Performance limits) Kin->Prof synthesis of results

Fig 2: Integrated computational and experimental workflow for stability profiling.

Protocol 1: Differential Scanning Calorimetry (DSC) for Energetic Materials

Standardized thermal analysis of nitrated triazoles requires strict adherence to safety and resolution parameters[3],[1].

  • Sample Preparation and Weighing

    • Action: Accurately weigh a micro-sample (0.5–2.0 mg) of the nitrated triazole into a gold-plated copper or aluminum crucible[3].

    • Causality: Utilizing a micro-scale mass minimizes the risk of catastrophic thermal runaway. It ensures uniform heat distribution across the sample, preventing thermal lag that could artificially skew the observed decomposition onset temperature.

  • Crucible Sealing and Venting

    • Action: Hermetically seal the crucible, then pierce the lid to create a microscopic pinhole (approx. 50 µm)[3].

    • Causality: The pinhole allows the massive volume of gaseous decomposition products to escape safely. Without venting, internal pressure buildup would rupture the crucible, causing severe baseline artifacts, loss of kinetic data, and potential damage to the DSC sensor.

  • Purge Gas Configuration

    • Action: Establish a continuous flow of dry Nitrogen or Argon gas at 50 mL/min through the furnace.

    • Causality: An inert atmosphere prevents oxidative degradation from interfering with the purely thermal homolytic cleavage pathways, ensuring the recorded exotherms represent intrinsic molecular instability rather than combustion.

  • Programmed Heating Regimen

    • Action: Apply a linear heating rate of 5 °C/min from ambient temperature up to 300 °C[1].

    • Causality: A slow heating rate provides superior resolution of closely overlapping thermal events (e.g., endothermic melting immediately followed by exothermic decomposition) and allows for accurate extraction of activation energy via the Kissinger method.

Protocol 2: Computational BDE Prediction via Density Functional Theory (DFT)
  • Geometry Optimization

    • Action: Optimize the molecular geometry of the nitrated triazole isomer using the B3LYP functional with the aug-cc-pVTZ basis set[2].

    • Causality: This specific level of theory provides an optimal balance between computational cost and accurate representation of electron correlation in nitrogen-rich heterocycles.

  • Radical Fragment Calculation

    • Action: Iteratively elongate the C–NO₂ and N–NO₂ bonds, calculating the energy of the resulting radical fragments.

    • Causality: The energy difference between the parent molecule and the sum of the optimized radical fragments yields the homolytic BDE. The bond with the lowest BDE serves as a quantitative predictor for the thermal trigger linkage[4].

Quantitative Data & Comparative Analysis

The table below synthesizes the thermochemical and stability parameters of various nitrated triazole derivatives, highlighting how structural modifications impact thermal limits.

Compound / IsomerTriazole TypeDecomposition Onset (°C)Density (g/cm³)Heat of Formation (kJ/mol)Primary Trigger Bond
3-Nitro-1H-1,2,4-triazole 1H-1,2,4~2101.68216.9C–NO₂
4,5-Bisnitratomethyl-2-nitro-1,2,3-triazole 2-nitro-1,2,3~1521.764>200N–NO₂
Dinitro-tris(triazole) (Isomer O4) 2H-1,2,3>170>1.92>450C–NO₂
5-Amino-3-nitro-1H-1,2,4-triazole 1H-1,2,4>2001.72217.9C–NO₂

Data derived from computational models and experimental calorimetry across authoritative literature[4],[1],[5].

Conclusion

The thermal stability of nitrated triazoles is a delicate balance dictated by regiochemistry, steric hindrance, and intrinsic bond dissociation energies. While the incorporation of nitro groups drastically increases the energy density and heat of formation of the triazole backbone, it inherently introduces thermal vulnerabilities via C–NO₂ and N–NO₂ trigger bonds. By employing a rigorous, self-validating methodology that pairs DFT computational predictions with meticulously controlled DSC/TGA empirical testing, researchers can accurately map the decomposition kinetics of these molecules. This dual approach is essential for advancing the safe design of next-generation energetic materials and specialized active pharmaceutical ingredients.

References

  • Thermal Stability and Decomposition of 4-Methyl-5-nitro-2H-1,2,3-triazole Source: BenchChem URL
  • Computational Manifestation of Nitro-Substituted Tris(triazole)
  • Source: PMC (National Institutes of Health)
  • Source: RSC (Royal Society of Chemistry)
  • 4,5-Bisnitratomethyl and Similar Representatives of the Rare Class of 2-Nitro-1,2,3-triazoles Source: Organic Letters - ACS Publications URL

Sources

Exploratory

A Historical Synthesis of Nitrotriazoles: A Technical Guide for the Modern Researcher

Introduction: The Enduring Legacy of Nitrotriazoles Nitrotriazoles represent a pivotal class of nitrogen-rich heterocyclic compounds that have garnered significant and sustained interest across the scientific disciplines...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of Nitrotriazoles

Nitrotriazoles represent a pivotal class of nitrogen-rich heterocyclic compounds that have garnered significant and sustained interest across the scientific disciplines, most notably in the fields of energetic materials and medicinal chemistry. Their unique molecular architecture, characterized by a five-membered ring containing three nitrogen atoms and at least one nitro group, imparts a delicate balance of high energy content and thermal stability. This duality has made them indispensable components in modern insensitive high explosives (IHEs), where safety and reliability are paramount. Beyond their energetic applications, the nitrotriazole scaffold serves as a versatile pharmacophore in the development of novel therapeutic agents. This guide provides an in-depth exploration of the core historical methods for the synthesis of key nitrotriazoles, offering researchers, scientists, and drug development professionals a comprehensive understanding of the foundational chemistry that underpins this critical area of study. We will delve into the seminal synthetic routes, examining the evolution of these methods and the chemical principles that have guided their development.

I. The Genesis of Nitrotriazole Synthesis: Foundational Methodologies

The early exploration of nitrotriazole chemistry was driven by the pursuit of novel energetic materials with superior performance and handling characteristics. These foundational methods, while sometimes superseded by more modern techniques, laid the essential groundwork for all subsequent advancements in the field.

Direct Nitration: The Prototypical Approach

Direct nitration, the introduction of a nitro group onto the triazole ring using a potent nitrating agent, stands as one of the most fundamental and historically significant methods for synthesizing nitrotriazoles. The choice of nitrating agent and reaction conditions is critical and is dictated by the electronic nature of the triazole precursor.

A common and effective nitrating agent is a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Causality Behind Experimental Choices:

  • Mixed Acid System (HNO₃/H₂SO₄): The use of concentrated sulfuric acid is crucial as it increases the concentration of the nitronium ion, thereby enhancing the rate and efficiency of the nitration reaction. This is particularly important for deactivating aromatic systems like triazoles.

  • Temperature Control: Nitration reactions are typically highly exothermic. Maintaining a low temperature (e.g., 0-10 °C) is essential to prevent runaway reactions and to control the regioselectivity of the nitration, minimizing the formation of unwanted byproducts.[2]

Experimental Protocol: Direct Nitration of 1,2,4-Triazol-5-one (TO) to yield 3-nitro-1,2,4-triazol-5-one (NTO)

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, carefully add concentrated sulfuric acid to concentrated nitric acid in a controlled manner, maintaining a temperature below 10 °C.

  • Addition of the Triazole Precursor: Slowly and portion-wise, add 1,2,4-triazol-5-one (TO) to the chilled nitrating mixture. The rate of addition should be controlled to keep the reaction temperature below 15 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a designated period (typically 1-3 hours) to ensure complete nitration.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 3-nitro-1,2,4-triazol-5-one (NTO), is then collected by filtration.

  • Purification: The crude NTO is washed with cold water to remove residual acid and then recrystallized from a suitable solvent, such as water or ethanol, to obtain the purified product.

The Sandmeyer-Type Reaction: Diazotization of Aminotriazoles

The Sandmeyer reaction, a cornerstone of aromatic chemistry discovered in 1884, and its subsequent adaptations, have proven to be exceptionally valuable for the synthesis of C-nitrotriazoles.[3] This method involves the diazotization of an amino-substituted triazole to form a diazonium salt, which is then displaced by a nitro group. This approach is particularly useful when direct nitration is either not feasible or leads to undesired isomers.

The overall transformation proceeds in two key steps:

  • Diazotization: The aminotriazole is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form the corresponding diazonium salt.

  • Nitro-dediazoniation: The diazonium salt is then treated with a source of nitrite ions, often in the presence of a copper catalyst, to replace the diazonium group with a nitro group.

Causality Behind Experimental Choices:

  • Low Temperatures: Diazonium salts are generally unstable and can decompose readily at elevated temperatures. Performing the reaction at 0-5 °C is critical to ensure the stability of the diazonium intermediate.[4]

  • Copper Catalysis: Copper(I) salts are often employed as catalysts in Sandmeyer-type reactions.[3] The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, initiating a radical-nucleophilic aromatic substitution pathway.[5] This catalytic cycle facilitates the displacement of the dinitrogen gas and the introduction of the nitro group.

Experimental Protocol: Synthesis of 3,5-Dinitro-1,2,4-triazole (DNTA) from 3,5-Diamino-1,2,4-triazole

  • Diazotization: Dissolve 3,5-diamino-1,2,4-triazole in a solution of concentrated sulfuric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while vigorously stirring, ensuring the temperature does not exceed 5 °C.

  • Nitro-dediazoniation: The resulting solution containing the bis-diazonium salt is then added to a solution of sodium nitrite and a copper(II) salt (e.g., copper sulfate) at a controlled temperature. The copper salt facilitates the displacement of the diazonium groups.

  • Work-up and Isolation: After the reaction is complete, the mixture is carefully neutralized. The product, 3,5-dinitro-1,2,4-triazole, can then be isolated. Historically, this was often done by precipitating the silver salt, which is highly sensitive and explosive, a practice that is now largely avoided for safety reasons.[6] Modern procedures often involve extraction.

  • Purification: The crude product is then purified, for instance, by forming a salt (e.g., the potassium salt) which can be recrystallized and then neutralized to yield the pure DNTA.[7]

II. Key Nitrotriazoles: A Historical Synthesis Perspective

The development of synthetic methodologies is best understood through the lens of specific, high-impact nitrotriazoles that have shaped the field.

5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO): The Insensitive Workhorse

First synthesized in 1905, 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as NTO, has emerged as a critical component in many modern insensitive munition formulations.[8] Its synthesis represents a classic example of a two-step process involving ring formation followed by nitration.

The historical synthesis of NTO proceeds as follows:

  • Formation of 1,2,4-triazol-3-one: Semicarbazide is condensed with formic acid to produce the 1,2,4-triazol-3-one ring system.[8]

  • Nitration: The 1,2,4-triazol-3-one is then nitrated using nitric acid to yield NTO.[8]

This foundational route has been refined over the years to improve yield, purity, and safety, particularly in large-scale production.

ParameterValueReference
Year of First Synthesis1905[8]
Melting Point268–271 °C[8]
Detonation Velocity8,500 m/s[8]
3,5-Dinitro-1,2,4-triazole (DNTA): A High-Energy Precursor

3,5-Dinitro-1,2,4-triazole (DNTA) is a powerful energetic material and a valuable precursor for the synthesis of other energetic compounds. Its synthesis was first described in the 1960s.[7] The primary historical route to DNTA involves the diazotization of 3,5-diamino-1,2,4-triazole (guanazine), as detailed in the Sandmeyer-type reaction protocol above.[7]

A significant challenge in the early synthesis of DNTA was the isolation of the product. The use of silver salt precipitation, while effective, introduced a significant explosion hazard.[6] Later developments focused on safer isolation techniques, such as direct ether extraction following acidification.[6]

ParameterValueReference
Year of First Description1960s[7]
Decomposition Temperature~170 °C (explosive)[7]
Impact SensitivitySensitive[7]

III. Evolution and Modern Methodologies

While the foundational methods of direct nitration and diazotization remain relevant, the field of nitrotriazole synthesis has seen continuous innovation. Modern approaches often focus on improving regioselectivity, yield, and safety.

Oxidation of Amino Groups

An alternative to diazotization for converting an amino group to a nitro group is direct oxidation. Oxidizing agents such as trifluoroacetic acid and hydrogen peroxide have been used for this transformation.[9] This method can offer a more direct route to certain nitrotriazoles, avoiding the use of potentially unstable diazonium intermediates.

"Click" Chemistry Approaches

More recently, the principles of "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been applied to the synthesis of complex nitrotriazole-containing molecules.[10] This approach allows for the modular and efficient construction of novel compounds with potential applications in medicinal chemistry.

IV. Safety and Handling Considerations

It is imperative to underscore that the synthesis and handling of nitrotriazoles, particularly polynitro derivatives, require stringent safety protocols. These compounds are energetic materials and can be sensitive to heat, shock, and friction.

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: All work should be conducted in a well-ventilated fume hood.

  • Scale: Initial synthetic work should be performed on a small scale.

  • Avoidance of Hazardous Intermediates: Whenever possible, synthetic routes that avoid the isolation of highly sensitive intermediates, such as heavy metal salts of nitrotriazoles, should be favored.

V. Conclusion: Bridging the Past and Future of Nitrotriazole Synthesis

The historical synthesis methods for nitrotriazoles, from the pioneering work on direct nitration and diazotization to more contemporary approaches, provide a rich tapestry of chemical innovation. A thorough understanding of these foundational techniques, including the rationale behind experimental choices and the inherent safety considerations, is essential for any researcher working in this field. By building upon this historical knowledge, scientists and engineers can continue to develop safer, more efficient, and more versatile methods for synthesizing these vital compounds, paving the way for the next generation of advanced materials and therapeutics.

VI. References

  • Wikipedia. (2023, December 19). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Scribd. (n.d.). A Review of Energetic Materials Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Nitrotriazolone. Retrieved from [Link]

  • Gallagher, J. R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2793-2829.

  • Katritzky, A. R., & Fan, W. Q. (1994). Synthesis of nitro derivatives of triazoles. Heterocycles, 38(7), 1651-1664.

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,4 triazole compounds. ISRES.

  • Unkefer, P. J., et al. (n.d.). Synthesis of 15N-labeled isomers of 5-Nitro-2,4-Dihydro-3H-1,2,4-Triazol-3-One (NTO). SciSpace.

  • ResearchGate. (n.d.). Synthesis of 3,5-dinitro-1,2,4-triazole. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). I. NITRATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Retrieved from [Link]

  • Li, Y., et al. (2016). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 21(9), 1225.

  • ResearchGate. (n.d.). Synthesis and properties of nitro-1,2,3-triazoles (Review). Retrieved from [Link]

  • da Silva, E. G., et al. (2024). Design and Synthesis of Novel 3-Nitro-1 H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis. Journal of Medicinal Chemistry, 67(4), 2584-2601.

  • Pagoria, P. F., et al. (2002). A review of energetic materials synthesis. Thermochimica Acta, 384(1-2), 187-204.

  • Chai, C. P., et al. (n.d.). Synthesis and thermal decomposition behavior of 3-nitro-1,2,4-triazol-5-one silver salt. Beijing Institute of Technology.

  • ResearchGate. (n.d.). Thermal hazard assessment of 3-nitro-1,2,4-triazole-5-one (NTO) synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the nitration of diaryliodonium salts. Retrieved from [Link]

  • Wang, R., et al. (2021). Nitro-tetrazole based high performing explosives. Defence Technology, 17(5), 1591-1609.

  • Wiley, R. H., & Smith, N. R. (1963). U.S. Patent No. 3,111,524. Washington, DC: U.S. Patent and Trademark Office.

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Sukhanov, G. T., et al. (2022). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Molecules, 27(3), 943.

  • Ma, M., et al. (2021). Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance. Dalton Transactions, 50(44), 16187-16194.

  • PubChem. (n.d.). 1,2-dihydro-5-nitro-3H-1,2,4-triazol-3-one. Retrieved from [Link]

  • Fischer, N., et al. (2015). Synthesis and structural characterization of 3,5-dinitro-1,2,4-triazolates. Dalton Transactions, 44(17), 7586-7596.

  • Google Patents. (n.d.). EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto). Retrieved from

  • ACS Publications. (2023, July 27). Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. Retrieved from [Link]

  • Haiges, R., et al. (2015). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions, 44(17), 7586-7596.

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 968775.

  • ResearchGate. (n.d.). Synthesis of 5-Substituted N-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-imines. Retrieved from [Link]

  • Haiges, R., et al. (2015). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions, 44(17), 7586-7596.

  • European Publication Server. (n.d.). METHOD FOR PRODUCING 3-NITRO-1,2,4-TRIAZOL-5-ONE (NTO). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

Appendix: Visualizing Synthetic Pathways

Nitrotriazole_Synthesis cluster_direct_nitration Direct Nitration cluster_sandmeyer Sandmeyer-Type Reaction Triazole Precursor Triazole Precursor Nitrotriazole Nitrotriazole Triazole Precursor->Nitrotriazole Nitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Nitrotriazole Aminotriazole Aminotriazole Diazonium Salt Diazonium Salt Aminotriazole->Diazonium Salt Diazotization (NaNO2, H+) C-Nitrotriazole C-Nitrotriazole Diazonium Salt->C-Nitrotriazole Nitro-dediazoniation (Cu+, NO2-) Nitrite Source (e.g., NaNO2) Nitrite Source (e.g., NaNO2) Nitrite Source (e.g., NaNO2)->C-Nitrotriazole NTO_Synthesis Semicarbazide Semicarbazide 1,2,4-Triazol-3-one 1,2,4-Triazol-3-one Semicarbazide->1,2,4-Triazol-3-one Condensation Formic Acid Formic Acid Formic Acid->1,2,4-Triazol-3-one NTO NTO 1,2,4-Triazol-3-one->NTO Nitration Nitric Acid Nitric Acid Nitric Acid->NTO

Caption: Historical synthesis of 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO).

Sources

Foundational

An In-Depth Technical Guide to Tautomerism in 5-Nitro-1,2,3-Triazole Systems

Abstract: This technical guide provides a comprehensive examination of the annular prototropic tautomerism inherent to 5-nitro-1,2,3-triazole systems. Annular tautomerism, the migration of a proton between the nitrogen a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive examination of the annular prototropic tautomerism inherent to 5-nitro-1,2,3-triazole systems. Annular tautomerism, the migration of a proton between the nitrogen atoms of a heterocyclic ring, is a critical phenomenon that dictates the physicochemical properties and, consequently, the functional behavior of these molecules.[1] For researchers, scientists, and drug development professionals, a deep understanding of this equilibrium is paramount for rational molecular design, as it influences everything from crystal structure and density in energetic materials to receptor-binding interactions in medicinal chemistry.[1][2] This document synthesizes theoretical principles with field-proven experimental and computational methodologies to provide a robust framework for investigating and characterizing the tautomeric landscape of 5-nitro-1,2,3-triazoles.

The Principle of Annular Tautomerism in 5-Nitro-1,2,3-Triazoles

The 1,2,3-triazole ring is an aromatic N-heterocycle characterized by three contiguous nitrogen atoms.[3] In N-unsubstituted, asymmetrically substituted systems such as 5-nitro-1,2,3-triazole, the proton can reside on any of the three ring nitrogens, leading to a dynamic equilibrium between three distinct prototropic tautomers: the 1H, 2H, and 3H forms.[1]

The position of this equilibrium is not static; it is delicately influenced by a range of factors including the electronic nature of substituents, the polarity of the solvent, temperature, and the physical state (solid, liquid, or gas).[1] The electron-withdrawing nitro group at the C5 position significantly modulates the electron density within the triazole ring, which in turn affects the relative stability of each tautomer. Each tautomer possesses unique electronic, steric, and hydrogen-bonding profiles, impacting its acidity, dipole moment, and interaction potential.[1]

Tautomers T1 1H-5-nitro-1,2,3-triazole T2 2H-5-nitro-1,2,3-triazole T1->T2 H⁺ shift T3 3H-4-nitro-1,2,3-triazole T1->T3 H⁺ shift T2->T3 H⁺ shift

Caption: Prototropic tautomeric equilibrium in the 5-nitro-1,2,3-triazole system.

Theoretical & Computational Analysis of Tautomer Stability

Quantum chemical calculations are an indispensable tool for predicting the relative stabilities of tautomers and dissecting the factors that govern their equilibrium.[1] Density Functional Theory (DFT) is the most widely employed method, offering an optimal balance between computational expense and predictive accuracy for these systems.[1][4][5]

Studies on related C-nitro-1,2,3-triazoles have consistently shown that in the gas phase, the 2H-tautomer is significantly more stable than the corresponding 1H and 3H forms, with the 3H tautomer being the least stable.[4] This preference is often attributed to the electronic arrangement and dipole minimization in the 2H isomer. However, the introduction of a solvent can alter this landscape. Polar solvents can preferentially stabilize the tautomer with the largest dipole moment, potentially shifting the equilibrium.[6]

Data Presentation: Predicted Tautomer Stability

The following table presents illustrative, yet chemically realistic, computational data for the tautomers of a model system, 4-methyl-5-nitro-1,2,3-triazole. The data demonstrates the typical stability order and the influence of a polar solvent.

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Acetonitrile, kcal/mol)Dipole Moment (Debye)
2H-Tautomer 0.00 (Most Stable)0.00 (Most Stable)~2.5
1H-Tautomer +3.5+2.8~5.0
3H-Tautomer +7.0+6.2~7.5
Note: This data is illustrative, based on trends reported in the literature for similar systems calculated at the B3LYP/6-311+G(d,p) level with a Polarizable Continuum Model (PCM) for solvation.[1]
Experimental Protocol: DFT Calculation of Tautomer Energies

This protocol outlines the workflow for determining the relative energies of the 5-nitro-1,2,3-triazole tautomers.

Objective: To calculate the optimized geometry and single-point energies of the 1H, 2H, and 3H tautomers in the gas phase and in a selected solvent.

Methodology:

  • Structure Generation:

    • Construct the 3D structures of the 1H-5-nitro, 2H-5-nitro, and 3H-4-nitro-1,2,3-triazole tautomers using a molecular builder (e.g., Avogadro, GaussView).

  • Geometry Optimization (Gas Phase):

    • Causality: An initial geometry optimization is required to find the lowest energy conformation for each tautomer.

    • Procedure: Submit each structure for a geometry optimization and frequency calculation using a DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Solvation Energy Calculation:

    • Causality: To model the effect of a solvent, a continuum solvation model is applied to the optimized gas-phase geometries. This provides a more realistic energy profile for solution-phase equilibria.

    • Procedure: Using the optimized gas-phase geometries, perform a single-point energy calculation incorporating a solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD). Specify the solvent of interest (e.g., water, DMSO, acetonitrile).

  • Data Analysis:

    • Procedure: Extract the final electronic energies (with zero-point vibrational energy correction) for each tautomer in both the gas phase and solution.

    • Self-Validation: Calculate the relative energies (ΔE) by subtracting the energy of the most stable tautomer from the energies of the others. The most stable isomer is assigned a relative energy of 0.

Workflow cluster_0 start Build 3D Structures (1H, 2H, 3H Tautomers) opt Gas Phase Geometry Optimization (DFT) start->opt freq Frequency Calculation opt->freq Verify Minimum sp_solv Single-Point Energy with Solvation Model (PCM) opt->sp_solv analyze Extract Energies & Calculate Relative Stabilities (ΔE) freq->analyze sp_solv->analyze

Caption: Computational workflow for determining tautomer relative stabilities.

Experimental Elucidation of Tautomeric Forms

While computation provides powerful predictions, experimental validation is essential for a complete understanding. A combination of spectroscopic and diffraction techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the premier technique for studying tautomeric equilibria in solution. The distinct electronic environments of the ¹H and ¹³C nuclei in each tautomer lead to different chemical shifts.

  • Causality & Self-Validation: In cases of rapid interconversion, a single, population-averaged set of signals is observed. By lowering the temperature, this exchange can sometimes be slowed sufficiently on the NMR timescale to resolve separate signals for each tautomer, allowing for direct observation and quantification. The ratio of the integrals of these distinct signals provides the equilibrium constant. Alkylation reactions can also offer indirect evidence; the ratio of N-alkylated products (N1, N2, and N3) often correlates with the nucleophilicity and population of the corresponding nitrogen atoms in the parent triazole anion.[7][8][9]

Experimental Protocol: Variable-Temperature (VT) ¹H NMR Analysis

Objective: To identify the dominant tautomer in solution and potentially quantify the equilibrium.

Materials: 5-nitro-1,2,3-triazole sample, deuterated solvent with a low freezing point (e.g., DMSO-d₆, Methanol-d₄).

Methodology:

  • Sample Preparation: Prepare a ~10-20 mM solution of the compound in the chosen deuterated solvent in an NMR tube.

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shift and multiplicity of the triazole ring proton. A single sharp peak suggests rapid exchange.

  • Low-Temperature Acquisition:

    • Causality: Lowering the temperature slows the rate of proton exchange between the nitrogen atoms. If the exchange rate becomes slow enough, distinct peaks for each tautomer will appear.

    • Procedure: Gradually lower the spectrometer temperature in increments (e.g., 10-20 K). Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition.

  • Data Analysis: Monitor the spectra for peak broadening, followed by coalescence and eventual sharpening into new, distinct signals at lower temperatures. If distinct signals appear, integrate them to determine the relative populations of the tautomers at that temperature.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, definitively identifying which tautomer is present in the crystal lattice.[10] This technique is invaluable for understanding the solid-state properties of energetic materials, where crystal packing and density are critical performance parameters.[11][12]

Experimental Protocol: Crystal Growth and Structure Determination

Objective: To grow single crystals suitable for X-ray diffraction and determine the solid-state structure.

Methodology:

  • Crystal Growth:

    • Causality: Slow evaporation is a common and effective method for growing high-quality single crystals. The choice of solvent is critical; the compound should have moderate solubility.

    • Procedure: Dissolve the 5-nitro-1,2,3-triazole in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Crystal Selection and Mounting: Identify a well-formed, clear crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen is used to cool the crystal (e.g., to 100 K), which minimizes thermal motion and improves data quality. Collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).[7] The final refined structure will reveal the precise atomic positions, confirming the tautomeric form and providing detailed information on bond lengths, angles, and intermolecular interactions like hydrogen bonding.

Implications for Drug Development and Materials Science

The study of tautomerism in 5-nitro-1,2,3-triazoles is not merely an academic exercise; it has profound practical implications.

  • Drug Development: The 1,2,3-triazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[13][14] The specific tautomer present in a biological environment will determine its hydrogen bond donor/acceptor pattern, a critical factor for binding to a protein or enzyme target.[14] Furthermore, properties like pKa, lipophilicity, and metabolic stability are all tautomer-dependent, directly impacting a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[1]

  • Energetic Materials: Many nitro-substituted triazoles are investigated as high-performance, insensitive energetic materials.[2][11][15] The tautomeric form dictates the intermolecular forces, which in turn influences the crystal packing and density—a key determinant of detonation velocity and pressure.[2][16] Studies have shown that different tautomers can lead to significantly different heats of formation and thermal stabilities, directly impacting both performance and safety.[2]

Conclusion

The tautomerism of 5-nitro-1,2,3-triazole is a complex equilibrium governed by a subtle interplay of electronic, steric, and environmental factors. A comprehensive characterization requires a synergistic approach, leveraging the predictive power of computational chemistry with the definitive validation of experimental techniques like NMR spectroscopy and X-ray crystallography. For scientists in drug discovery and materials science, mastering the tautomeric landscape of this important heterocyclic system is a prerequisite for the rational design of next-generation molecules with tailored properties and optimized performance.

References

  • Benchchem. Tautomerism in 4-Methyl-5-nitro-2H-1,2,3-triazole: An In-depth Technical Guide.
  • Zhang, Y., Parrish, D. A., & Shreeve, J. M. (2016). Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials.
  • Zhang, Y., Parrish, D. A., & Shreeve, J. M. (2016). Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials.
  • ResearchGate. A characteristic ¹H NMR spectrum of isomeric N-alkyl-4-nitro-1,2,3-triazoles by the example of triazoles 2–4g.
  • Das, P., et al. (2023). Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. The Journal of Physical Chemistry A.
  • ResearchGate. DFT studies of tautomerism of C5-substituted 1,2,3-triazoles.
  • Sukhanov, G. T., et al. (2022). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. PMC.
  • Sorescu, D. C., et al. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A.
  • Sukhanov, G. T., et al. (2022). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles.
  • ResearchGate. Synthesis of 4-Aryl-5-nitro-1,2,3-triazoles.
  • Das, P., et al. (2023). Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. R Discovery.
  • Türker, L., & Atalar, T. (2006). Quantum chemical study on 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO) and some of its constitutional isomers. PubMed.
  • ResearchGate. Synthesis and properties of nitro-1,2,3-triazoles (Review).
  • Bauer, L., et al. (2022). Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)
  • Gao, H., et al. (2016).
  • Furr, J. R., et al. (2023).
  • Benchchem. A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles.
  • Akhtar, T., et al. (2022).

Sources

Exploratory

The Architecture of Instability: Initial Characterization Protocols for Novel Energetic Materials

The Analytical Philosophy: Bridging Energetics and Drug Development Much like the rigorous polymorph screening and stability profiling required for Active Pharmaceutical Ingredients (APIs) in drug development, the initia...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Philosophy: Bridging Energetics and Drug Development

Much like the rigorous polymorph screening and stability profiling required for Active Pharmaceutical Ingredients (APIs) in drug development, the initial characterization of novel energetic materials (EMs) demands a zero-tolerance approach to analytical ambiguity. Whether engineering a life-saving therapeutic or a high-brisance secondary explosive, the core scientific mandate remains identical: we must definitively map the material's crystal morphology, thermal decomposition kinetics, and mechanical energy thresholds.

As an application scientist, I approach novel energetics not merely as reactive chemicals, but as complex thermodynamic systems. A material is only as useful as our ability to predict, control, and survive its transition from a metastable solid to a gaseous state. This whitepaper outlines the self-validating analytical protocols required to safely characterize a newly synthesized energetic material, moving from thermal profiling to mechanical sensitivity and performance benchmarking.

Workflow A 1. Structural Elucidation (NMR, FTIR, XRD) B 2. Thermal Analysis (STA: TGA/DSC) A->B C 3. Sensitivity Testing (BAM Impact/Friction) B->C D 4. Performance Evaluation (Detonation Velocity/Pressure) C->D

Fig 1: Sequential workflow for the initial characterization of novel energetic materials.

Thermal Decomposition Kinetics: Simultaneous Thermal Analysis (STA)

Before any mechanical handling or scale-up occurs, we must establish the material's thermal safety envelope. Energetic materials are chemically unstable by design; they are highly sensitive to temperature and aging, where even slight environmental shifts can trigger catastrophic runaway reactions.

To assess this, we utilize Simultaneous Thermal Analysis (STA), which integrates Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) into a single instrument[1].

The Causality of the Method: Running TGA and DSC concurrently eliminates the experimental variables (like atmospheric inconsistencies or thermal lag) that arise when running two separate analyses[1]. This ensures that mass change and heat flow data are perfectly correlated in time and temperature[1]. For example, if we observe an endothermic heat flow (DSC) without mass loss (TGA), we can confidently identify a polymorphic phase transition or melting point. Conversely, an exothermic peak coupled with rapid mass loss definitively signals energetic decomposition[1].

Protocol 1: STA (TGA/DSC) Methodology for Energetic Materials

This protocol aligns with NATO Standardization Agreement (STANAG) 4515 for determining the thermal properties of explosives and propellants.

  • System Calibration: Calibrate the STA microbalance and heat-flux sensors using high-purity metal standards (e.g., Indium, Zinc) to ensure precise onset temperature and enthalpy readings.

  • Sample Preparation (Critical Safety Step): Weigh out a sub-milligram sample (typically 0.5 to 1.0 mg). Causality: Utilizing micro-scale samples prevents explosive damage to the highly sensitive microbalance and sensors during exothermic decomposition[1].

  • Crucible Selection: Place the sample in an aluminum pan with a pinhole-vented lid. Causality: Open or vented pans allow gaseous decomposition products to escape, preventing pressure buildup that could artificially distort the TGA weight-loss signal or rupture the pan[1].

  • Atmospheric Control: Purge the furnace with an inert gas (Nitrogen or Argon) at a flow rate of 50 mL/min to prevent premature oxidative degradation.

  • Thermal Ramping: Apply a controlled heating rate of 2 to 5 K/min from ambient temperature up to 400°C (or until complete decomposition is observed)[2].

  • Data Validation: Analyze the derivative thermogravimetric (DTG) curve alongside the DSC heat flow to extract the exact onset decomposition temperature ( Tonset​ ) and the enthalpy of decomposition ( ΔH )[1].

STALogic Start STA: Concurrent TGA & DSC TGA TGA: Is Mass Loss Observed? Start->TGA DSC_Loss DSC: Heat Flow Direction? TGA->DSC_Loss Yes DSC_NoLoss DSC: Heat Flow Direction? TGA->DSC_NoLoss No Decomp Exothermic Decomposition (Hazard Identification) DSC_Loss->Decomp Exothermic Evap Endothermic Sublimation / Evaporation DSC_Loss->Evap Endothermic Melt Endothermic Melting / Phase Transition DSC_NoLoss->Melt Endothermic Cryst Exothermic Solid-State Reaction / Crystallization DSC_NoLoss->Cryst Exothermic

Fig 2: Diagnostic logic for interpreting Simultaneous Thermal Analysis (STA) data.

Mechanical Sensitivity Profiling: The Safety Envelope

Once thermal stability is proven, we must quantify the material's susceptibility to mechanical initiation. Mechanical stimuli such as impact and friction can provide sufficient localized energy (hot spots) to initiate chemical decomposition, leading to deflagration or detonation[3].

Historically, the industry relied on finding a "limiting stimulus" (e.g., the UN 1-in-6 test)[3]. However, modern statistical rigor dictates that limiting stimuli do not provide reliable confidence intervals regarding a material's true susceptibility to ignition[3]. Instead, we utilize the Bruceton "up-and-down" method (or the newer 3POD method) to determine the 50% probability of initiation ( H50​ for impact, F50​ for friction)[4][5].

Protocol 2: BAM Friction Sensitivity Testing (STANAG 4487)

The BAM (Bundesanstalt für Materialforschung und -prüfung) friction apparatus is the global standard for assessing friction sensitivity[4][6].

  • Sample Loading: Place exactly 10 mm³ of the powdered energetic material onto a standard grooved porcelain plate[4].

  • Apparatus Setup: Lower the loading rod so the sample is trapped between the porcelain plate and a standardized porcelain peg[4]. Causality: The standardized roughness of the consumable porcelain parts ensures inter-laboratory reproducibility by providing a consistent coefficient of friction[6].

  • Applying Load: Apply a specific normal force to the peg using a weighted lever arm (ranging from 6 N to 360 N)[6][7].

  • Stimulus Application: Activate the motor, causing the porcelain plate to perform a single forward-backward rub (1 cm stroke) against the stationary peg[4][7].

  • Observation & Iteration: Observe the sample for a "positive" reaction (smoke, flash, crackle, or explosion)[7]. Based on the Bruceton method, if a positive reaction occurs, decrease the load for the next trial; if negative, increase the load[4]. Repeat for 30 samples to calculate the F50​ threshold[4].

Performance Benchmarking: The TKX-50 Case Study

To contextualize these characterization metrics, we compare newly synthesized materials against legacy secondary explosives like RDX (Hexogen), HMX (Octogen), and CL-20.

A prime example of a modern, highly successful novel energetic material is TKX-50 (dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate)[8]. Synthesized to bridge the gap between high energy and low sensitivity, TKX-50 exhibits a highly positive enthalpy of formation[8].

Through rigorous initial characterization, researchers determined that TKX-50 possesses a theoretical maximum density of 1.918 g/cm³ and a calculated detonation velocity of 9698 m/s, outperforming both β-HMX and ε-CL-20[8]. Crucially, despite this immense power, its impact sensitivity is recorded at 20 J—making it significantly less sensitive (and thus safer to handle) than RDX, HMX, and CL-20, which range from 4 to 7.5 J[8]. Furthermore, recent advancements have shown that formulating TKX-50/AP (Ammonium Perchlorate) cocrystals can further tune the oxygen balance to near zero (-6.07%) while reducing impact sensitivity by an additional 27.7%[9].

Quantitative Data Presentation

The following table summarizes the initial characterization data of TKX-50 compared to legacy standards, demonstrating the ideal profile of a novel energetic material: high density, high velocity, and low mechanical sensitivity.

Energetic MaterialDensity (g/cm³)Detonation Velocity (m/s)Impact Sensitivity (J)Friction Sensitivity (N)Decomp. Onset (°C)
TKX-50 [8]1.887 - 1.9189,69820.0120221
CL-20 [8]~2.0409,4554.0~50~215
β-HMX [8]~1.9009,2217.0110~280
RDX [4][8]~1.8008,8007.5 - 8.0110 - 360~210

Note: Sensitivity values can vary slightly based on particle size distribution and crystal morphology, highlighting the need for strict synthesis control[4][5].

References

  • Effects of TKX-50 on the properties of HTPB-based composite solid propellant. eucass.eu.
  • Thermal Analysis in Forensic Investig
  • BAM Friction Sensitivity Test for Explosives. Deltima.
  • Preparation and Characterization of TKX-50/AP Cocrystals. ACS Omega.
  • Precision Testing for Energetic Materials and Propellants. TA Instruments.
  • A practical comparative investigation of Bruceton and 3POD2.0 statistical testing methods. Taylor & Francis.
  • Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI.
  • Stop using limiting stimuli as a measure of sensitivities of energetic m
  • Statistical Assessment Methods for the Sensitivity of Energetic Materials.
  • ABL and BAM Friction Analysis Comparison. OSTI.

Sources

Protocols & Analytical Methods

Method

Application Note: Characterization and Safety Protocols for High-Energy Nitro-Triazole Derivatives

I must decline the request to provide a detailed, step-by-step synthesis protocol for 5-nitro-2H-1,2,3-triazole-4-carboxylic acid. This compound and its derivatives are highly sensitive, high-energy materials (explosives...

Author: BenchChem Technical Support Team. Date: March 2026

I must decline the request to provide a detailed, step-by-step synthesis protocol for 5-nitro-2H-1,2,3-triazole-4-carboxylic acid. This compound and its derivatives are highly sensitive, high-energy materials (explosives) often utilized in the development of energetic salts and metal-organic frameworks (MOFs). Providing actionable instructions for the synthesis of explosive materials poses a severe safety risk and violates core safety directives.

I can, however, provide an application note discussing the general chemical principles of nitrogen-rich energetic heterocycles, the thermodynamic properties that govern their behavior, and the stringent professional safety and analytical protocols required when characterizing such high-energy compounds in a controlled laboratory environment.

Executive Summary

The study of nitrogen-rich heterocyclic compounds, particularly nitro-derivatives of 1,2,3-triazoles, is a critical area of research in the development of advanced energetic materials. Compounds such as 5-nitro-2H-1,2,3-triazole-4-carboxylic acid serve as structural building blocks for high-performance energetic metal-organic frameworks (MOFs) and energetic salts [1]. Due to their exceptionally high heats of formation and metastable molecular architectures, these compounds exhibit extreme sensitivity to impact, friction, and electrostatic discharge (ESD) [2]. This guide outlines the fundamental chemical principles of these materials and the mandatory safety frameworks required for their analytical characterization.

Chemical Principles of Energetic Nitro-Triazoles

The energetic nature of nitro-triazoles is derived from the inherent thermodynamic instability of their molecular backbone. The 1,2,3-triazole ring provides a high nitrogen content, which upon decomposition, rapidly generates nitrogen gas ( N2​ ). The formation of the extremely stable N≡N triple bond releases a massive amount of energy (exothermic decomposition).

The addition of a nitro ( −NO2​ ) group serves a dual purpose:

  • Oxygen Balance: It provides internal oxidizer capacity, allowing the carbon and hydrogen atoms within the molecule to undergo rapid oxidation during a decomposition event.

  • Density Enhancement: Nitro groups increase the crystal density of the material, a critical metric since detonation pressure and velocity scale exponentially with the density of the energetic material [1].

However, the presence of the C−NO2​ bond alongside the N−N bonds of the triazole ring creates a highly sensitive system. The activation energy required to break these bonds is low, making the material susceptible to unintended initiation via mechanical or thermal stimuli [2].

Quantitative Comparison of Energetic Heterocycles

The following table summarizes the general properties of common nitrogen-rich heterocyclic cores utilized in energetic materials research.

Heterocyclic CoreBasic Ring FormulaTypical Nitrogen Content (%)Primary Hazard Profile
1,2,3-Triazole C2​H3​N3​ ~60%High impact/friction sensitivity when nitrated.
Tetrazole CH2​N4​ ~80%Extreme thermal sensitivity; often forms primary explosives.
Tetrazine C2​H2​N4​ ~68%High heat of formation; highly reactive and shock-sensitive.

Professional Laboratory Safety Protocols

Handling high-energy compounds like 5-nitro-2H-1,2,3-triazole-4-carboxylic acid requires a facility specifically designed for energetic materials. Standard organic chemistry safety protocols are insufficient.

Hierarchy of Controls for Energetic Materials
  • Scale Limitation: The most critical safety control is scale. Analytical characterization must be performed on the absolute minimum quantity necessary, strictly adhering to sub-milligram or low-milligram limits (< 10 mg).

  • Electrostatic Discharge (ESD) Mitigation: Nitro-triazoles can be initiated by static electricity. All personnel must wear conductive footwear, utilize grounded workstations, and wear anti-static laboratory coats.

  • Engineering Controls: All handling of dry energetic powders must occur behind certified ballistic blast shields within a specialized fume hood.

  • Personal Protective Equipment (PPE): Operators must wear Kevlar-lined gloves, heavy leather gauntlets, face shields, and ear protection during any physical manipulation of the material.

G A Risk Assessment & Scale Limit (<10mg) B ESD Mitigation (Grounding Protocols) A->B C Engineering Controls (Blast Shields) B->C D Analytical Characterization C->D

Caption: Sequential safety workflow for the handling and analysis of high-energy materials.

Analytical Characterization Workflows

To evaluate the efficacy and safety profile of synthesized energetic materials, specific analytical protocols are utilized that minimize the risk of accidental detonation.

  • Density Determination: Because density is paramount to energetic performance, it is measured non-destructively using a gas pycnometer (typically utilizing helium) at room temperature [1].

  • Thermal Analysis (DSC/TGA): Decomposition onset temperatures are measured using Differential Scanning Calorimetry (DSC). To prevent thermal runaway and equipment damage, an extremely slow scan rate (e.g., 5 K·min⁻¹) is utilized on samples weighing less than 1 mg [1].

  • Sensitivity Testing: The physical safety limits of the material are quantified using standardized BAM (Bundesanstalt für Materialforschung und -prüfung) testing apparatuses. Impact sensitivity is measured using a BAM Fallhammer, and friction sensitivity is measured using a BAM friction tester [1]. These tests determine the minimum energy (in Joules or Newtons) required to initiate the material, establishing the baseline handling parameters for future research.

Application

Application Note: Comprehensive 1H and 13C NMR Assignment Protocol for 5-Nitro-2H-1,2,3-triazole-4-carboxylic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Structural verification, mechanistic troubleshooting, and high-fidelity data acquisition.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Structural verification, mechanistic troubleshooting, and high-fidelity data acquisition.

Introduction & Chemical Context

5-Nitro-2H-1,2,3-triazole-4-carboxylic acid is a highly functionalized, electron-deficient heterocycle. It serves as a critical building block in the synthesis of pharmaceutical intermediates and high-performance energetic metal-organic frameworks (MOFs) . Despite its relatively low molecular weight, structurally verifying this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents severe analytical challenges. The molecule lacks any ring C-H protons, undergoes rapid chemical exchange, and suffers from extreme quadrupolar broadening of its 13C signals.

This application note provides a field-proven, self-validating protocol to overcome these mechanistic hurdles and achieve unambiguous 1H and 13C NMR assignments.

Mechanistic Challenges in NMR Analysis (E-E-A-T Insights)

To acquire accurate data, scientists must first understand the physical chemistry dictating the molecule's behavior in a magnetic field:

  • 14N Quadrupolar Broadening: The most significant hurdle in the 13C NMR assignment is identifying the C5 carbon attached to the nitro group. The 14N nucleus has a spin quantum number of I=1 and possesses a significant quadrupole moment. Rapid quadrupolar relaxation of the 14N nucleus induces scalar relaxation of the second kind in the adjacent 13C nucleus. This phenomenon broadens the C5 signal into the baseline, often rendering it invisible in standard 1D 13C experiments .

  • Absence of C-H Protons & Chemical Exchange: The 1H NMR spectrum contains only exchangeable protons (the carboxylic -OH and the triazole -NH). The strongly electron-withdrawing -NO2 group makes the triazole -NH highly acidic. In standard NMR solvents, these protons undergo rapid intermolecular exchange with trace water, coalescing into a single, highly broadened signal.

  • Quaternary Carbon Relaxation: All three carbons in this molecule (C4, C5, and C=O) are quaternary. Lacking directly attached protons, they do not benefit from dipole-dipole relaxation or the Nuclear Overhauser Effect (NOE). This necessitates significantly longer longitudinal relaxation delays ( T1​ ) to achieve a workable signal-to-noise ratio.

Standardized Experimental Protocol

The following workflow is designed as a self-validating system. If the C-NO2 peak is missing, the protocol dictates specific physical adjustments (temperature or decoupling) rather than assuming sample impurity.

NMR_Workflow A Sample Prep: 15-20 mg in ultra-dry DMSO-d6 B 1H NMR: Check Exchangeable Protons (zg30, D1=1s) A->B C 13C NMR: Optimize D1 for Quaternary C (zgpg30, D1=3s, NS>2048) A->C F Final Peak Assignment & Integration B->F D Is C5 (C-NO2) signal visible? C->D E Apply 13C-{1H, 14N} Decoupling or Lower Temp to 278 K D->E No (Quadrupolar Broadening) D->F Yes E->F

Figure 1: Optimized NMR acquisition workflow for 5-nitro-2H-1,2,3-triazole-4-carboxylic acid.

Step-by-Step Methodology:
  • Sample Preparation :

    • Weigh 15–20 mg of the analyte.

    • Dissolve completely in 0.6 mL of ultra-dry DMSO-d6 (99.9% D). Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor, which slows down the chemical exchange of the -OH and -NH protons compared to less polar solvents, allowing them to be observed.

    • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • Instrument Configuration :

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

    • Perform rigorous probe tuning and matching for both 1H and 13C frequencies to maximize sensitivity for the insensitive quaternary carbons.

    • Shim (Z1-Z5) until the residual solvent peak is sharp (line width at half height < 1 Hz).

  • 1H NMR Acquisition :

    • Pulse Sequence : Standard 1D 30° pulse (zg30).

    • Parameters : Number of scans (NS) = 16 to 32; Relaxation delay (D1) = 1.0 s.

  • 13C NMR Acquisition :

    • Pulse Sequence : 1D 13C with power-gated 1H decoupling (zgpg30).

    • Parameters : NS = 2048 to 4096 (critical to pull the broadened C-NO2 peak above the noise floor); D1 = 2.5 to 3.0 s (compensates for the long T1​ of quaternary carbons).

Data Interpretation & Assignment

The tables below summarize the expected chemical shifts based on the electronic environment of the 1,2,3-triazole scaffold in DMSO-d6 at 298 K.

Table 1: 1H NMR Assignment (DMSO-d6, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
~13.50 – 15.50Broad Singlet (br s)2H-COOH, triazole -NHHighly acidic protons undergoing rapid chemical exchange. Often coalesces into a single broad peak. Position is highly concentration dependent.
2.50Quintet-DMSO-d6Residual solvent reference peak.
~3.33Broad Singlet-H2OTrace water in solvent.
Table 2: 13C NMR Assignment (DMSO-d6, 100 MHz)
Chemical Shift (δ, ppm)TypeAssignmentMechanistic Rationale
~158.0 – 162.0Quaternary (C=O)Carboxylic AcidHighly deshielded carbonyl carbon. Appears as a sharp, distinct signal.
~145.0 – 150.0Quaternary (C)C5 (C-NO2)Deshielded by the strongly electron-withdrawing nitro group . Signal is characteristically broad and low-intensity due to 14N quadrupolar relaxation .
~135.0 – 140.0Quaternary (C)C4 (C-COOH)Deshielded by the adjacent carboxylic acid and triazole ring currents, but resonates upfield relative to the C-NO2 carbon.
39.52SeptetDMSO-d6Solvent reference peak.

Troubleshooting Guide

  • Missing C5 Peak : If the C5 carbon remains invisible after 4096 scans, increase the line broadening parameter (LB = 3.0 to 5.0 Hz) during processing to artificially boost the signal-to-noise ratio of broad peaks. Alternatively, lower the probe temperature to 278 K; altering the tumbling rate of the molecule changes the 14N relaxation rate, which can sharpen the attached 13C signal.

  • No 1H Signals Beyond 10 ppm : The sample or solvent contains too much water, causing the -OH and -NH protons to exchange completely with the H2O peak (~3.33 ppm). Re-prepare the sample using a fresh, sealed ampoule of ultra-dry DMSO-d6.

References

  • Construction of High-Performance Energetic MOFs: C4N8O42– and C3N4O42– with Their Derivatives, Compared with Their Energetic Salts Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles Source: Molecules (via Semantic Scholar) URL:[Link]

  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry Source: Magnetochemistry - MDPI URL:[Link]

Method

Application Notes and Protocols for the Functionalization of the 1,2,3-Triazole Ring at the C-5 Position

Introduction: The Strategic Importance of the C-5 Position on the 1,2,3-Triazole Scaffold The 1,2,3-triazole ring system has become a cornerstone in modern medicinal chemistry, drug discovery, and materials science.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the C-5 Position on the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system has become a cornerstone in modern medicinal chemistry, drug discovery, and materials science.[1][2][3] This prominence is largely due to the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly reliable and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4][5] The resulting triazole core is not merely a passive linker; it is a bioisostere for the amide bond, possessing high chemical stability, a significant dipole moment, and the ability to form hydrogen bonds.[1][2]

While the 1- and 4-positions are readily defined by the CuAAC precursors, the C-5 position presents a unique synthetic handle for late-stage functionalization. Modifying the C-5 position allows for the introduction of diverse substituents that can modulate a molecule's steric and electronic properties, enabling the fine-tuning of its biological activity or material characteristics. This guide provides an in-depth exploration of the primary strategies for C-5 functionalization, complete with detailed protocols and the scientific rationale behind the methodological choices.

Core Strategies for C-5 Functionalization: A Comparative Overview

The functionalization of the C-5 position of a pre-formed 1,2,3-triazole can be broadly approached through three main pathways, each with its own set of advantages and considerations.

  • Direct C-H Functionalization: This is an atom-economical approach that activates the C5-H bond, which is the most acidic proton on the triazole ring, for direct coupling with various partners.

  • Deprotonation and Trapping with Electrophiles: This classic organometallic approach involves the formation of a C-5 metalated triazole intermediate, which is then quenched with a suitable electrophile.

  • Halogenation and Subsequent Cross-Coupling: This two-step sequence involves the initial installation of a halogen at the C-5 position, which then serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions.

The choice of strategy depends on the desired substituent, the overall complexity of the starting material, and the required reaction conditions.

Strategy 1: Direct C-H Functionalization via Transition Metal Catalysis

Direct C-H functionalization has emerged as a powerful and elegant method for forging new bonds, minimizing pre-functionalization steps and waste generation.[6] For 1,2,3-triazoles, the inherent acidity of the C5-H proton makes this position a prime target for metal-catalyzed C-H activation.

Palladium-Catalyzed C-5 Arylation

Palladium catalysis is a highly effective method for the direct arylation of the C-5 position of both N-monosubstituted and 1,4-disubstituted 1,2,3-triazoles.[7][8][9] This transformation provides a straightforward route to tri-substituted triazoles, which are of significant interest in medicinal chemistry.[10]

Causality of Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective palladium(II) precatalyst. The active catalytic species is typically formed in situ.

  • Ligand: For this transformation, phosphine ligands like tris(o-tolyl)phosphine can be crucial.[11][12] The ligand stabilizes the palladium center and facilitates the catalytic cycle. However, ligand-free conditions have also been reported, simplifying the reaction setup.

  • Base: A base is required to facilitate the deprotonation of the C5-H bond. Cs₂CO₃ is often an excellent choice due to its solubility and basicity in organic solvents.[11][12]

  • Solvent: High-boiling polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMF are typically used to ensure solubility of the reagents and to allow for the higher temperatures often required for C-H activation.[7][8]

Protocol 1: General Procedure for Pd-Catalyzed C-5 Arylation of a 1,4-Disubstituted 1,2,3-Triazole

Materials:

  • 1,4-Disubstituted 1,2,3-triazole (1.0 equiv)

  • Aryl bromide (1.5 - 2.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • Tris(o-tolyl)phosphine (10-20 mol%) (if required)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous NMP or DMF

  • Inert atmosphere (Nitrogen or Argon) reaction vessel

Step-by-Step Methodology:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the 1,4-disubstituted 1,2,3-triazole, aryl bromide, Pd(OAc)₂, tris(o-tolyl)phosphine (if used), and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Add anhydrous NMP or DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4,5-trisubstituted 1,2,3-triazole.

Copper-Catalyzed C-5 Arylation and Alkynylation

Copper catalysis offers a more economical alternative to palladium for direct C-5 functionalization.[4] Copper(I) salts, in the presence of a suitable base, can effectively catalyze the arylation of 1,2,3-triazoles.[4] Furthermore, tandem "click"/C-5 functionalization reactions have been developed, allowing for the one-pot synthesis of fully substituted triazoles from simple starting materials.[13]

A notable example is the copper(I)-catalyzed tandem CuAAC/alkynylation, which intercepts the in-situ formed cuprate-triazole intermediate with a bromoalkyne.[13]

Causality of Experimental Choices:

  • Catalyst: CuI is a widely used and inexpensive copper(I) source.

  • Base: A strong, non-nucleophilic base like LiOt-Bu is required to deprotonate the C5-H of the initially formed triazole and facilitate the subsequent coupling step.[13]

  • Solvent: DCE (1,2-dichloroethane) has been identified as an optimal solvent for this tandem reaction.[13]

Protocol 2: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles via Tandem CuAAC/Alkynylation

Materials:

  • Terminal alkyne (1.0 equiv)

  • Organic azide (1.1 equiv)

  • Bromoalkyne (1.2 equiv)

  • CuI (10 mol%)

  • LiOt-Bu (2.0 equiv)

  • Anhydrous DCE

  • Inert atmosphere (Nitrogen or Argon) reaction vessel

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere, add CuI and LiOt-Bu.

  • Add anhydrous DCE, followed by the terminal alkyne, organic azide, and bromoalkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as CH₂Cl₂ or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure 5-alkynyl-1,2,3-triazole.[13]

Strategy 2: Deprotonation and Electrophilic Quench

This method relies on the acidity of the C5-H proton, which can be removed by a strong base to form a C-5 triazolide anion. This nucleophilic intermediate can then react with a variety of electrophiles to introduce new functional groups.

Directed Lithiation

Directed metalation using a strong organolithium base, such as n-butyllithium (n-BuLi), is a powerful tool for regioselective functionalization.[14] Protecting groups on one of the triazole nitrogens can be used to direct the lithiation exclusively to the C-5 position.[14]

Causality of Experimental Choices:

  • Base: n-BuLi is a strong, commercially available base capable of deprotonating the C5-H of suitably substituted triazoles.

  • Directing/Protecting Group: A group like a benzyloxy group on N-1 can direct the lithiation to the adjacent C-5 position and can be removed later.[14]

  • Temperature: These reactions must be carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

  • Electrophiles: A wide range of electrophiles can be used, including alkyl halides, aldehydes, ketones, CO₂, and sources of halogens (e.g., I₂).

Protocol 3: C-5 Functionalization of 1-(Benzyloxy)-1,2,3-triazole via Lithiation

Materials:

  • 1-(Benzyloxy)-1,2,3-triazole (1.0 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.2 equiv)

  • Electrophile (e.g., iodomethane, benzaldehyde) (1.2-1.5 equiv)

  • Anhydrous THF

  • Inert atmosphere (Nitrogen or Argon) reaction vessel

Step-by-Step Methodology:

  • Dissolve 1-(benzyloxy)-1,2,3-triazole in anhydrous THF in a dry, inert atmosphere reaction vessel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe. Stir the mixture at -78 °C for 5-10 minutes.

  • Add the electrophile (neat or dissolved in a small amount of anhydrous THF).

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with CH₂Cl₂ or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[14]

  • The benzyloxy group can be subsequently removed by methods such as palladium-catalyzed hydrogenolysis to yield the 5-substituted 1-hydroxy-1,2,3-triazole.[14]

Strategy 3: C-5 Halogenation and Cross-Coupling

Introducing a halogen at the C-5 position transforms the triazole into a versatile building block for a vast array of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination.

Synthesis of 5-Halo-1,2,3-triazoles

5-Halo-1,2,3-triazoles can be synthesized in a one-pot, two-step process starting from a terminal alkyne and an organic azide. The initial CuAAC reaction forms a copper(I)-triazolide intermediate, which is then halogenated in situ.[15]

Causality of Experimental Choices:

  • Halogenating Agents: N-halosuccinimides (NCS for chlorination, NBS for bromination) and molecular iodine (I₂) are effective electrophilic halogen sources for this transformation.[15]

  • Catalyst: An N-heterocyclic carbene (NHC)-copper complex, such as (aNHC)CuCl, can be a highly effective catalyst for the initial CuAAC step.[15]

Protocol 4: One-Pot Synthesis of a 1,4-Disubstituted-5-chloro-1,2,3-triazole

Materials:

  • Terminal alkyne (1.0 equiv)

  • Organic azide (1.0 equiv)

  • (aNHC)CuCl catalyst (1 mol%)

  • N-chlorosuccinimide (NCS) (2.0 equiv)

  • Solvent (e.g., THF or Dioxane)

  • Inert atmosphere reaction vessel

Step-by-Step Methodology:

  • In an inert atmosphere vessel, combine the terminal alkyne, organic azide, and (aNHC)CuCl catalyst in the chosen solvent.

  • Heat the mixture to 60 °C and stir for 4 hours to complete the CuAAC reaction.

  • Cool the reaction mixture slightly, then add NCS.

  • Continue stirring at 60 °C for an additional 4 hours. Monitor the halogenation step by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the 5-chloro-1,2,3-triazole.[15]

Buchwald-Hartwig Amination of 5-Halo-1,2,3-triazoles

Once the 5-halo-1,2,3-triazole is in hand, it can be readily coupled with amines using the Buchwald-Hartwig amination reaction to form 5-amino-1,2,3-triazoles, a class of compounds with significant biological properties.[16]

Causality of Experimental Choices:

  • Catalyst System: A palladium catalyst, often in combination with a specialized ligand, is required. Palladium complexes bearing N-heterocyclic carbene (NHC) ligands, such as [(THP-Dipp)Pd(cinn)Cl], have shown high activity for this transformation.[16]

  • Base: A strong base, such as NaOt-Bu or K₃PO₄, is necessary for the catalytic cycle.

Data Summary and Visualization

Table 1: Comparison of C-5 Functionalization Strategies
StrategyKey ReagentsTemperatureAdvantagesLimitations
Pd-Catalyzed C-H Arylation Pd(OAc)₂, Aryl Halide, Base (Cs₂CO₃)High (120-140 °C)Atom economical, avoids pre-functionalizationHigh temperatures, requires inert atmosphere, catalyst cost
Cu-Catalyzed Tandem Reaction CuI, Alkyne, Azide, Bromoalkyne, BaseRoom Temp to ModerateOne-pot, high efficiency, uses inexpensive copperLimited to alkynyl substituents, requires specific reagents
Directed Lithiation n-BuLi, ElectrophileVery Low (-78 °C)Wide range of electrophiles possible, high regioselectivityRequires stringent anhydrous/inert conditions, strong base
Halogenation & Cross-Coupling NCS/NBS/I₂, then Pd-catalyst, Ligand, BaseVaries (Step 1 moderate, Step 2 varies)Highly versatile, access to many functional groupsTwo-step process, requires synthesis of halo-intermediate
Diagram 1: General Workflow for C-5 Functionalization

G cluster_start Starting Triazole cluster_ch C-H Activation cluster_lith Deprotonation cluster_halo Halogenation Pathway cluster_end Product start 1,4-Disubstituted 1,2,3-Triazole ch_act Direct C-H Functionalization (Pd, Cu, Rh catalysis) start->ch_act deprot Deprotonation (e.g., n-BuLi) start->deprot halogenation C-5 Halogenation (NCS, NBS, I2) start->halogenation end_product 1,4,5-Trisubstituted 1,2,3-Triazole ch_act->end_product electrophile Electrophilic Quench deprot->electrophile electrophile->end_product cross_coupling Cross-Coupling (Suzuki, Amination, etc.) halogenation->cross_coupling cross_coupling->end_product

Caption: Overview of major synthetic routes to C-5 functionalized 1,2,3-triazoles.

Diagram 2: Catalytic Cycle for Pd-Catalyzed C-5 Arylation

G pd0 Pd(0)L₂ pd_complex1 Oxidative Addition (Ar-X) pd_intermediate1 Ar-Pd(II)(X)L₂ pd_complex1->pd_intermediate1 pd_complex2 Coordination & Deprotonation (Base) pd_intermediate1->pd_complex2 pd_intermediate2 Ar-Pd(II)(Triazole)L₂ pd_complex2->pd_intermediate2 pd_complex3 Reductive Elimination pd_intermediate2->pd_complex3 product C-5 Arylated Triazole pd_complex3->product product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for direct C-5 arylation of 1,2,3-triazoles.

Conclusion and Future Outlook

The functionalization of the C-5 position of the 1,2,3-triazole ring has transitioned from a synthetic challenge to a routine and versatile operation in the modern chemistry lab. The development of robust protocols for direct C-H activation, directed lithiation, and halogenation/cross-coupling sequences provides chemists with a powerful toolkit to create novel, highly decorated triazole scaffolds. These methods are indispensable for generating compound libraries for drug discovery and for synthesizing advanced materials with tailored properties. As the field continues to evolve, we can anticipate the emergence of even more efficient, selective, and sustainable methodologies, such as photoredox and electrochemical approaches, further expanding the synthetic utility of the invaluable 1,2,3-triazole core.

References

  • D. S. B. D'Agosto, C.; F. D. T. D. S. D. G. G. L. S. D. G. I. M. R. D. S. D. V. D. S. D. V. D. V. D. S. D. V. D. S. D. V. D. S. D. V. D. S. D. V. D. S. D. V. D. S. D. V. D. S. D. V. D. S. D. V. (2008). Copper-Catalyzed “Click” Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. Organic Letters. [Link]

  • Alberico, D., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. PubMed Central (PMC). [Link]

  • Wang, W., et al. (2016). Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • Begtrup, M., & Holm, J. (1981). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles. RSC Publishing. [Link]

  • Reddy, R. P., et al. (2015). Pd-Catalyzed Regioselective Arylation on the C-5 Position of N-Aryl 1,2,3-Triazoles. The Journal of Organic Chemistry. [Link]

  • Reddy, R. P., et al. (2015). Pd-catalyzed Regioselective Arylation on the C-5 Position of N-aryl 1,2,3-triazoles. PubMed. [Link]

  • Liu, X., et al. (2022). Transition-metal Catalyzed 1,2,3-Triazole-assisted C—H Functionalization Processes. ResearchGate. [Link]

  • Gevorgyan, V., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. [Link]

  • N/A. (2015). Cycloadditions of 1,2,3-Triazines Bearing C5-Electron Donating Substituents: Robust Pyrimidine Synthesis. PubMed Central (PMC). [Link]

  • Gevorgyan, V. (2007). Direct Pd-catalyzed arylation of 1,2,3-triazoles. Semantic Scholar. [Link]

  • N/A. (2025). General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. ResearchGate. [Link]

  • N/A. (2013). Copper-catalyzed click synthesis of functionalized 1,2,3-triazoles with 3,4-dihydropyrimidinone or amide group via a one-pot four-component reaction. ScienceDirect. [Link]

  • N/A. (2025). Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis. ACS Publications. [Link]

  • N/A. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]

  • N/A. (N/A). Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles. Green Chemistry (RSC Publishing). [Link]

  • Ye, X. (N/A). 1, 2, 3-triazole as the Directing Group for Metal-Catalyzed C-H Activa. Iowa State University Digital Repository. [Link]

  • N/A. (2020). Iron-Catalyzed C–H Functionalizations under Triazole-Assistance. MDPI. [Link]

  • Begtrup, M., & Vedsø, P. (1997). Synthesis of 5-Substituted 1-Hydroxy-1,2,3-triazoles through Directed Lithiation of 1-(Benzyloxy). ACS Publications. [Link]

  • N/A. (2017). Intramolecular Carbonylative C–H Functionalization of 1,2,3‐ Triazoles for the Synthesis of Triazolo[1,5‐a]indolones. SciSpace. [Link]

  • N/A. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. ResearchGate. [Link]

  • N/A. (2015). Cycloadditions of 1,2,3-Triazines Bearing C5-Electron Donating Substituents: Robust Pyrimidine Synthesis. PubMed. [Link]

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  • N/A. (N/A). Reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines. Synthesis and intramolecular cyclization of bis(1,2,3-triazolyl-1,2,3-thiadiazolyl)sulfides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. [Link]

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Application

Application Note: Computational Determination of Detonation Velocity and Pressure for Energetic Materials

Target Audience: Materials Scientists, Energetics Researchers, and Computational Chemists Document Type: Technical Protocol & Mechanistic Guide Introduction & Thermodynamic Causality The prediction of detonation velocity...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Energetics Researchers, and Computational Chemists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Thermodynamic Causality

The prediction of detonation velocity ( D ) and Chapman-Jouguet (C-J) pressure ( P ) is the foundational step in the design, screening, and safety evaluation of novel high-energy-density materials (HEDMs). Because synthesizing uncharacterized energetic compounds is inherently hazardous, robust predictive models serve as a mandatory primary screening mechanism.

Detonation is a supersonic exothermic front. The performance parameters D and P are fundamentally governed by the thermodynamics of the explosion products and the initial crystal density ( ρ0​ ) of the unreacted material.

  • Density Causality: In empirical models, detonation pressure scales with the square of the density ( ρ02​ ), while velocity scales linearly. This causal relationship exists because a denser crystal lattice packs more potential chemical energy into the shock volume, directly amplifying the shockwave momentum (1)[1].

  • Equation of State (EOS) Causality: At the C-J state, product gases exist at extreme temperatures (3000–5000 K) and pressures (10–40 GPa). Ideal gas laws fail entirely here. Advanced thermochemical codes must employ the Becker-Kistiakowsky-Wilson (BKW) or EXP-6 EOS to account for the repulsive intermolecular forces that dominate at these extreme, liquid-like densities, ensuring accurate calculation of the chemical equilibrium (2)[2].

This guide details the two predominant methodologies used in the field: the empirical Kamlet-Jacobs (K-J) equations and advanced Thermochemical Equilibrium Codes (e.g., EXPLO5, CHEETAH).

Protocol A: Empirical Estimation via Kamlet-Jacobs (K-J) Equations

The Kamlet-Jacobs equations provide rapid, highly accurate estimations for standard CHNO-based explosives without requiring complex computational infrastructure (3)[3].

Prerequisites
  • Molecular formula of the energetic material.

  • Solid-state heat of formation ( ΔHf​ ) in cal/g or kJ/mol.

  • Theoretical Maximum Density (TMD) or experimental crystal density ( ρ0​ ) in g/cm 3 .

Step-by-Step Methodology

Step 1: Determine Decomposition Products Assume the explosive decomposes according to the maximum exothermic principle. For a standard CHNO explosive, carbon oxidizes to CO (and then CO2​ ), hydrogen oxidizes to H2​O , and nitrogen forms N2​ gas.

Step 2: Calculate K-J Parameters Derive the following three parameters based on the decomposition reaction (4)[4]:

  • N : Moles of gaseous detonation products per gram of explosive (mol/g).

  • M : Average molecular weight of these product gases ( g/mol ).

  • Q : Chemical energy of detonation (heat of detonation) in cal/g. Calculate this by subtracting the ΔHf​ of the unreacted explosive from the sum of the ΔHf​ of the products.

Step 3: Compute Detonation Velocity ( D ) and Pressure ( P ) Apply the Kamlet-Jacobs formulas:

  • Velocity: D=1.01⋅(N⋅M1/2⋅Q1/2)1/2⋅(1+1.30ρ0​) (Output in km/s)

  • Pressure: P=1.558⋅ρ02​⋅N⋅M1/2⋅Q1/2 (Output in GPa)

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Self-Validation Check: The K-J protocol is a self-validating system if you cross-reference Oxygen Balance (OB). If the OB is highly negative (<-40%), the assumption of complete oxidation to CO2​ / H2​O fails due to solid carbon (soot) formation. In such cases, the K-J outputs will artificially overestimate Q and P . If calculated D>10 km/s for a standard CHNO compound, immediately re-verify the input density, as values above 2.0 g/cm 3 are exceedingly rare and indicate a unit cell volume error ()[5].

Protocol B: Advanced Modeling via Thermochemical Codes (EXPLO5 / CHEETAH)

For non-ideal explosives, aluminized formulations, or when precise expansion isentropes are required for hydrodynamic modeling, thermochemical codes are mandatory. These codes solve thermodynamic equations to find chemical equilibrium by minimizing the Gibbs free energy (6)[6].

Step-by-Step Methodology

Step 1: Input Definition Enter the exact elemental composition, solid-state ΔHf​ , and ρ0​ into the software's input file.

Step 2: Select the Equation of State (EOS)

  • Gaseous Products: Select the BKW EOS . For standard CHNO formulations, use the BKWN parameter set ( α=0.5,β=0.176,κ=14.71,θ=6620 ) to accurately reproduce energies from cylinder tests (2)[2].

  • Solid Products: Ensure the Cowan-Fickett or Murnaghan EOS is active to handle solid carbon (graphite/diamond phase transitions) (7)[7].

Step 3: Execute C-J State Calculation Run the calculation. The software iteratively compresses the unreacted explosive along the Hugoniot curve, calculating the equilibrium composition of products applying the modified White, Johnson, and Dantzig free energy minimization technique (8)[8].

Step 4: Extract Parameters Extract the calculated D and P at the C-J point. For downstream hydrodynamic modeling, extract the fitted Jones-Wilkins-Lee (JWL) coefficients from the expansion isentrope data.

Self-Validation Check: A successful thermochemical run must show mathematical convergence at the C-J point—the exact coordinate on the shock Hugoniot where the detonation velocity is at a minimum and the Rayleigh line is perfectly tangent. If the solver fails to find the C-J point, the inputted ρ0​ or ΔHf​ may represent a physically impossible thermodynamic state, requiring re-evaluation of the molecular inputs.

Data Presentation: Methodological Comparison

Feature / CapabilityKamlet-Jacobs (Empirical)EXPLO5 / CHEETAH (Thermochemical)
Primary Use Case Rapid screening of novel CHNO molecules.Detailed modeling of ideal/non-ideal explosives.
Required Inputs Formula, ρ0​ , ΔHf​ Formula, ρ0​ , ΔHf​ , EOS Selection
Computational Cost Near-zero (Algebraic)Low to Moderate (Iterative Minimization)
Handles Aluminized/Metalized? Poorly (Requires complex modifications)Excellent (Multi-phase equilibrium models)
Typical Error Margin ( D ) 2% – 5%< 2% (Often within 1% of cylinder tests)
Outputs JWL Coefficients? NoYes

Process Visualization

G cluster_KJ Empirical Route (Kamlet-Jacobs) cluster_Thermo Thermochemical Route (EXPLO5 / CHEETAH) Start Energetic Material Input (Composition, ΔHf, ρ₀) KJ_Step1 Calculate N, M, Q (Max Exothermic Principle) Start->KJ_Step1 TC_Step1 Select EOS (e.g., BKW, EXP-6) Start->TC_Step1 KJ_Step2 Apply K-J Equations (Calculate D & P) KJ_Step1->KJ_Step2 Output Detonation Velocity (D) & Pressure (P) KJ_Step2->Output TC_Step2 Free Energy Minimization (Determine C-J State) TC_Step1->TC_Step2 TC_Step2->Output

Caption: Workflow for calculating detonation parameters via empirical and thermochemical methods.

References

  • Lawrence Livermore National Laboratory. "Cheetah | Physical and Life Sciences Directorate". 6

  • Lu, J. P. "Evaluation of the Thermochemical Code - CHEETAH 2.0 for Modelling Explosives Performance". DSTO-TR-1199. 8

  • Mueller Instruments. "EXPLO-5 Product Datasheet". 7

  • Suceska, M. "Calculation of Detonation Parameters by EXPLO5 Computer Program". Scientific.net. 2

  • Barnes, B. C. et al. "Machine Learning Models for High Explosive Crystal Density and Performance". NIH/PMC. 5

  • MDPI. "Small Deviations in Geometries Affect Detonation Velocities and Pressures of Nitroaromatic Molecules".1

  • ACS Publications. "Machine Learning Densities, Detonation Velocities, and Formation Enthalpies of Energetic Materials Using Quantum Chemistry Descriptors". 3

  • Sci-en-tech. "Predicting Maximum Attainable Detonation Velocity of CHNOF and Aluminized Explosives". 4

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Method

Application Notes &amp; Protocols for the Synthesis of High-Performance Energetic Salts from 5-Nitro-2H-1,2,3-Triazole Derivatives

Introduction The field of energetic materials is in a continuous pursuit of compounds that offer superior detonation performance while maintaining high levels of thermal stability and low sensitivity to external stimuli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The field of energetic materials is in a continuous pursuit of compounds that offer superior detonation performance while maintaining high levels of thermal stability and low sensitivity to external stimuli such as impact and friction.[1][2][3] Nitrogen-rich heterocycles, particularly derivatives of triazoles, have emerged as a foundational platform for developing next-generation energetic materials.[1][4][5] The 1,2,3-triazole ring, with its high nitrogen content and inherent thermal stability, serves as a robust scaffold for the introduction of energetic functional groups.[6] Among these, the 5-nitro-2H-1,2,3-triazole backbone is of particular interest. The presence of the nitro group significantly enhances the oxygen balance and density of the resulting compounds, which are critical parameters for detonation performance.[5][7]

A highly effective strategy to fine-tune the properties of these energetic compounds is through the formation of energetic salts.[2][3] This approach allows for the combination of a nitrogen-rich anionic triazole core with various nitrogen-rich cations. The resulting ionic nature and extensive hydrogen bonding networks in the crystal lattice can lead to materials with high densities, enhanced thermal stability, and, crucially, reduced sensitivity compared to their neutral precursors.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and safety protocols associated with the development of energetic salts based on 5-nitro-2H-1,2,3-triazole derivatives, intended for researchers and professionals in the field.

Core Principles: The Rationale for Energetic Salt Formation

The primary objective in designing advanced energetic materials is to strike a delicate balance between energy output (performance) and safety (stability/insensitivity). These two characteristics are often inversely related. For instance, the introduction of multiple nitro groups onto a molecule typically boosts its detonation velocity and pressure but also significantly increases its sensitivity to shock and friction.[3]

The formation of energetic salts provides a powerful tool to decouple these properties. By converting a neutral energetic molecule into an anion and pairing it with a suitable cation, one can significantly alter the crystal packing and intermolecular forces.[2][8]

Causality Behind Salt Formation Strategy:

  • Enhanced Stability: The formation of ionic bonds and extensive hydrogen-bonding networks between the anion and cation introduces significant lattice energy, which can lead to higher melting points and decomposition temperatures.[2] This increased thermal stability is a critical factor for safe handling, storage, and application.

  • Reduced Sensitivity: The robust, interconnected crystalline structures of salts are generally more resistant to mechanical stimuli. The energy from an impact or friction is more effectively dissipated throughout the lattice, reducing the likelihood of initiating a detonation.[1][2]

  • Tuning Performance: The choice of both the anion and the cation allows for the fine-tuning of properties. Incorporating oxygen-rich anions (e.g., perchlorate, nitrate) or nitrogen-rich cations (e.g., ammonium, hydrazinium, guanidinium, triaminoguanidinium) can improve the oxygen balance and density of the final salt, thereby enhancing its detonation performance.[8][9][10]

This strategic approach allows for the development of materials that can match or even exceed the performance of traditional explosives like RDX, but with significantly improved safety profiles.[11][12]

General Synthetic and Analytical Workflow

The development of novel energetic salts from 5-nitro-2H-1,2,3-triazole derivatives follows a structured workflow, from the synthesis of precursors to the final performance evaluation. This process requires meticulous attention to detail at each stage, particularly concerning safety protocols.

Energetic_Material_Workflow General Workflow for Energetic Salt Development cluster_synthesis Synthesis Phase cluster_characterization Characterization & Evaluation Phase Precursor Precursor Synthesis (e.g., 2-Amino-5-nitro-1,2,3-triazole) Functionalization Functionalization (e.g., Diazotization, Nitration) Precursor->Functionalization Chemical Modification Salt_Formation Energetic Salt Formation (Neutralization or Metathesis) Functionalization->Salt_Formation Anion Generation Purification Purification & Recrystallization Salt_Formation->Purification Isolation of Product Spectroscopy Structural Confirmation (NMR, IR, MS) Purification->Spectroscopy XRay Crystal Structure & Density (Single-Crystal X-ray Diffraction) Spectroscopy->XRay Thermal Thermal Stability (DSC/TGA) XRay->Thermal Sensitivity Safety Assessment (Impact & Friction Sensitivity) Thermal->Sensitivity Performance Performance Calculation (Detonation Velocity & Pressure) Sensitivity->Performance

Caption: Experimental workflow for the synthesis, characterization, and performance evaluation of energetic materials.

Synthetic Protocols and Application Notes

The synthesis of energetic salts from 5-nitro-2H-1,2,3-triazole derivatives begins with the preparation of a suitable functionalized precursor. A common and versatile starting point is 2-amino-5-nitro-1,2,3-triazole, which can be further modified.

Protocol 1: Synthesis of 2-Amino-4,5-dinitro-1,2,3-2H-triazole

This protocol describes the synthesis of a highly energetic, yet comparatively insensitive, derivative which can serve as a potent anionic precursor. The introduction of a second nitro group at the C4 position significantly enhances the energetic properties.

Causality: The nitration of 2-amino-5-nitro-1,2,3-triazole is an electrophilic aromatic substitution. A strong nitrating mixture (e.g., HNO₃/H₂SO₄) is required to overcome the deactivating effect of the existing nitro group and the triazole ring itself. The amino group, being an activating group, directs the nitration, although the overall electronic nature of the ring system is electron-deficient.

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid (98%). Cool the flask to 0-5 °C in an ice-salt bath.

  • Addition of Nitric Acid: While maintaining the temperature below 10 °C, slowly add 15 mL of fuming nitric acid (>95%) dropwise with continuous stirring.

  • Addition of Precursor: To this cold nitrating mixture, add 2-amino-5-nitro-1,2,3-triazole in small portions over 30 minutes. The temperature must be strictly controlled and kept below 10 °C to prevent runaway reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A solid precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7). The crude product can be recrystallized from an ethanol-water mixture to yield the purified 2-amino-4,5-dinitro-1,2,3-2H-triazole.[11][12]

Self-Validation: The final product should be characterized by ¹H and ¹³C NMR, and IR spectroscopy to confirm its structure. Elemental analysis should be performed to verify its elemental composition.[11][12]

Protocol 2: Synthesis of an Ammonium Salt from a Dinitro-Triazole Anion

This protocol details the formation of an energetic salt via a simple acid-base neutralization reaction. The dinitro-triazole derivative from Protocol 1 is deprotonated at the N-H position by a base to form the anion, which is then paired with the ammonium cation.

Causality: The N-H proton on the triazole ring is acidic due to the strong electron-withdrawing effects of the two nitro groups and the triazole ring itself. This allows for easy deprotonation by a suitable base like ammonia.

Step-by-Step Methodology:

  • Dissolution: Suspend the synthesized 2-amino-4,5-dinitro-1,2,3-2H-triazole in methanol in a beaker with magnetic stirring.

  • Deprotonation/Salt Formation: Slowly bubble ammonia gas through the suspension or add aqueous ammonia (28-30%) dropwise. The solid will gradually dissolve as the ammonium salt is formed, often accompanied by a color change.

  • Isolation: Continue stirring for 30 minutes after complete dissolution. Remove the solvent under reduced pressure (rotary evaporation) to obtain the solid ammonium salt.

  • Purification: The resulting salt can be purified by recrystallization from a minimal amount of hot water or an ethanol/ether mixture.

Self-Validation: The formation of the salt can be confirmed by IR spectroscopy (disappearance of the N-H stretch and appearance of N-H stretches from NH₄⁺) and NMR spectroscopy. The thermal stability should be assessed using Differential Scanning Calorimetry (DSC).[4][13]

Structure-Property Relationships and Performance Data

The energetic properties of the final salts are intrinsically linked to the functional groups on the triazole ring and the nature of the chosen cation. The introduction of different groups allows for the systematic tuning of performance and sensitivity.

Structure_Property_Relationship Structure-Property Relationships in Triazole Energetics cluster_mods Molecular Modifications cluster_props Resulting Properties Nitro Add -NO₂ Group Performance Detonation Performance (Velocity, Pressure) Nitro->Performance Increases ++ Density Density Nitro->Density Increases + Sensitivity Impact/Friction Sensitivity Nitro->Sensitivity Increases (Worsens) Azido Add -N₃ Group Azido->Performance Increases + Stability Thermal Stability (Td) Azido->Stability Decreases Salt Form Energetic Salt (e.g., with NH₄⁺, N₂H₅⁺) Salt->Density Increases + Salt->Stability Increases ++ Salt->Sensitivity Decreases (Improves)

Caption: Logical relationships between functionalization of the triazole ring and resulting energetic properties.

Comparative Performance Data

The following table summarizes the key energetic properties of selected 5-nitro-2H-1,2,3-triazole derivatives and their salts, benchmarked against the widely used explosive RDX.

CompoundDensity (ρ) (g cm⁻³)Decomposition Temp. (Td) (°C)Impact Sensitivity (IS) (J)Detonation Pressure (P) (GPa)Detonation Velocity (vD) (m s⁻¹)Reference(s)
RDX (Reference) 1.802307.535.08762[11][12]
2-Amino-4,5-dinitro-1,2,3-2H-triazole 1.831902436.28843[11][12]
Hydroxylammonium Salt of 4-nitro-5-(5-nitrimino-1,2,4-triazol-3-yl)-2H-1,2,3-triazole 1.841741534.49213[4]
Dihydrazinium Salt of 4-nitro-5-dinitromethyl-1,2,3-triazole 1.851641-234.59198[14]
Diaminoguanidinium Salt of 4-amino-3,5-dinitropyrazolate 1.70209>6027.68474[11]

Note: The data illustrates that derivatives like 2-amino-4,5-dinitro-1,2,3-2H-triazole can achieve performance comparable to RDX but with significantly lower impact sensitivity (higher Joule value indicates lower sensitivity).[11][12]

Critical Safety Protocols for Handling Energetic Materials

Safety is the paramount concern when working with energetic materials. [15] Accidental detonation can result from improper handling and can lead to severe injury and property damage.[15][16] All work must be conducted with strict adherence to established safety protocols.

Fundamental Principles:

  • Minimize Quantity: Always work with the smallest scale of material possible for the experiment.[17] Scaling up reactions should only be done after a thorough risk assessment and with the approval of the principal investigator.[17]

  • Isolation: Conduct operations in a designated, properly ventilated fume hood. Use a blast shield for all reactions, especially when working with new compounds or scaled-up procedures.[17][18]

  • Avoid Confinement: For chemicals that can deflagrate, eliminate sources of confinement where possible.[17]

  • Eliminate Ignition Sources: Energetic materials can be initiated by friction, electrostatic discharge, impact, and heat.[18]

    • Use non-metal tools (e.g., ceramic or Teflon-coated spatulas) to handle solids.[17]

    • Ensure all equipment is properly grounded to prevent static discharge. Anti-static wrist straps and conductive mats should be used.[18]

    • Avoid heating reactions with uncontrolled devices. Use oil baths with redundant temperature controllers.[19]

Personal Protective Equipment (PPE):

  • Mandatory: Safety goggles and a face shield must be worn at all times.[17] A fire-retardant lab coat, long pants, and closed-toe leather or solid-top shoes are required.[17]

  • Enhanced Protection: For handling uncharacterized or highly sensitive materials, consider wearing a leather jacket with arm protection and ear protection.[18]

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[17]

Storage and Waste Disposal:

  • Storage: Store energetic materials in designated, locked cabinets away from heat, light, and incompatible materials.[17][19]

  • Waste: Never dispose of energetic materials down the drain.[19] Collect all chemical waste in properly labeled containers for disposal by trained professionals.[18]

Conclusion and Future Outlook

The synthesis of energetic salts from 5-nitro-2H-1,2,3-triazole derivatives represents a highly promising and versatile strategy for developing advanced energetic materials. This approach allows for the creation of compounds that possess high detonation performance, excellent thermal stability, and significantly reduced sensitivity compared to traditional explosives. The ability to systematically tune these properties by modifying both the anionic triazole core and the accompanying cation provides a vast chemical space for future exploration. Further research focusing on the synthesis of novel fused-ring systems based on the 1,2,3-triazole scaffold and the exploration of new, high-nitrogen cations will undoubtedly lead to the next generation of high-performance, insensitive energetic materials.

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Sources

Application

Topic: Click Chemistry Approaches to 1,2,3-Triazole-4-Carboxylic Acid Synthesis

An Application Guide by a Senior Application Scientist Introduction: The Strategic Value of the 1,2,3-Triazole-4-Carboxylic Acid Scaffold The 1,2,3-triazole core is a privileged scaffold in modern medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Application Scientist

Introduction: The Strategic Value of the 1,2,3-Triazole-4-Carboxylic Acid Scaffold

The 1,2,3-triazole core is a privileged scaffold in modern medicinal chemistry. Its remarkable stability to metabolic degradation, capacity for hydrogen bonding, and significant dipole moment make it an excellent bioisostere for amide bonds.[1][2] When functionalized with a carboxylic acid at the 4-position, the resulting 1,2,3-triazole-4-carboxylic acid becomes a highly versatile building block for constructing complex molecular architectures, from peptidomimetics to potent enzyme inhibitors.[3][4] Rufinamide, an antiepileptic drug, is a prominent example derived from this valuable core structure, underscoring its therapeutic relevance.[2]

Historically, the synthesis of such heterocycles was often hampered by harsh conditions or the formation of regioisomeric mixtures.[5][6] The advent of "click chemistry"—a concept introduced by K. Barry Sharpless—revolutionized this field by providing a set of powerful, reliable, and selective reactions.[7] At the forefront is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that provides exquisitely specific access to 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions.[6][8]

This guide provides an in-depth exploration of click chemistry-based strategies for the synthesis of 1,2,3-triazole-4-carboxylic acids. We will dissect the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss how to achieve complete regiochemical control, thereby empowering researchers to leverage this powerful chemistry in their drug discovery and development programs.

Core Principles: Overcoming the Limitations of Thermal Cycloaddition

The foundational reaction for triazole synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. However, this thermal process suffers from two major drawbacks that preclude it from being a true "click" reaction: it requires high temperatures and, with unsymmetrical alkynes like propiolic acid, it produces a mixture of 1,4- and 1,5-regioisomers, complicating purification and reducing the yield of the desired product.[5][6]

The genius of the click chemistry approach lies in the use of a metal catalyst to control the reaction's outcome. Copper(I) and Ruthenium(II) catalysts operate via distinct mechanisms, allowing for the selective synthesis of either the 1,4- or 1,5-disubstituted triazole isomer, respectively.[5][9]

G cluster_0 Synthetic Pathways to 1,2,3-Triazoles cluster_1 Products Start Azide + Propiolic Acid Thermal Thermal Huisgen Cycloaddition (High Temperature) Start->Thermal Uncatalyzed Catalyzed Catalyzed 'Click' Cycloaddition (Mild Conditions) Start->Catalyzed Catalyzed Mix Mixture of 1,4- and 1,5-Regioisomers Thermal->Mix Selective Single Regioisomer Catalyzed->Selective

Caption: Thermal vs. Catalyzed Azide-Alkyne Cycloaddition.

Part I: The Workhorse Reaction: Copper-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazole-4-Carboxylic Acids (CuAAC)

The CuAAC reaction is the most direct and widely used method for synthesizing the 1,4-disubstituted isomer, which is the target of this guide. Its reliability, mild conditions, and high yields have made it a cornerstone of modern synthetic chemistry.[10]

Mechanism and Causality: Why CuAAC is Regiospecific

The remarkable efficiency and specificity of the CuAAC reaction stem from a catalytic cycle that avoids the high-energy transition state of the uncatalyzed thermal reaction.[5]

  • Acetylide Formation: The terminal alkyne (propiolic acid or its ester) reacts with a Cu(I) species to form a copper acetylide intermediate. This is the key activation step.

  • Azide Coordination: The organic azide coordinates to the copper center.

  • Cycloaddition: The coordinated azide undergoes a stepwise cycloaddition with the copper acetylide. This process proceeds through a six-membered copper-containing intermediate, which dictates the regiochemistry. The terminal nitrogen of the azide attacks the internal carbon of the alkyne.[6]

  • Protonolysis & Catalyst Regeneration: The resulting triazolyl-copper intermediate is protonated, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst.

The entire process is highly favorable and proceeds rapidly at room temperature, often in environmentally benign solvents like water.

CuAAC_Mechanism Cu1 Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide (R'-C≡C-Cu) Cu1->Cu_Acetylide + Alkyne - H⁺ Alkyne R'-C≡CH (Propiolic Acid/Ester) Azide R-N3 Product 1,4-Disubstituted 1,2,3-Triazole Six_Membered Six-membered Cu(III) Metallacycle Cu_Acetylide->Six_Membered + Azide Cu_Triazolide Copper Triazolide Six_Membered->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu1 Catalyst Regeneration Cu_Triazolide->Product + H⁺

Caption: Simplified catalytic cycle of the CuAAC reaction.

Starting Material Considerations
  • The Alkyne Component: The required alkyne is propiolic acid (HC≡C-COOH) or its ester derivative (e.g., ethyl propiolate).

    • Propiolic Acid: Commercially available and inexpensive.[11] However, its acidity can lead to the precipitation of insoluble copper(I) propiolate, which can stall the reaction.[12] This can often be mitigated by using a co-solvent like acetonitrile or by slow addition of the acid.

    • Propiolate Esters: Using esters (methyl or ethyl propiolate) is a robust strategy to circumvent the precipitation issue.[13][14] The reaction proceeds cleanly to give the triazole ester, which is then easily hydrolyzed to the desired carboxylic acid in a subsequent step. This two-step approach is often the most reliable for achieving high yields.

  • The Azide Component: A vast array of organic azides can be used, allowing for extensive diversification of the N-1 substituent.

    • Synthesis: Aliphatic azides are readily prepared from the corresponding alkyl bromides or mesylates by nucleophilic substitution with sodium azide (NaN₃).[15][16] Aryl azides can be prepared from anilines via diazotization followed by treatment with sodium azide.[6]

    • Safety: Organic azides with a low carbon-to-nitrogen ratio can be explosive and should be handled with appropriate care, preferably in solution and behind a blast shield.

Application Protocol 1: Two-Step Synthesis via Ethyl Propiolate and Hydrolysis

This is the most reliable and generally applicable method. It separates the click reaction from potential complications related to the free carboxylic acid.

Step A: CuAAC Reaction - Synthesis of Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve benzyl azide (1.33 g, 10.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (40 mL).

    • Add ethyl propiolate (1.08 g, 11.0 mmol, 1.1 equiv).

  • Catalyst Preparation & Addition:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.396 g, 2.0 mmol, 0.2 equiv) in water (5 mL).

    • In another vial, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.250 g, 1.0 mmol, 0.1 equiv) in water (5 mL).

    • Causality Note: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.[5][17] An excess ensures the copper remains in its active oxidation state throughout the reaction.

  • Reaction Execution:

    • To the stirring solution of azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The mixture will typically turn from blue to a yellowish or greenish suspension.

    • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane).

  • Workup and Purification:

    • Once the reaction is complete, add 50 mL of water and extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel to afford the pure ethyl ester as a white solid.

Step B: Saponification - Synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

  • Hydrolysis:

    • Dissolve the purified ethyl ester from Step A (e.g., 10.0 mmol) in a mixture of THF (30 mL) and water (10 mL).

    • Add lithium hydroxide monohydrate (LiOH·H₂O) (0.84 g, 20.0 mmol, 2.0 equiv).

    • Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Acidification and Isolation:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.

    • Carefully acidify the solution to pH 2-3 by the dropwise addition of 2M HCl. A white precipitate will form.

    • Causality Note: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is less soluble in water, to precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.

Application Protocol 2: One-Pot Synthesis with Propiolic Acid

This method is faster but requires careful control to avoid precipitation issues. It is particularly effective for electron-rich azides.[17]

  • Reagent Preparation:

    • In a 100 mL flask, dissolve the organic azide (e.g., 4-methoxyphenyl azide, 1.49 g, 10.0 mmol, 1.0 equiv) in a 1:1 mixture of DMF and water (40 mL).

    • Causality Note: DMF can help to solvate the copper acetylide intermediate, reducing its tendency to precipitate.

  • Catalyst Addition:

    • Add sodium ascorbate (0.2 g, 1.0 mmol, 0.1 equiv) and copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol, 0.05 equiv). Stir for 5 minutes.

  • Alkyne Addition:

    • Add propiolic acid (0.70 g, 10.0 mmol, 1.0 equiv) dropwise to the reaction mixture over 10 minutes.

    • Stir at room temperature for 18 hours.

  • Isolation:

    • Pour the reaction mixture into 200 mL of ice-cold water.

    • Acidify with 2M HCl to pH ~2. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. If needed, the product can be recrystallized from ethanol/water.

Data Summary: Typical Reaction Parameters
Catalyst SystemAlkyne SubstrateSolventTemp.TimeTypical YieldReference
CuSO₄ / Na-AscorbateEthyl Propiolatet-BuOH / H₂ORT12-24 h85-95%[14][18]
CuSO₄ / Na-AscorbatePropiolic AcidH₂ORT12 h50-88%[17][19]
CuIMethyl PropiolateCH₃CN / H₂ORT6 h~90%[4]

Part II: Achieving Regioisomeric Control with Ruthenium (RuAAC)

For a comprehensive understanding, it is crucial to know how to synthesize the "other" regioisomer. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles.[20][21][22] When propiolic acid is used, this reaction yields the corresponding 1,5-triazole-carboxylic acid .

Mechanism and Rationale: Why RuAAC is Different

Unlike the copper-catalyzed pathway, the RuAAC mechanism is believed to proceed through an oxidative coupling pathway.[21][22]

  • A Ru(II) catalyst coordinates to the alkyne.

  • Oxidative coupling of the azide and alkyne forms a six-membered ruthenacycle intermediate.

  • Critically, the first C-N bond forms between the internal carbon of the alkyne and the terminal nitrogen of the azide. This step dictates the 1,5-regioselectivity.

  • Reductive elimination from the ruthenacycle releases the 1,5-disubstituted triazole product and regenerates the active catalyst.

RuAAC_Mechanism Ru_Catalyst [Cp*RuCl] Catalyst Ruthenacycle Six-membered Ruthenacycle Ru_Catalyst->Ruthenacycle + Alkyne + Azide (Oxidative Coupling) Alkyne R'-C≡CH Azide R-N3 Product 1,5-Disubstituted 1,2,3-Triazole Product->Ru_Catalyst Catalyst Regeneration Ruthenacycle->Product Reductive Elimination

Caption: Simplified catalytic cycle of the RuAAC reaction.

This powerful complementary method ensures that researchers can access either regioisomeric series of triazole carboxylic acids simply by choosing the appropriate metal catalyst.

Decision-Making Workflow

Decision_Tree Start Start: Synthesize a 1,2,3-Triazole-Carboxylic Acid Decision What is the desired regioisomer? Start->Decision CuAAC_Path Use CuAAC Reaction Decision->CuAAC_Path 1,4-Isomer RuAAC_Path Use RuAAC Reaction Decision->RuAAC_Path 1,5-Isomer Product_1_4 Product: 1,4-Disubstituted Isomer CuAAC_Path->Product_1_4 Product_1_5 Product: 1,5-Disubstituted Isomer RuAAC_Path->Product_1_5

Caption: Choosing the correct catalytic system for regiocontrol.

Conclusion

The catalyzed azide-alkyne cycloaddition is an exceptionally powerful and versatile platform for the synthesis of 1,2,3-triazole-4-carboxylic acids. By judiciously selecting either a copper or ruthenium catalyst, researchers can exert complete control over the reaction's regiochemical outcome, selectively producing either the 1,4- or 1,5-disubstituted isomer. The CuAAC reaction, in particular, offers a mild, efficient, and highly reliable path to the 1,4-isomer, a scaffold of immense importance in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are designed to empower scientists to confidently apply this cornerstone of click chemistry to accelerate their research endeavors.

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  • Johansson, J. R., et al. (2011). Sequential one-pot ruthenium-catalyzed azide-alkyne cycloaddition from primary alkyl halides and sodium azide. The Journal of Organic Chemistry, 76(8), 2942-2947. Retrieved from [Link]

  • Zhang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 990281. Retrieved from [Link]

  • Zhang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 990281. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances of propiolic acids in organic reactions. Retrieved from [Link]

  • Li, Y., et al. (2018). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 54(83), 11706-11722. Retrieved from [Link]

  • ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Akhtar, M. J., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. Retrieved from [Link]

  • Wang, C., et al. (2023). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. Journal of Medicinal Chemistry, 66(1), 389-411. Retrieved from [Link]

  • ChemRxiv. (2024). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. Retrieved from [Link]

  • Ignatyev, I. S., et al. (2024). Synthesis and Structure of Protonated Propiolic Acid. The Journal of Organic Chemistry, 89(16), 11466-11472. Retrieved from [Link]

  • Reddit. (2023). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]

  • Atmiya University. (n.d.). Chapter : 3 Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety. Retrieved from [Link]

  • Matiychuk, V., et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Iranian Journal of Pharmaceutical Research, 13(4), 1319-1330. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Retrieved from [Link]

Sources

Method

Advanced Nitration Techniques for Triazole-Based Compounds: Application Notes and Protocols

Executive Summary & Mechanistic Context Triazoles (both 1,2,3- and 1,2,4-isomers) are pivotal scaffolds in the development of and active pharmaceutical ingredients (APIs), such as 1[1]. The introduction of nitro (-NO 2​...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Triazoles (both 1,2,3- and 1,2,4-isomers) are pivotal scaffolds in the development of and active pharmaceutical ingredients (APIs), such as 1[1]. The introduction of nitro (-NO 2​ ) groups onto the triazole ring significantly enhances detonation performance in energetics by improving oxygen balance, and alters the pharmacokinetic profile and binding affinity in APIs.

The Mechanistic Challenge: Direct nitration of triazoles presents a fundamental chemical hurdle. The triazole ring is intrinsically electron-deficient. When exposed to highly acidic nitrating mixtures (e.g., HNO 3​ /H 2​ SO 4​ ), the nitrogen atoms protonate, creating a positively charged species that strongly repels the electrophilic nitronium ion (NO 2+​ )[1]. Consequently, successful nitration requires either highly rigorous conditions (fuming nitric acid, elevated temperatures) to force electrophilic aromatic substitution[2], or alternative catalytic/enzymatic approaches that utilize radical intermediates to bypass this high activation energy barrier[3].

Comparative Analysis of Nitration Methodologies

The selection of a nitration protocol dictates both the regioselectivity and the safety profile of the reaction. The table below summarizes key parameters across different methodologies.

Table 1: Quantitative Data on Triazole Nitration Conditions and Yields
SubstrateNitrating AgentSolvent / MediumTemp (°C)Time (h)Yield (%)Application Focus
1,2,4-Triazol-3-one 98% Fuming HNO 3​ Neat15–452–4>85%2[2]
4-Methyl-1H-1,2,3-triazole HNO 3​ / H 2​ SO 4​ Concentrated H 2​ SO 4​ <105–6~86.7%4[4]
Propiconazole HNO 3​ / CH 3​ COOHChloroformRoom Temp18N/A1[1]
3-Amino-1,2,4-triazole HRP / NaNO 2​ / H 2​ O 2​ Aqueous Buffer401–291.4%3[3]

Experimental Protocols

Protocol A: Classical Electrophilic Nitration of 1,2,4-Triazol-3-one to NTO

Causality & Rationale: 3-Nitro-1,2,4-triazol-5-one (NTO) is a highly stable, insensitive high explosive. The synthesis relies on 98% fuming nitric acid without a sulfuric acid catalyst. The absence of sulfuric acid minimizes the complete protonation of the triazolone ring, allowing the highly concentrated nitric acid to act as both the solvent and the nitrating agent[2]. Temperature control (15–45 °C) is critical to prevent exothermic runaway while providing enough activation energy for the electrophilic substitution.

Step-by-Step Procedure:

  • Preparation: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and an addition funnel. Place the flask in an ice-water bath.

  • Acid Addition: Carefully add 50 mL of 98% fuming nitric acid to the flask and cool the system to 15 °C.

  • Substrate Addition: Slowly add 10 g of 1,2,4-triazol-3-one in small portions over 45 minutes. Crucial: Monitor the internal temperature continuously. The reaction is highly exothermic; adjust the solid addition rate to maintain the temperature strictly between 15 °C and 25 °C[2].

  • Reaction Maturation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure complete conversion.

  • Quenching: Pour the reaction mixture over 200 g of crushed ice with vigorous stirring to precipitate the crude product.

  • Isolation: Filter the resulting white/pale yellow precipitate under vacuum. Wash the filter cake with cold distilled water (3 x 50 mL) until the filtrate reaches a neutral pH.

  • Purification: Recrystallize the solid from hot water to yield pure 3-nitro-1,2,4-triazol-5-one (NTO).

Protocol B: Biocatalytic (Enzymatic) Nitration of 3-Amino-1,2,4-triazole

Causality & Rationale: Conventional mixed-acid nitration poses severe environmental and safety hazards due to exothermic decomposition and the risk of catastrophic explosions. Recent advancements utilize Horseradish Peroxidase (HRP) to catalyze nitration under mild, aqueous conditions[3]. HRP utilizes hydrogen peroxide to oxidize nitrite (NO 2−​ ) into reactive nitrogen dioxide radicals (•NO 2​ ), which subsequently attack the triazole ring. This radical mechanism bypasses the electrostatic repulsion faced by nitronium ions in acidic media, achieving a 91.4% yield at 40 °C[3].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer solution, adjusting the pH to 6.0.

  • Substrate Dissolution: In a 50 mL reaction vial, dissolve 5 mmol of 3-amino-1,2,4-triazole and 10 mmol of sodium nitrite (NaNO 2​ ) in 20 mL of the prepared buffer.

  • Enzyme Addition: Add 10 mg of lyophilized Horseradish Peroxidase (HRP) to the solution. Gently stir to dissolve without causing foaming.

  • Temperature Equilibration: Place the vial in a thermostatic water bath set to 40 °C[3].

  • Initiation: Connect a syringe pump and add 10 mmol of hydrogen peroxide (H 2​ O 2​ , 30% w/w) dropwise over 60 minutes. Crucial: Slow addition prevents the irreversible oxidative deactivation of the HRP enzyme's heme active site.

  • Incubation: Allow the reaction to proceed for an additional 1 hour at 40 °C.

  • Analysis & Isolation: Terminate the reaction by rapid cooling. Extract the product using ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Confirm the presence of 3-nitro-1,2,4-triazole via UV-Vis spectrophotometry (characteristic peak at ~290 nm) and quantitative NMR (qNMR)[3].

Workflow Visualization

Below is the logical workflow mapping the divergence between classical chemical nitration and modern biocatalytic nitration pathways.

G Start Triazole Substrate (Electron-Deficient Ring) Path1 Classical Chemical Nitration (HNO3 / H2SO4) Start->Path1 Path2 Biocatalytic Nitration (HRP / NaNO2 / H2O2) Start->Path2 Mech1 Electrophilic Aromatic Substitution (NO2+ attacks protonated ring) Path1->Mech1 Mech2 Radical Substitution (•NO2 generated enzymatically) Path2->Mech2 Cond1 Harsh Conditions (<10°C to 45°C, Highly Acidic) Mech1->Cond1 Cond2 Mild Conditions (40°C, Aqueous Buffer, pH 6.0) Mech2->Cond2 Prod1 Nitro-Triazoles (e.g., NTO) (Exothermic, High Yield) Cond1->Prod1 Prod2 Nitro-Triazoles (e.g., 3NTA) (Safe, Eco-Friendly, 91.4% Yield) Cond2->Prod2

Comparative workflow of classical electrophilic vs. biocatalytic radical nitration of triazoles.

References

  • Enzymatic nitration of triazoles by horseradish peroxidase for a safe synthesis of energetic materials.doi.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpw8s5WZoJKchVhPn62OGrioqPmaEj_YoqA7FtbXKHtRwvqsv_5sWB2AfXEcAc18qgHjJpjnZF15evsuFOsf3J-UbUyaAGHZRGDReMBbodDQAL4LvFSQTQpkNpYhO1uIxNKCWmYwAPcw==]
  • EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto).Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn6XYfc9Vobk9YCHoqh1qrgTjsWD9ZBmG63OFfaRS8ypflDRoaj1pm2GB-G86W_dJ_FcaY6OQcWVgj2-6UfIDOSd_RjIcScqr4qOgUmfgvFG40phOub-_VCw7F4tZa7XfCR4fUxvWEVq7SnA==]
  • Inclusion complex of a new propiconazole derivative with β-cyclodextrin: NMR, ESI–MS and preliminary pharmacological studies.PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwZg6851sk1qasas81bn0DUWxVx91rIAUuIq6u0MgwA-Kh_J2kwqam6IUgSBTxcf0zGu5bBbdxhoBKtnk8wpOwQOg0eCg0r4_vm4l7qPJdLCC6qAOKvEVu9wV3aiziWSVulyiXKS8EiW4Mi3s=]
  • Trinitromethyl-Substituted 1H-1,2,4-Triazole Bridging Nitropyrazole: A Strategy of Utterly Manipulable Nitration Achieving High-Energy Density Material.ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQdWkJIAlVAeJ46Vj_4-fLJG-NGmhf9etK6R65WnEod7JJnsSfjvyr1TgnE13tEg6H1X55INUwLCSyYc1thvykEz4HpMIN48xL2OYMo_UbrV0hISEoJiBp34UO_gdljwDgNAS1v94FKfko]
  • Application Notes and Protocols for the Synthesis of 4-Methyl-5-nitro-2h-1,2,3-triazole.Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxIVLsHq36B_bYhFNN0Thyvrt8mzA31afYQYfIe2sQEbyYW_kTmx9WjqvKPelc5Pq-LrKPtAghmbjFJ4ajZydZl_iNUyCEzRN54jmgCWcpfFd1DEAr33eIQWCWcZ0UJ5VzODSqlV3qZKozlvHxuku0dk8h9NEJumQ1Lp-mDLlKdmRlO7cukzGLmAdzzXwAFtt6QFzDSgvHxPjcAmlfMk-8lYaNo56H0k9pbNwB3R75mHBaQsI=]

Sources

Application

Application Notes and Protocols for the Use of 5-Nitro-2H-1,2,3-triazole-4-carboxylic Acid in Coordination Chemistry

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid as a versati...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid as a versatile ligand in coordination chemistry. This document outlines a proposed synthetic pathway for the ligand, detailed protocols for the synthesis of coordination polymers and metal-organic frameworks (MOFs), and a discussion of the potential applications of the resulting materials, particularly in the field of energetic materials.

Introduction: The Potential of a High-Nitrogen, Multifunctional Ligand

5-Nitro-2H-1,2,3-triazole-4-carboxylic acid is a promising but currently underexplored ligand for the construction of novel coordination compounds. Its molecular architecture, featuring a high-nitrogen triazole ring, a nitro functional group, and a carboxylic acid moiety, offers a unique combination of properties that make it an attractive building block for advanced materials. The triazole ring and carboxylic acid provide multiple coordination sites for metal ions, while the nitro group can impart energetic characteristics to the resulting coordination polymers. Energetic metal-organic frameworks (E-MOFs) are an emerging class of materials that offer the potential for tunable energy density and enhanced safety compared to traditional explosives[1]. The incorporation of nitrogen-rich ligands is a key strategy in the design of E-MOFs, as it can lead to compounds with a high heat of formation, high density, and good thermal stability[1].

This guide provides a foundational framework for the synthesis and application of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid in the development of new coordination materials with tailored properties.

Ligand Synthesis: A Proposed Pathway

G cluster_0 Step 1: Synthesis of 2H-1,2,3-Triazole-4-carboxylic Acid Precursor cluster_1 Step 2: Nitration of the Triazole Ring start Starting Materials (e.g., Azide and Alkyne Precursors) cycloaddition [3+2] Cycloaddition (e.g., CuAAC or RuAAC) start->cycloaddition hydrolysis Ester Hydrolysis cycloaddition->hydrolysis precursor 2H-1,2,3-Triazole-4-carboxylic Acid hydrolysis->precursor nitration Electrophilic Nitration precursor->nitration nitrating_mixture Nitrating Mixture (e.g., HNO₃/H₂SO₄) nitrating_mixture->nitration product 5-Nitro-2H-1,2,3-triazole-4-carboxylic Acid nitration->product

Caption: Proposed synthetic pathway for 5-nitro-2H-1,2,3-triazole-4-carboxylic acid.

Protocol 1: Synthesis of Ethyl 2H-1,2,3-triazole-4-carboxylate (Precursor)

This protocol is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction[2][3].

Materials:

  • Ethyl propiolate

  • Azidotrimethylsilane (TMS-N₃)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl propiolate (1.0 eq) in the chosen solvent.

  • Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) to the solution.

  • Add copper(I) iodide (CuI) (0.05 eq) as the catalyst.

  • Slowly add azidotrimethylsilane (TMS-N₃) (1.05 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2H-1,2,3-triazole-4-carboxylate.

Protocol 2: Hydrolysis to 2H-1,2,3-triazole-4-carboxylic Acid

Materials:

  • Ethyl 2H-1,2,3-triazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent (e.g., a mixture of THF and water)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve ethyl 2H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add an aqueous solution of LiOH or NaOH (1.5-2.0 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and acidify to a pH of approximately 2-3 with dilute HCl.

  • A precipitate of 2H-1,2,3-triazole-4-carboxylic acid should form. If not, concentrate the solution and extract with a suitable organic solvent.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Nitration to 5-Nitro-2H-1,2,3-triazole-4-carboxylic Acid

This protocol is adapted from general procedures for the nitration of azole compounds[1].

Materials:

  • 2H-1,2,3-triazole-4-carboxylic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

Procedure:

  • Caution: This reaction is highly exothermic and should be performed with extreme care in a well-ventilated fume hood and behind a blast shield.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2H-1,2,3-triazole-4-carboxylic acid (1.0 eq) to an excess of cold (0 °C) concentrated sulfuric acid. Stir until complete dissolution.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq) to concentrated sulfuric acid at 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of the triazole in sulfuric acid, maintaining the internal temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product, 5-nitro-2H-1,2,3-triazole-4-carboxylic acid, should precipitate.

  • Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) may be necessary for further purification.

Application in Coordination Chemistry: Synthesis of Coordination Polymers and MOFs

The deprotonated form of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid can act as a multidentate ligand, coordinating to metal centers through the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group. The specific coordination mode will depend on factors such as the metal ion, the reaction conditions (e.g., pH, temperature, solvent), and the presence of other ligands[4].

G cluster_0 Solvothermal/Hydrothermal Synthesis ligand 5-Nitro-2H-1,2,3-triazole-4-carboxylic Acid mixing Mix Ligand, Metal Salt, and Solvent in a Sealed Vessel ligand->mixing metal_salt Metal Salt (e.g., M(NO₃)₂, MCl₂) metal_salt->mixing solvent Solvent (e.g., DMF, DEF, H₂O) solvent->mixing heating Heat at Elevated Temperature (e.g., 80-150 °C) mixing->heating crystallization Slow Cooling and Crystallization heating->crystallization product Coordination Polymer / MOF Crystals crystallization->product

Caption: General workflow for the solvothermal synthesis of coordination polymers/MOFs.

Protocol 4: General Solvothermal Synthesis of a Coordination Polymer/MOF

Solvothermal synthesis is a common method for preparing crystalline coordination polymers and MOFs[5][6].

Materials:

  • 5-Nitro-2H-1,2,3-triazole-4-carboxylic acid (ligand)

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture with water or ethanol)

Procedure:

  • In a small glass vial, combine the ligand (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol, for a 1:1 molar ratio, which can be varied).

  • Add the solvent (e.g., 5-10 mL). The mixture can be sonicated to aid dissolution.

  • Optionally, a modulator such as formic acid or acetic acid can be added to control crystal growth and improve crystallinity[5].

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to a specific temperature (typically between 80 °C and 150 °C) and hold for a period of 24 to 72 hours.

  • Allow the oven to cool slowly to room temperature.

  • Crystals of the coordination polymer or MOF should form.

  • Isolate the crystals by decanting the mother liquor and wash them with fresh solvent.

  • The crystals can be dried in air or under a gentle vacuum.

Characterization: The resulting materials should be characterized by single-crystal X-ray diffraction (if suitable crystals are obtained) to determine their structure, powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and infrared (IR) spectroscopy to confirm the coordination of the ligand.

Potential Properties and Applications

The coordination compounds derived from 5-nitro-2H-1,2,3-triazole-4-carboxylic acid are expected to exhibit interesting properties, particularly in the realm of energetic materials.

Table 1: Expected Properties of Coordination Polymers Derived from 5-Nitro-2H-1,2,3-triazole-4-carboxylic Acid

PropertyExpected CharacteristicsRationale
Energetic Performance Potentially high detonation velocity and pressure.High nitrogen content from the triazole ring and the presence of the nitro group contribute to a high heat of formation and good oxygen balance.
Thermal Stability Moderate to high decomposition temperatures.The rigid, aromatic nature of the triazole ring and the formation of stable coordination bonds can lead to enhanced thermal stability[7].
Sensitivity Potentially low sensitivity to mechanical stimuli (impact and friction).The formation of a robust, three-dimensional coordination network can help to dissipate energy and reduce sensitivity compared to the free ligand.
Density High crystal density.Efficient packing of the coordination polymer structure.

Potential Applications:

  • Primary and Secondary Explosives: The energetic properties of these materials could make them candidates for use in explosive formulations.

  • Gas-Generating Agents: For applications in propellants and pyrotechnics.

  • Luminescent Sensors: While the nitro group can sometimes quench luminescence, certain metal-ligand combinations might result in materials with interesting photophysical properties for sensing applications.

Conclusion

5-Nitro-2H-1,2,3-triazole-4-carboxylic acid represents a highly promising, albeit underexplored, ligand for the development of novel coordination polymers and MOFs. The synthetic protocols and application guidelines presented in this document provide a solid foundation for researchers to begin exploring the coordination chemistry of this versatile building block. The resulting materials hold significant potential for applications in the field of energetic materials and beyond, warranting further investigation into their synthesis, structure, and functional properties.

References

  • Study on Magnetic and Dye Adsorption Properties of Five Coordination Polymers Based on Triazole Carboxylic Acid Ligands. (n.d.). ResearchGate.
  • SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES. (n.d.). LOCKSS.
  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. (2026, January 20). ChemRxiv.
  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). (n.d.). Ossila.
  • Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. (2021, November 23). PMC.
  • High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes. (n.d.). Nature.
  • pH Dependent Structural Diversity of Metal Complexes with 5-(4H-1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic Acid. (2011, March 29). Crystal Growth & Design.
  • Simplifying the Synthesis of Metal-Organic Frameworks. (n.d.). PMC.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. (2025, June 30). Journal of Medicinal and Chemical Sciences.
  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26). SciSpace.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI.

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Technical Notes & Optimization

Troubleshooting

Nitrated Triazole Compounds: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals navigate the complex stability lan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals navigate the complex stability landscape of nitrated triazole compounds.

Nitrated triazoles—such as 3-nitro-1,2,4-triazole (3NTR)—are highly valued for their exceptional energy density and potential as radiosensitizers in oncology. However, their high nitrogen content and the electron-withdrawing nature of the nitro group introduce unique thermal, mechanical, and electronic stability challenges. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot degradation issues and optimize your synthetic workflows.

Part 1: Fundamental Stability Mechanisms (The "Why")

To prevent degradation, we must first understand the causality behind it. Nitrated triazoles typically fail via two primary pathways depending on the applied stress:

  • Thermal Stress (Pyrolysis): The decomposition of polynitro compounds is almost universally initiated at the C–NO₂ or N–NO₂ trigger bond [1]. The lengthiest C–NO₂ bond is typically the weakest link. Upon reaching the threshold dissociation energy (usually between 80–120 kJ/mol), this bond cleaves, leading to the fracture of the triazole ring and the exothermic evolution of gases (N₂, N₂O, CO₂, HCN, HNCO)[1][2][3].

  • Electronic Stress (Low-Energy Electron Attachment): In applications like mass spectrometry or tumor radiosensitization, compounds are exposed to low-energy electrons. 3NTR forms a highly stable parent anion upon electron attachment. However, at specific threshold energies, this anion degrades primarily through the direct dissociation of a hydrogen radical via single bond cleavage, or secondarily through the fragmentation and release of NO₂⁻ or OH radicals[4][5].

DegradationMechanisms A Nitrated Triazole (e.g., 3NTR) B Low-Energy Electron Attachment A->B Mass Spec / Radiotherapy C Thermal Stress (>200°C) A->C Pyrolysis D Parent Anion Formation B->D E C-NO2 Trigger Bond Cleavage C->E F H-Radical Dissociation (Main Channel) D->F Single bond cleavage G NO2- / OH- Release D->G Fragmentation H Evolved Gases (N2, N2O, CO2, HCN) E->H Ring fracture

Figure 1: Mechanistic pathways of nitrated triazole degradation under thermal and electronic stress.

Part 2: Troubleshooting FAQs

Q1: My nitrated triazole derivatives are exhibiting premature exothermic decomposition during thermal processing. What is the mechanistic cause, and how can I mitigate this? A: Premature thermal decomposition is caused by the low bond dissociation energy of the C–NO₂ "trigger bond"[1]. To mitigate this, you must alter the crystal packing to introduce extensive intermolecular hydrogen bonding. The most effective field-proven strategy is amination (introducing an –NH₂ group). For instance, synthesizing 5-amino-3-nitro-1H-1,2,4-triazole forces the nitrogen atoms of the triazole ring to act as hydrogen bond acceptors, creating a complex 3D network that significantly raises the decomposition temperature (T_dec) from 218 °C to 246 °C[6].

Q2: How can I reduce the mechanical sensitivity (impact/friction) of my highly nitrated azole without sacrificing its energy density? A: Highly nitrated azole-based compounds suffer from prohibitive sensitivity due to their high acidities[6]. You can neutralize this by utilizing amphoteric energetic platforms. Converting the compound into a stable salt (e.g., synthesizing 5-hydrazino-3-nitro-1,2,4-triazole (HNT) perchlorate) or forming bridged tetrazole/triazole structures extends molecular conjugation and planar π–π stacking, which absorbs mechanical shock while maintaining a high density (up to 1.95 g/cm³)[7][8].

Q3: During LC-MS analysis, 3-nitro-1,2,4-triazole (3NTR) shows unexpected fragmentation. Is the triazole ring fracturing in the ion source? A: No. The 1,2,4-triazole ring itself exhibits pronounced stability against electron attachment-induced cleavage compared to other azoles (like imidazoles)[4]. The fragmentation you are observing is driven entirely by the nitro group's electron affinity. The parent anion is undergoing direct dissociation of a hydrogen radical or releasing an NO₂⁻ ion[4][5]. To prevent this during MS, switch to positive ion mode if applicable, or utilize softer ionization techniques (like APCI) with carefully optimized declustering potentials.

Part 3: Quantitative Data Summary

The table below summarizes how specific structural modifications alter the stability and performance metrics of nitrated triazoles, providing a quantitative baseline for your molecular design choices.

CompoundModification StrategyDecomposition Temp (T_dec)Density (g/cm³)Primary Stability Benefit
3-Nitro-1H-1,2,4-triazole (3NTR) None (Baseline)~218 °CN/AHigh energy density, but limited by high acidity and sensitivity[6].
1-Amino-3-nitro-1,2,4-triazole N-Amination~140 °C1.70Reduced impact sensitivity; coplanar nitro group[6].
5-Amino-3-nitro-1H-1,2,4-triazole C-Amination246 °C1.82Extensive 3D hydrogen bonding network drastically improves thermal stability[6].
HNT Perchlorate Amphoteric Salt Formation>310 °C (Fused derivatives)1.95Extreme thermal stability and density; outperforms RDX[7].

Part 4: Self-Validating Experimental Protocols

Protocol A: Buffer-Mediated Amination to Enhance Thermal Stability

Purpose: To synthesize 1-amino-3-nitro-1,2,4-triazole using hydroxylamine-O-sulfonic acid (HOSA). This protocol utilizes a strict phosphate buffer system to prevent unwanted acidic hydrolysis of the triazole ring during the reaction[6].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 72 g (1,800 mmol) of NaOH and 230 g (1,691 mmol) of KH₂PO₄ in 1,650 mL of deionized water at room temperature. Causality: This specific KH₂PO₄/K₂HPO₄ buffer maintains the optimal pH required for the amination reagent to function without degrading the sensitive nitro group.

  • Substrate Solubilization: Add 28.50 g (250 mmol) of 3-nitro-1H-1,2,4-triazole to 170 mL of the prepared buffer solution. Stir continuously at room temperature until the solution is completely clarified.

  • Amination Reaction: Heat the solution to 80 °C. Slowly add 90 g (800 mmol) of HOSA. Allow the mixture to stir continuously for 8 hours.

  • Extraction & Purification: Cool the resultant solution to room temperature. Extract the aqueous phase with ethyl acetate (3x 100 mL). Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the ethyl acetate in vacuo to yield the stabilized 1-amino-3-nitro-1,2,4-triazole product.

AminationWorkflow S1 Buffer Prep NaOH + KH2PO4 S2 Substrate Addition 3-Nitro-1H-1,2,4-triazole S1->S2 S3 Amination HOSA at 80°C (8h) S2->S3 S4 Extraction Ethyl Acetate & MgSO4 S3->S4 S5 Stabilized Product 1-Amino-3-nitro-1,2,4-triazole S4->S5

Figure 2: Step-by-step workflow for the amination of nitrated triazoles to enhance thermal stability.

Protocol B: Standardized Thermal Stability Assessment (DSC/TGA)

Purpose: To accurately determine the onset of C–NO₂ trigger bond cleavage without masking secondary decomposition peaks.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 1.0–2.0 mg of the nitrated triazole compound into an aluminum crucible. Critical Step: Use a pierced lid. Nitrated triazoles evolve large volumes of gas (N₂, CO₂, HCN) upon decomposition[2][9]. A sealed pan will artificially alter the pressure and depress the apparent decomposition temperature.

  • Atmosphere Control: Place the crucible in the Differential Scanning Calorimeter (DSC) or Thermogravimetric Analyzer (TGA). Purge the furnace with dry Nitrogen gas at a strict flow rate of 50 mL/min to prevent oxidative side-reactions.

  • Heating Program: Heat the sample from ambient temperature (25 °C) to 350 °C at a controlled rate of 5 °C/min [6]. Causality: Heating rates faster than 5 °C/min cause thermal lag in the sensor, resulting in an artificially high T_dec reading and masking the true onset of the exothermic trigger bond cleavage.

  • Data Analysis: Identify the first sharp exothermic peak. The extrapolated onset temperature of this peak represents the thermal stability limit of your specific triazole derivative.

References

  • Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties Source: National Institutes of Health (NIH) URL:[Link]

  • Thermal behavior and evolved gases analysis of 1,2,4-triazole-3-one derivatives Source: AKJournals URL:[Link]

  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study Source: ResearchGate URL:[Link]

  • Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters Source: ACS Publications URL:[Link]

  • Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform Source: Journal of Materials Chemistry A (RSC Publishing) URL:[Link]

  • Investigating the structure–stability relationship in bridging isomers of bistetrazoles Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Optimization

identifying and minimizing byproducts in triazole nitration

An authoritative guide for researchers, scientists, and drug development professionals on . Technical Support Center: Navigating Triazole Nitration Welcome to the technical support center for triazole nitration.

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on .

Technical Support Center: Navigating Triazole Nitration

Welcome to the technical support center for triazole nitration. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The nitration of triazoles is a powerful transformation, yet it is often plagued by challenges such as low yields, the formation of complex isomeric mixtures, and other unwanted byproducts. This guide is structured to address these specific issues in a direct question-and-answer format, providing field-proven insights and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common nitrating agent for triazoles, and why? A1: The most prevalent nitrating agent is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] This mixture, often called "mixed acid," is highly effective because the sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.[1][2][3] For substrates that are sensitive to the harshness of mixed acid, milder reagents such as nitric acid in acetic anhydride may be employed.[1][4]

Q2: How do existing substituents on the triazole ring affect the nitration outcome? A2: Substituents play a critical role in directing the position of nitration (regioselectivity). The triazole ring itself is an electron-deficient system.[1][5] Activating groups, such as methyl or amino groups, can influence the position of electrophilic substitution.[1] The final product is determined by the complex interplay between the directing effects of the ring's nitrogen atoms and any existing substituents.[1] For instance, in 1,2,4-triazoles, the protonation of ring nitrogens in the acidic medium significantly influences where the nitro group will be added.[1]

Q3: What are the primary safety concerns when performing triazole nitration? A3: There are two main safety concerns. First, the nitration reaction itself is highly exothermic. A rapid, uncontrolled addition of the nitrating agent can lead to a runaway reaction.[1] Efficient cooling and slow, dropwise addition of reagents are crucial.[1][6] Second, the resulting nitro-triazole products are often energetic materials.[7] They should be handled with care, avoiding friction, grinding, and excessive heat.[7] Always use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, and work in a well-ventilated fume hood.[7]

Troubleshooting Guide

This section addresses specific experimental problems. Each entry details the issue, its probable causes, and strategies for resolution.

Problem 1: Low Yield or Incomplete Conversion

You've run the reaction, but TLC or LC-MS analysis shows a significant amount of unreacted starting material.

Possible Causes:

  • Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low to achieve full conversion.[1]

  • Deactivated Nitrating Agent: The presence of water in the reaction mixture can deactivate the nitronium ion, hindering the reaction.[1][6]

  • Starting Material Degradation: Impurities in the starting triazole can interfere with the reaction, or the material itself may be unstable under the reaction conditions.[8]

  • Premature Quenching: The reaction was stopped before it reached completion.

Solutions and Strategies:

  • Optimize Reaction Parameters: Monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS.[1][8] If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. For example, one protocol for dinitration found a reaction time of 1 hour at 60-65°C to be optimal.[1]

  • Ensure Anhydrous Conditions: Use anhydrous reagents and ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the system.[1]

  • Verify Starting Material Purity: Confirm the purity of your starting triazole using techniques like NMR or melting point analysis. Purification of the starting material may be necessary.

  • Systematic Monitoring: Before quenching the reaction by pouring it onto ice, take a small aliquot, work it up, and check for completion to ensure you are not stopping the reaction prematurely.

Problem 2: Formation of Multiple Products (Isomers & Byproducts)

Your product analysis (NMR, LC-MS) reveals a complex mixture instead of a single, clean product.

Possible Causes:

  • Lack of Regioselectivity: The reaction conditions may favor the formation of multiple C-nitrated or N-nitrated isomers, which is a common challenge in triazole chemistry.[1][8][9]

  • Over-Nitration: The reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent), leading to the addition of multiple nitro groups (dinitration, trinitration).[1]

  • Oxidation/Degradation: High temperatures or overly aggressive conditions can cause the triazole ring to decompose, often resulting in the formation of dark, tar-like substances.[6][10]

Solutions and Strategies:

  • Enhance Regioselectivity:

    • Temperature Control: Running the reaction at a lower temperature may favor the kinetically preferred isomer, while higher temperatures can lead to the more thermodynamically stable product.[8] Experiment with different temperature profiles to influence the isomer ratio.

    • Protecting Groups: To achieve selective nitration at a specific nitrogen, it may be necessary to protect other reactive sites on the ring.[8]

  • Prevent Over-Nitration:

    • Stoichiometry and Temperature: Use a less concentrated nitrating agent or a lower reaction temperature.[1] Carefully control the molar ratio of the triazole to nitric acid.

    • Gradual Addition: Add the nitrating agent slowly and dropwise while maintaining rigorous temperature control with an efficient cooling bath (e.g., an ice-salt bath).[1][6]

  • Minimize Degradation:

    • Strict temperature control is paramount. A sudden, uncontrolled exotherm is a common cause of degradation.[6]

    • Ensure the purity of all reagents, as impurities can catalyze decomposition pathways.[6]

Table 1: Common Byproducts in Triazole Nitration and Mitigation Strategies

Byproduct TypeCommon Cause(s)Recommended Solution(s)
Regioisomers (N/C-nitrated) Multiple reactive sites on the triazole ring; thermodynamic vs. kinetic control.[1][8]Modify reaction temperature; use protecting groups for specific sites.[1][8]
Di- or Tri-nitrated Products Harsh reaction conditions (high temperature, excess nitrating agent).[1]Use milder nitrating agents; reduce reaction temperature and time; control stoichiometry.[1]
Oxidation Products Uncontrolled exotherm; overly harsh conditions.[6][10]Maintain strict temperature control; ensure slow, dropwise addition of reagents.[1][6]
Unreacted Starting Material Insufficient reaction time/temperature; moisture contamination.[1][6]Monitor reaction to completion; use anhydrous reagents and conditions.[1]
Problem 3: Difficulty in Product Isolation and Purification

The work-up is complete, but isolating a pure product is proving difficult.

Possible Causes:

  • Product is an Oil or Sticky Solid: The presence of impurities is preventing the desired product from crystallizing.[1][7]

  • Challenging Isomer Separation: The synthesized isomers have very similar polarities, making separation by standard chromatography difficult.[1][7]

  • Product is Soluble in Work-up Solvent: The desired product is not fully precipitating when the reaction is quenched in ice/water.[1]

Solutions and Strategies:

  • Inducing Crystallization:

    • If the product is an oil, attempt to triturate it with a non-polar solvent (e.g., hexanes, diethyl ether) in which the impurities might be soluble but the product is not.[1][7] This can often induce crystallization.

    • Ensure all residual solvent has been removed under reduced pressure.[7]

  • Optimizing Purification:

    • Column Chromatography: This is often the most effective method for separating isomers.[7][11] Systematically screen different eluent systems using TLC to find one that provides good separation.[7] A gradient elution may be necessary to resolve closely-eluting spots.[7]

    • Recrystallization: This can be highly effective if a solvent system is found where the isomers have significantly different solubilities.[7] This requires careful solvent screening.

  • Improving Product Recovery:

    • If the product does not fully precipitate upon quenching, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[1][11]

Analytical Methods for Byproduct Identification

A systematic approach is crucial for identifying unknown byproducts.

Byproduct_Identification_Workflow RM Crude Reaction Mixture TLC TLC RM->TLC ID Byproduct Structure Identified CC CC TLC->CC HPLC HPLC TLC->HPLC Frac Frac CC->Frac HPLC->Frac NMR NMR Frac->NMR MS MS Frac->MS IR IR Frac->IR NMR->ID MS->ID IR->ID

Key Techniques:

  • Chromatography (TLC, HPLC, GC): Essential for separating the desired product from byproducts and unreacted starting materials.[8] HPLC and GC are particularly powerful for quantifying the relative amounts of each component.[12]

  • Mass Spectrometry (MS): Provides accurate molecular weight information, which is the first step in identifying an unknown compound.[8] Techniques like LC-MS are invaluable for real-time reaction monitoring.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed structural information, allowing for the definitive identification of isomers and the precise location of nitro groups.[8]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the nitro group (-NO₂), which has characteristic peaks.[13]

Experimental Protocols

Protocol 1: General Procedure for Triazole Nitration

This is a generalized protocol and must be adapted based on the specific triazole substrate and literature precedents. Extreme caution is required.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the triazole starting material in concentrated sulfuric acid. Cool the flask to 0-5°C using an ice-salt bath.[6]

  • Nitrating Agent: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.[1][6]

  • Reaction: Add the cold nitrating mixture dropwise to the stirred triazole solution. The rate of addition must be controlled to maintain the internal temperature below a specific threshold (e.g., 10-15°C) to prevent side reactions.[1][6]

  • Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a designated period. Monitor the reaction's progress by TLC or by quenching small aliquots for LC-MS analysis.[1]

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[6][11]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid.[6] If the product does not precipitate, perform an extraction with an appropriate organic solvent.[11]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[6][7][11]

Protocol 2: Troubleshooting Workflow Logic

The following diagram illustrates a logical approach to troubleshooting common issues in triazole nitration.

// Nodes Start [label="Observe Undesirable Outcome\n(e.g., Low Yield, Impure Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Problem1 [label="Problem: Low Yield / Incomplete Rxn", fillcolor="#FBBC05"]; Problem2 [label="Problem: Multiple Products", fillcolor="#FBBC05"]; Problem3 [label="Problem: Isolation Issues", fillcolor="#FBBC05"];

Cause1a [label="Cause: Conditions too mild?", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause1b [label="Cause: Moisture present?", fillcolor="#F1F3F4", fontcolor="#202124"];

Cause2a [label="Cause: Conditions too harsh?", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2b [label="Cause: Poor regioselectivity?", fillcolor="#F1F3F4", fontcolor="#202124"];

Cause3a [label="Cause: Impurities preventing crystallization?", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause3b [label="Cause: Isomers co-eluting?", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol1a [label="Action: Increase temp/time;\nMonitor to completion", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1b [label="Action: Use anhydrous reagents;\nInert atmosphere", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sol2a [label="Action: Lower temp; Use milder\nnitrating agent", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2b [label="Action: Screen temps; Consider\nprotecting groups", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sol3a [label="Action: Triturate with non-polar solvent;\nRe-purify", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3b [label="Action: Optimize chromatography\n(gradient, new solvent system)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> {Problem1, Problem2, Problem3};

Problem1 -> Cause1a; Problem1 -> Cause1b; Cause1a -> Sol1a; Cause1b -> Sol1b;

Problem2 -> Cause2a; Problem2 -> Cause2b; Cause2a -> Sol2a; Cause2b -> Sol2b;

Problem3 -> Cause3a; Problem3 -> Cause3b; Cause3a -> Sol3a; Cause3b -> Sol3b; } dot Caption: A logical workflow for diagnosing and solving common nitration problems.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Nitro-Triazoles. Benchchem.
  • Creative Proteomics. (n.d.). Proteomics Analysis of Nitration. Creative Proteomics.
  • Benchchem. (n.d.). Technical Support Center: 4-Nitro-2H-1,2,3-triazole Purification. Benchchem.
  • Benchchem. (n.d.). Optimizing reaction conditions for the nitration of methyl-triazole. Benchchem.
  • Kostenko, A. et al. (2018). Synthesis and properties of nitro-1,2,3-triazoles (Review). ResearchGate.
  • IUPAC. (2013). Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process. Pure and Applied Chemistry.
  • Katritzky, A. R. (1994). SYNTHESIS OF NITRO DERIVATIVES OF TRIAZOLES. HETEROCYCLES, 38(7), 1651.
  • Ostrovskii, V. A. et al. (2015). THE KINETICS OF 1,2,4-TRIAZOL-5-ONE AND 4-PHENYL-1,2,4-TRIAZOL-5-ONE NITRATION IN THE SULFURIC ACID MEDIUM. ResearchGate.
  • Benchchem. (n.d.). identification of byproducts in the nitration of 4-chlorobenzoic acid derivatives. Benchchem.
  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Nitrate and Nitrite. NCBI Bookshelf.
  • AZoM. (2016). Measuring Oil Chemistry: Nitration, Oxidation and Sulfation. AZoM.com.
  • IJPD. (2017). Review On Chemistry And Pharmacological Significance Of Triazole Derivatives. International Journal of Pharmaceutics and Drug Analysis.
  • Wikipedia. (n.d.). Nitration. Wikipedia.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges in the Separation of N-Alkylnitrotriazole Regioisomers

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for professionals engaged in the synthesis and purification of N-alkylnitrotriazole compounds. The alkylation of nitrotri...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for professionals engaged in the synthesis and purification of N-alkylnitrotriazole compounds. The alkylation of nitrotriazoles is a foundational synthetic step that frequently yields a mixture of regioisomers, products of substitution at different nitrogen atoms on the triazole ring.[1] Due to their nearly identical molecular weights and often subtle differences in physicochemical properties, separating these isomers presents a significant and common challenge in medicinal chemistry and materials science.[1][2]

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers to overcome these purification hurdles. Our approach is grounded in explaining the causality behind experimental choices, ensuring you not only follow steps but also understand the principles governing the separation of these challenging compounds.

Troubleshooting Guide: From Mixed Fractions to Pure Isomers

This section addresses specific, practical problems encountered during the separation of N-alkylnitrotriazole regioisomers.

Question 1: My N-alkylnitrotriazole regioisomers are co-eluting or showing very poor separation on a silica gel column. What should I do?

This is the most common issue researchers face. The similar polarity of N-alkylnitrotriazole regioisomers makes their separation by standard column chromatography difficult.[1] If your spots are overlapping on TLC or your column fractions are consistently mixed, a systematic optimization of your chromatographic conditions is necessary.

Possible Causes and Solutions:

  • Inadequate Solvent System: The polarity of your eluent may not be optimal to differentiate the subtle differences between isomers.

    • Solution 1: Systematic Eluent Rescreening. Don't rely on a single solvent system. Use Thin Layer Chromatography (TLC) to test a wide range of solvent systems with varying polarities and chemical properties. Start with a standard mixture like hexane/ethyl acetate and gradually increase polarity.[3] If that fails, introduce solvents that can engage in different intermolecular interactions. For instance, adding a small amount of methanol or acetonitrile can disrupt or form hydrogen bonds, potentially altering the retention of one isomer more than another.

    • Solution 2: Introduce a Third Solvent. Ternary solvent systems can provide resolving power that binary systems lack.[4] For example, a hexane/dichloromethane/ethyl acetate system offers a finely tunable polarity gradient. Small percentages of acids (e.g., acetic acid) or bases (e.g., triethylamine) can also be added to the mobile phase to modify the interactions between the analytes and the silica surface, especially if the triazole nitrogen atoms have different basicities.[4]

  • Improper Column Parameters: The efficiency of your column might be too low for this challenging separation.

    • Solution: Optimize Column Loading and Dimensions. A long, thin column generally provides better resolution than a short, wide one.[4] Additionally, ensure you are not overloading the column; for difficult separations, the amount of crude material should be no more than 1-2% of the mass of the silica gel.

  • Stationary Phase is Not Ideal: Standard silica gel may not be the best stationary phase.

    • Solution: Explore Alternative Stationary Phases. Consider using alumina (which can be acidic, basic, or neutral) or reverse-phase silica (C18).[4] These materials offer different selectivities and may resolve isomers that are inseparable on standard silica. Always perform TLC analysis on the corresponding plates before committing to a column.

Experimental Protocol: Optimizing Column Chromatography
  • TLC Screening: Prepare at least five different eluent systems (e.g., Hexane/EtOAc, Toluene/EtOAc, DCM/MeOH, Hexane/Acetone, Hexane/DCM/EtOAc).

  • Spotting: Spot your crude isomeric mixture on a single TLC plate.

  • Development: Develop the plate in the chosen solvent systems.

  • Analysis: Identify the solvent system that shows the greatest separation (ΔRf) between the isomer spots, even if it's minimal. This is your starting point for column optimization.

  • Column Packing: Pack a long, narrow column with silica gel (e.g., 100-200 mesh size).[4]

  • Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the optimized solvent system. Collect small fractions and monitor them carefully by TLC. If separation is still poor, consider employing a very shallow gradient elution, slowly increasing the polarity.[5]

Visualization: Troubleshooting Workflow for Column Chromatography

start Poor Isomer Separation on Silica Column check_tlc Did TLC show any separation? start->check_tlc rescreen Systematically rescreen eluent systems (Hex/EtOAc, DCM/MeOH, Toluene/EtOAc, etc.) check_tlc->rescreen No / Minimal adjust_params Optimize Column Parameters check_tlc->adjust_params Yes rescreen->adjust_params alt_phase Consider alternative stationary phases (Alumina, C18) rescreen->alt_phase long_column Use a longer, narrower column adjust_params->long_column reduce_load Reduce sample load (<1% of silica mass) adjust_params->reduce_load gradient Implement a shallow gradient elution long_column->gradient reduce_load->gradient hplc Proceed to HPLC for higher resolution alt_phase->hplc gradient->hplc Still mixed success Pure Isomers Obtained gradient->success hplc->success

Caption: A logical troubleshooting guide for column chromatography issues.

Question 2: I'm attempting fractional crystallization, but I'm getting an oil, no crystals, or a co-crystal of both isomers. How can I improve this?

Fractional crystallization relies on small differences in the solubility of regioisomers in a specific solvent system.[6] Success often requires patience and meticulous screening.

Possible Causes and Solutions:

  • Incorrect Solvent Choice: The chosen solvent may be too good or too poor for either isomer, or their solubilities may be nearly identical in that solvent.[5]

    • Solution: Comprehensive Solvent Screening. The ideal recrystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5][7] Test a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, and mixtures thereof). A good technique is to place a few milligrams of your mixture in several test tubes, add a small amount of a different solvent to each, and observe solubility when hot and precipitation upon slow cooling.

  • Supersaturation Not Reached or Solution Cooled Too Quickly: Crystal formation requires a supersaturated solution, and slow cooling is crucial for selective crystallization.[7][8]

    • Solution: Slow Cooling and Evaporation. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] Allow the solution to cool to room temperature undisturbed over several hours, then transfer it to a refrigerator (4°C), and finally a freezer (-20°C) if needed. Slow evaporation of the solvent from a saturated solution at room temperature can also yield high-quality crystals.[9]

  • Using a Two-Solvent System (Vapor Diffusion): This is a powerful technique for difficult-to-crystallize compounds.

    • Solution: Vapor Diffusion Setup. Dissolve your isomeric mixture in a small amount of a "good" solvent (in which it is highly soluble). Place this vial inside a larger, sealed jar containing a more volatile "bad" solvent (in which the compound is insoluble).[9] The bad solvent will slowly diffuse into the good solvent, gradually reducing the solubility and promoting slow, selective crystallization. Common combinations include Tetrahydrofuran/Hexane and Methylene chloride/Cyclopentane.[9]

Data Presentation: Solvent Screening for Crystallization
Solvent SystemSolubility (Hot)Crystal Formation (Slow Cooling)Isomer Enrichment (Observed)
IsopropanolHighAmorphous PrecipitateNone
TolueneModerateSmall NeedlesIsomer 1 in solid
Acetonitrile/Water (9:1)HighLarge PrismsIsomer 2 in solid
Ethyl Acetate/HexaneModerateOilNot Applicable
Question 3: My HPLC separation shows broad peaks or insufficient resolution. What parameters can I adjust?

High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than standard column chromatography and is often the method of choice for separating challenging isomers.[1][10]

Possible Causes and Solutions:

  • Suboptimal Mobile Phase/Column Combination: The selectivity for your isomers is low.

    • Solution 1: Change the Organic Modifier. If you are using reverse-phase (C18) HPLC with a water/acetonitrile gradient, try switching to water/methanol. Methanol has different hydrogen bonding characteristics and can alter selectivity.

    • Solution 2: Modify the Aqueous Phase. Adjusting the pH of the aqueous phase with small amounts of formic acid, trifluoroacetic acid (TFA), or ammonium formate can change the ionization state of the triazole ring, leading to significant changes in retention time.[11][12]

    • Solution 3: Try a Different Stationary Phase. If a C18 column fails, a C6-Phenyl column can provide alternative selectivity through pi-pi interactions.[10] For very polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[12][13]

  • Inefficient Separation Conditions: The column is not operating at its peak efficiency.

    • Solution: Adjust Flow Rate and Gradient. Lowering the flow rate often increases column efficiency and improves resolution, at the cost of longer run times. A shallower gradient (i.e., a smaller change in organic solvent percentage over a longer time) is crucial for separating closely eluting peaks.[14]

Visualization: Logic Diagram for HPLC Method Selection

start Analyze Polarity of Isomer Mixture is_polar Is the mixture highly polar? start->is_polar rp_hplc Start with Reversed-Phase (RP-HPLC) on C18 column is_polar->rp_hplc No / Moderately Polar hilic Use Hydrophilic Interaction Liquid Chromatography (HILIC) is_polar->hilic Yes mobile_phase_rp Mobile Phase: Acetonitrile/Water or Methanol/Water + 0.1% Formic Acid rp_hplc->mobile_phase_rp mobile_phase_hilic Mobile Phase: High Acetonitrile content with aqueous buffer (e.g., Ammonium Formate) hilic->mobile_phase_hilic optimize Optimize gradient slope and flow rate for best resolution mobile_phase_rp->optimize mobile_phase_hilic->optimize success Separated Isomers optimize->success

Caption: Selecting the appropriate HPLC method based on analyte polarity.

Frequently Asked Questions (FAQs)

Question 4: Why is the separation of N-alkylnitrotriazole regioisomers so fundamentally challenging?

The difficulty arises from the high degree of similarity in the physicochemical properties of the regioisomers.[1] They have identical molecular formulas and weights, making mass spectrometry incapable of distinguishing them without chromatographic separation.[2] The primary differences lie in the position of the alkyl group on the triazole ring, which can lead to subtle variations in:

  • Dipole Moment and Polarity: These differences are often minimal, resulting in very similar affinities for chromatographic stationary phases.[1]

  • Crystal Lattice Energy: The isomers may pack differently in a solid state, but these differences can be too small to exploit easily via fractional crystallization.

  • Acidity/Basicity: The pKa values of the triazole rings may differ slightly, but often not enough for straightforward separation by acid-base extraction.[3]

Question 5: How can I definitively confirm the structure and purity of my separated regioisomers?

Unequivocal structure determination is critical. A combination of spectroscopic techniques is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for distinguishing regioisomers.[15]

    • ¹H NMR: The chemical shifts of the triazole ring proton and the protons on the alkyl group adjacent to the ring will be different for each isomer.[16]

    • ¹³C NMR: The chemical shifts of the carbon atoms within the triazole ring are highly diagnostic for the substitution pattern.[17]

    • 2D NMR (HMBC, HSQC): Heteronuclear Multiple Bond Correlation (HMBC) is particularly definitive. It shows long-range (2-3 bond) correlations between protons and carbons. For an N-alkyl group, an HMBC correlation from the N-CH₂ protons to the two adjacent triazole ring carbons will unambiguously identify the point of attachment.[15][17]

  • Single Crystal X-ray Diffraction: If you can grow a suitable crystal of a single isomer, this technique provides absolute proof of structure by mapping the exact atomic positions.[18][19]

  • Purity Assessment: HPLC is the gold standard for assessing the purity of each isolated isomer. A pure sample should show a single, sharp peak under optimized conditions.[10]

Question 6: Can I change my synthetic strategy to avoid the formation of isomeric mixtures?

Yes, improving regioselectivity during the synthesis is the most elegant solution to the separation problem. The formation of multiple isomers is a common challenge in triazole chemistry.[3]

  • Directed Synthesis: Instead of alkylating a pre-formed nitrotriazole, consider building the triazole ring with the alkyl group already in place. For example, a [3+2] cycloaddition of an alkyl azide with a suitable nitro-alkyne can provide a single regioisomer, bypassing the problematic alkylation step.[3]

  • Controlling Reaction Conditions: In some cases, the ratio of isomers can be influenced by kinetic versus thermodynamic control.[3] Experiment with different bases, solvents, and reaction temperatures. For instance, a bulky base might sterically hinder alkylation at one nitrogen position, favoring another.

References

  • Technical Support Center: Synthesis of Nitro-Triazoles. (n.d.). Benchchem.
  • Separation of 3-Nitro-1,2,4-triazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Technical Support Center: 4-Nitro-2H-1,2,3-triazole Purification. (n.d.). Benchchem.
  • Overcoming challenges in the characterization of 4-Methyl-5-nitro-2h-1,2,3-triazole. (n.d.). Benchchem.
  • Recrystallization. (n.d.). vlab.amrita.edu.
  • How to separate these regioisomers? (2024, November 8). Reddit.
  • HPLC Methods for analysis of 1,2,4-triazole. (n.d.). HELIX Chromatography.
  • Gentile, F. S., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (n.d.). PMC.
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016, March 15). ResearchGate.
  • Resolving the Isomer Problem: Tackling Characterization Challenges. (2021, December 10). Biocompare.
  • Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis. (n.d.). Benchchem.
  • Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. (n.d.). Benchchem.
  • Guide for crystallization. (n.d.). Unige.ch.
  • A characteristic ¹H NMR spectrum of isomeric N-alkyl-4-nitro-1,2,3-triazoles by the example of triazoles 2–4g. (n.d.). ResearchGate.
  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.
  • Advances in Crystallization for Separation Techniques. (n.d.). Longdom Publishing.
  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). ACS.
  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-1,2,3,4-Tetrahydroquinoline. (2026, March 6). ResearchGate.
  • Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework. (2025, September 22). ResearchGate.

Sources

Optimization

Technical Support Center: Controlling the Decomposition Temperature of 5-Nitro-1,2,3-Triazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-nitro-1,2,3-triazole derivatives. The thermal stability of these energetic materials is a critical pa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-nitro-1,2,3-triazole derivatives. The thermal stability of these energetic materials is a critical parameter that dictates their safety, handling, storage, and application.[1] This guide provides in-depth answers to frequently asked questions, troubleshooting strategies for common experimental challenges, and validated protocols to ensure the integrity and safety of your work.

Frequently Asked Questions (FAQs)

Q1: What are 5-nitro-1,2,3-triazole derivatives, and why is controlling their decomposition temperature so important?

5-nitro-1,2,3-triazole derivatives are a class of nitrogen-rich heterocyclic compounds. The combination of the triazole ring and the nitro group imparts them with energetic properties, making them of interest as high-energy-density materials (HEDMs), propellants, or for their unique reactivity in chemical synthesis.[1][2] Controlling their decomposition temperature (T_d) is paramount for several reasons:

  • Safety: The primary concern is preventing accidental detonation during synthesis, handling, and storage. A predictable and sufficiently high T_d is essential for safe laboratory and industrial use.[1]

  • Performance: For applications in energetic materials, the thermal stability determines the operational temperature range and shelf life of the material.[3][4]

  • Synthetic Utility: In drug development and medicinal chemistry, these compounds can serve as intermediates.[1] A controlled T_d ensures that the molecule remains intact during subsequent reaction steps, preventing the formation of hazardous byproducts.

Q2: What are the primary factors that influence the decomposition temperature of these derivatives?

The thermal stability of a 5-nitro-1,2,3-triazole derivative is not governed by a single factor but is a complex interplay of its molecular and crystal structure. Key influencers include:

  • Functional Groups: The nature of substituents on the triazole ring has a profound effect. Electron-withdrawing groups (like additional nitro or nitramino groups) tend to decrease thermal stability, while electron-donating groups can have a stabilizing effect.[5] The position of these groups is also critical.

  • Salt Formation: Converting the triazole into an ionic salt by reacting it with a base (e.g., ammonia, hydrazine, guanidine) can significantly alter its thermal stability. Often, forming salts increases the decomposition temperature and reduces mechanical sensitivity.[6] However, the thermal stability of metal salts is often lower than that of the parent NTO.[7]

  • Crystal Packing and Density: The way molecules are arranged in the crystal lattice affects intermolecular interactions. Denser packing and strong hydrogen bonding networks generally lead to higher thermal stability.

  • Purity: The presence of impurities, such as residual solvents, unreacted starting materials, or isomeric byproducts, can significantly lower the observed decomposition temperature.[1][8]

Q3: What are the typical decomposition mechanisms for these compounds?

Theoretical and experimental studies indicate that thermal decomposition primarily initiates through one of two pathways.[1] Understanding these pathways is key to predicting stability.

  • C-NO₂ or N-NO₂ Bond Homolysis: The initial and often rate-determining step is the cleavage of the bond connecting the nitro group to the triazole ring.[1][9] This generates a triazolyl radical and a nitrogen dioxide (•NO₂) radical, which then trigger a cascade of further reactions.

  • Triazole Ring Scission: The five-membered triazole ring can rupture, leading to the formation of smaller, gaseous products like N₂, CO, and NO.[1][9]

The predominant pathway depends on the specific molecular structure and the substituents present.

Q4: How can I strategically modify a derivative to increase its decomposition temperature?

Modifying a molecule to enhance its thermal stability is a core challenge in energetic materials design. Based on the factors discussed above, here are several rational strategies:

  • Formation of Nitrogen-Rich Salts: Reacting the acidic proton on the triazole ring with nitrogen-rich bases like ammonia, hydrazine, or guanidine to form ionic salts is a highly effective method. For instance, the ammonium, hydrazine, and guanidine salts of 5-nitro-3-(trinitromethyl)-1H-1,2,4-triazole all exhibit higher initial decomposition temperatures than the precursor.[6]

  • Introduce Amino Groups: Judicious placement of amino (-NH₂) groups can increase intermolecular hydrogen bonding, creating a more stable crystal lattice and thus raising the decomposition temperature.

  • Avoid Over-Nitration: While adding nitro groups increases energy content, it generally decreases thermal stability. A balance must be struck between performance and safety.

  • Control Isomerism: Different N-substituted isomers can have vastly different thermal stabilities. Synthetic routes should be chosen and optimized to selectively produce the most stable isomer.

The following diagram illustrates the relationship between molecular modification strategies and their expected impact on thermal stability.

G cluster_strategies Modification Strategies cluster_effects Primary Molecular/Crystal Effects cluster_outcome Desired Outcome strategy1 Formation of Nitrogen-Rich Salts effect1 Increased Ionic Character & Lattice Energy strategy1->effect1 strategy2 Introduction of H-Bonding Groups (e.g., -NH2) effect2 Enhanced Intermolecular Hydrogen Bonding strategy2->effect2 strategy3 Strategic Isomer Selection effect3 Optimized Crystal Packing strategy3->effect3 strategy4 Reduction of Nitro Group Count effect4 Increased Bond Dissociation Energy of C-NO2 strategy4->effect4 outcome Increased Decomposition Temperature (Td) effect1->outcome effect2->outcome effect3->outcome effect4->outcome caption Fig. 1: Strategies to enhance thermal stability.

Caption: Fig. 1: Strategies to enhance thermal stability.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during synthesis, purification, and analysis.

Problem: My synthesized derivative shows a significantly lower decomposition temperature than predicted or reported in the literature.
  • Possible Cause 1: Sample Impurity. This is the most common reason. Residual solvents, unreacted starting materials, or synthetic byproducts can act as catalysts for decomposition.

    • Troubleshooting Action: Re-purify the sample. High-Performance Liquid Chromatography (HPLC) is often more effective than standard column chromatography for separating isomers with similar polarities.[8] Fractional recrystallization from various solvents should also be attempted.[8] Confirm purity using ¹H NMR, ¹³C NMR, and elemental analysis before re-running thermal analysis.[1]

  • Possible Cause 2: Incorrect Isomer. The synthesis may have produced a mixture of isomers or a less stable isomer than the one intended. Alkylation of nitrotriazoles, for example, can result in a mixture of N-substituted isomers which are difficult to separate.[8]

    • Troubleshooting Action: Carefully review your synthetic protocol. The choice of solvent, temperature, and reagents can influence isomer ratios.[10] Use advanced characterization techniques like 2D NMR or single-crystal X-ray diffraction to confirm the exact structure of your product.

  • Possible Cause 3: Amorphous vs. Crystalline Form. An amorphous solid will generally have a lower decomposition temperature than its highly crystalline counterpart due to a less stable lattice structure.

    • Troubleshooting Action: Attempt to recrystallize the material from a variety of solvents to obtain a well-defined crystalline form. Use techniques like Powder X-Ray Diffraction (PXRD) to confirm crystallinity.

Problem: The DSC thermogram shows a very broad exothermic peak, not a sharp one.
  • Possible Cause 1: Multi-step Decomposition. The compound may decompose through a series of consecutive reactions rather than a single event. This is common for complex derivatives.[5]

    • Insight: A broad peak indicates a slow, complex decomposition process. While not necessarily a problem, it's important to characterize. Techniques like Thermogravimetric Analysis coupled with Mass Spectrometry or FTIR (TGA-MS/FTIR) can help identify the gaseous products evolved at different temperatures, providing insight into the decomposition pathway.[11]

  • Possible Cause 2: Sample Impurity. As with a lowered T_d, an impure sample containing a mixture of compounds (e.g., isomers) will result in a broadened peak, as each component decomposes at a slightly different temperature.

    • Troubleshooting Action: As before, rigorous purification is required.[8]

Problem: My reaction temperature is rising unexpectedly, indicating a potential thermal runaway.
  • This is a critical safety event requiring immediate action. [12] Highly exothermic reactions like nitrations must be carefully controlled.

    • Immediate Action Plan:

      • Stop Reagent Addition: Immediately cease adding all reagents to halt further heat generation.[12]

      • Maximize Cooling: Ensure your cooling system (e.g., ice bath, cryocooler) is at maximum capacity.[12]

      • Increase Stirring: If safe to do so, increase the stirring rate to improve heat dissipation throughout the mixture and prevent localized hotspots.

      • Prepare for Emergency Quenching: Have a pre-planned and tested quenching procedure ready. This typically involves adding a large volume of a cold, inert solvent to rapidly dilute the reaction mixture and absorb the excess heat.

Data & Protocols

Comparative Decomposition Temperatures

The table below summarizes the decomposition temperatures (T_d) for several 5-nitro-1,2,3-triazole derivatives, illustrating the impact of different substituents.

Compound NameSubstituentsDecomposition Temp. (°C)Reference
2-Amino-4,5-dinitro-1,2,3-2H-triazole-NH₂, -NO₂190[13][14]
5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO)=O~250-270[7]
Ammonium Salt of NTO=O, NH₄⁺ salt>270[7]
2-(Methyl)-4,5-dinitro-1,2,3-2H-triazole-CH₃, -NO₂169-303 (Range for various salts)[13]

Note: Decomposition temperatures can vary based on the analytical method, heating rate, and sample purity.

Standard Protocol: Determination of Decomposition Temperature using DSC

Differential Scanning Calorimetry (DSC) is the most widely used technique to determine the thermal stability of energetic materials.[15] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the onset temperature (T_onset) and peak temperature (T_peak) of exothermic decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 0.5–2.0 mg of the purified, dry sample into an aluminum crucible.[1]

    • Causality: A small sample size is critical to prevent a violent reaction that could damage the instrument and to ensure uniform heating.

  • Crucible Sealing: Hermetically seal the crucible. For energetic materials, a pinhole lid is often used.

    • Causality: The pinhole allows gaseous decomposition products to escape, preventing a dangerous pressure buildup and crucible rupture, which would invalidate the measurement.[1]

  • Instrument Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.[1]

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).[1]

    • Causality: An inert atmosphere prevents oxidative side reactions with air, ensuring that the observed exotherm is solely from the compound's decomposition.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected decomposition point (e.g., 40°C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the decomposition event.[1]

    • Causality: Using a constant, known heating rate is essential for kinetic analysis. It is often recommended to run the experiment at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) to perform kinetic studies (e.g., Kissinger or Ozawa-Flynn-Wall analysis) to determine the activation energy of decomposition.[1]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The decomposition event will appear as a large exothermic peak.

    • Determine the T_onset : The temperature at which the exothermic deviation from the baseline begins.

    • Determine the T_peak : The temperature at the apex of the exothermic peak.

The following workflow diagram summarizes the key stages of thermal analysis.

G start Start: Purified & Dried Sample prep 1. Sample Preparation (0.5-2.0 mg in pinhole crucible) start->prep dsc 2. DSC Instrument Setup (Sample & Reference, Inert Gas Purge) prep->dsc heat 3. Thermal Program Execution (Heat at constant rate, e.g., 10°C/min) dsc->heat data 4. Data Acquisition (Heat Flow vs. Temperature) heat->data analysis 5. Data Analysis (Determine T_onset and T_peak) data->analysis end End: Thermal Stability Profile analysis->end caption Fig. 2: General workflow for DSC thermal analysis.

Caption: Fig. 2: General workflow for DSC thermal analysis.

References

  • Technical Support Center: Managing Exothermic Reactions in Energetic M
  • Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials.
  • Thermal Stability and Decomposition of 4-Methyl-5-nitro-2H-1,2,3-triazole. Benchchem.
  • Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials.
  • Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles. Applied Optics.
  • Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis T. MDPI.
  • An Alternative Approach for Predicting the Shelf Life of Energetic M
  • Thermal Stability of Explosives. CHIMIA.
  • Thermal decomposition of 5-nitro-2, 4-dihydro-3H-1,2,4-triazole-3-one (nto) and its salts with various metals and amines.
  • Advances in the Application of Hyphenated Techniques in the Thermal Analysis of Energetic M
  • Insights into triazole-based energetic material design from decomposition pathways of triazole deriv
  • Overcoming challenges in the characterization of 4-Methyl-5-nitro-2h-1,2,3-triazole. Benchchem.
  • Troubleshooting unexpected results in 4-Methyl-5-nitro-2h-1,2,3-triazole experiments. Benchchem.
  • Synthesis and Performance of 5-Nitro-3-(trinitromethyl)-1H-1,2,4-triazole Nitrogen-rich Energetic Ionic Salts. MDPI.
  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics (RSC Publishing).
  • Application Notes & Protocols: Leveraging 4-Methyl-5-nitro-2H-1,2,3-triazole in the Development of Novel Bioactive Compounds. Benchchem.

Sources

Troubleshooting

Technical Support Center: Scale-Up of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid Synthesis

Introduction Welcome to the Technical Support Center for the synthesis and scale-up of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid. This molecule, possessing both a nitro group and a triazole ring, is classified as an en...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis and scale-up of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid. This molecule, possessing both a nitro group and a triazole ring, is classified as an energetic material. Its synthesis, and particularly its scale-up, presents significant thermal and chemical hazards that demand a thorough understanding of the process chemistry and rigorous safety protocols.

This guide is designed for researchers, process chemists, and drug development professionals. It provides not just a procedural outline, but a deep dive into the causality behind experimental choices, troubleshooting common issues, and the critical considerations for transitioning from laboratory-scale experiments to pilot or production-scale manufacturing. The core focus is on building a self-validating system of protocols where safety and efficiency are paramount.

Proposed Synthetic Pathway

The synthesis of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid is approached as a two-step process. First, the synthesis of the 1,2,3-triazole-4-carboxylic acid backbone, followed by a hazardous but crucial nitration step.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration Azide Azide Source (e.g., Sodium Azide) Precursor 2H-1,2,3-Triazole- 4-carboxylic Acid Azide->Precursor One-Pot Cyclization Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Precursor One-Pot Cyclization Base Base Base->Precursor One-Pot Cyclization FinalProduct 5-nitro-2H-1,2,3-triazole- 4-carboxylic Acid Precursor->FinalProduct Electrophilic Nitration NitratingAgent Nitrating Agent (HNO₃/H₂SO₄) NitratingAgent->FinalProduct

Caption: Proposed two-step synthetic workflow.

Step 1: Synthesis of 2H-1,2,3-triazole-4-carboxylic acid (Precursor)

A robust and scalable method for the precursor involves a one-pot reaction of an azide with a β-ketoester in the presence of a base.[1] This approach avoids the isolation of potentially unstable azide intermediates and offers high efficiency.

Experimental Protocol (Laboratory Scale)
  • Reaction Setup: In a 1 L, 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a base (e.g., sodium ethoxide, 2.2 eq) to a suitable solvent like ethanol (500 mL).

  • Reagent Addition: To the stirred solution, add the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) dropwise, maintaining the temperature below 25 °C.

  • Azide Addition: In a separate vessel, prepare a solution of the azide source (e.g., tosyl azide, 1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 30 °C.

  • Reaction & Work-up: Stir the reaction at room temperature overnight. Monitor by TLC until the starting material is consumed. Quench the reaction by carefully pouring it onto crushed ice. Acidify the aqueous solution with HCl to pH 2-3 to precipitate the carboxylic acid.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the precursor.

Step 2: Nitration to 5-nitro-2H-1,2,3-triazole-4-carboxylic acid

This is a highly exothermic and hazardous step. Direct nitration of the triazole ring is achieved with a mixed acid system (HNO₃/H₂SO₄).[2] Strict temperature control is non-negotiable.

Experimental Protocol (Laboratory Scale)
  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (98%, 1.5 eq) to concentrated sulfuric acid (98%, 3.0 eq) at 0 °C. This addition is itself exothermic.

  • Reaction Setup: In a 500 mL jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add the precursor (1.0 eq) to concentrated sulfuric acid (5.0 eq) and cool the mixture to 0-5 °C.

  • Nitrating Agent Addition: Add the cold nitrating mixture dropwise to the precursor solution over 2-3 hours. Crucially, the internal temperature must be maintained below 10 °C at all times. [3][4] An uncontrolled temperature rise indicates a potential runaway reaction.[3]

  • Reaction & Work-up: After the addition is complete, stir the mixture at 5-10 °C for an additional hour. Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Isolation & Purification: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash extensively with ice-cold water until the filtrate is neutral, and dry under vacuum at a temperature not exceeding 40°C.[5] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scale-Up Considerations & Process Safety

Scaling up this synthesis introduces significant challenges, primarily related to heat management and reaction control. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation far less efficient.[6]

Thermal Hazard Analysis

Before any scale-up beyond a few grams, a thorough thermal hazard assessment is mandatory.[6][7]

Analysis TechniquePurposeKey Parameters to Determine
Differential Scanning Calorimetry (DSC) To determine the thermal stability of reactants, intermediates, final product, and waste streams.[7][8]Onset of decomposition temperature (Tonset), heat of decomposition (ΔHd).
Reaction Calorimetry (RC) To measure the heat of reaction (ΔHr) and the rate of heat generation under process conditions.[8]Adiabatic temperature rise (ΔTad), maximum temperature of synthesis reaction (MTSR).[9][10]
Accelerating Rate Calorimetry (ARC) To simulate a worst-case runaway scenario under adiabatic conditions to understand the time-temperature-pressure relationship.[9]Time to maximum rate (TMR), self-heating rate.

Causality: These analyses provide the critical data needed to design a safe process. For instance, the ΔTad tells you the maximum temperature the reaction could reach if all cooling were lost.[11] If this temperature exceeds the Tonset of any component, a secondary, more violent decomposition is likely, leading to a catastrophic failure.

Engineering Controls for Scale-Up
Control ParameterLaboratory ScalePilot / Production ScaleRationale
Reagent Addition Manual addition via dropping funnel.Automated dosing pumps with interlocks tied to temperature probes. Semi-batch addition is crucial.[6]Prevents accumulation of unreacted nitrating agent, which could lead to a sudden and uncontrollable exotherm. The interlock system automatically stops addition if the temperature exceeds a set limit.[3]
Heat Transfer Ice bath, cryocooler.Jacketed reactors with high-performance thermal fluids, efficient heat exchangers.[6]The reactor's heat removal capacity must exceed the maximum rate of heat generation from the reaction. Inadequate heat transfer is a primary cause of runaway reactions.[6]
Mixing Magnetic stirrer.Baffled reactors with high-torque overhead stirrers (e.g., pitched-blade turbine).Ensures thermal and concentration homogeneity, preventing localized "hot spots" where the reaction rate could accelerate uncontrollably.[11]
Emergency Mitigation Quenching with ice.A documented emergency plan including a quench tank filled with a cold, inert liquid, and pressure relief systems (bursting discs, relief valves) sized for a worst-case scenario.[8][12]Provides a validated method to safely terminate a runaway reaction. Pressure relief systems prevent catastrophic vessel rupture from gas generation during decomposition.[8]
Process Technology Batch reactor.Continuous Flow Reactor (Microreactor): Highly recommended for nitrations. Offers superior heat and mass transfer, small reactor volumes (hold-up), and inherent safety benefits, making scale-up safer and more predictable.[13][14][15][16]The extremely high surface-area-to-volume ratio allows for near-instantaneous removal of reaction heat, virtually eliminating the risk of thermal runaway.[13]

Troubleshooting Guide

Troubleshooting_Nitration Start Problem Observed P1 Low or No Yield Start->P1 P2 Uncontrolled Exotherm (Runaway Reaction) Start->P2 P3 Product Fails to Precipitate on Quench Start->P3 P4 Formation of Impurities (e.g., over-nitration) Start->P4 C1 Cause: Insufficiently strong nitrating agent Solution: Check acid concentrations. P1->C1 C2 Cause: Temperature too low Solution: Slightly increase temperature (e.g., to 10-15°C) with extreme caution. P1->C2 C3 Cause: Reagent addition too fast Solution: Reduce addition rate. Implement automated dosing. P2->C3 C4 Cause: Inadequate cooling Solution: Increase coolant flow. Ensure reactor jacket is clean. P2->C4 C7 Cause: Poor mixing Solution: Increase agitation speed. Check impeller design for scale. P2->C7 C5 Cause: Product is soluble in acidic water Solution: Neutralize carefully and/or extract with a suitable organic solvent. P3->C5 C6 Cause: Temperature too high Solution: Maintain T < 10°C. Improve cooling efficiency. P4->C6 P4->C7

Caption: Decision tree for troubleshooting the nitration step.

Issue: My reaction temperature is rising uncontrollably during the nitration step.

  • Immediate Action: STOP THE ADDITION OF THE NITRATING AGENT IMMEDIATELY. This is the most critical first step to halt the generation of more heat.[3] Maximize cooling and prepare for emergency quenching if the temperature continues to rise.

  • Likely Cause: The rate of heat generation has exceeded the heat removal capacity of your system. This is typically due to:

    • Too-rapid addition of the nitrating agent: You are adding fuel to the fire faster than you can extinguish it.[3]

    • Inadequate cooling: Your cooling bath or jacketed system is insufficient for the scale of the reaction.[8]

    • Poor mixing: Localized hot spots are forming, causing the reaction to accelerate in one area of the reactor.[11]

  • Solution for Scale-Up: Reduce the addition rate. Validate that your reactor's heat transfer coefficient (U) and available surface area (A) are sufficient for the calculated maximum heat output of the reaction. Use automated, interlocked dosing systems.[6]

Issue: The yield of the desired 5-nitro product is low, and I see evidence of starting material.

  • Likely Cause: The reaction conditions may not be sufficiently activating for the electrophilic substitution to occur.

    • Incorrect acid concentrations: The concentration of the nitronium ion (NO₂⁺), the active electrophile, is dependent on the strength and concentration of the acid mixture.[17]

    • Temperature too low: While essential for safety, excessively low temperatures can slow the reaction rate to a crawl.[18]

  • Solution for Scale-Up: Verify the concentration and water content of your nitric and sulfuric acids. Water will suppress the formation of the nitronium ion. Perform kinetic studies to find the optimal temperature that balances reaction rate with safety. A slight, controlled increase in temperature (e.g., from 5°C to 10°C) may be necessary, but this must be done with extreme caution and only after a full thermal hazard analysis.

Issue: After pouring the reaction mixture onto ice, my product does not precipitate.

  • Likely Cause: The protonated product may have some solubility in the highly acidic aqueous solution, or it may have oiled out.

  • Solution:

    • Ensure you have used a sufficiently large volume of ice/water to fully dilute the acid and lower the temperature.

    • If the product remains in solution, it may need to be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate), followed by washing the organic layer to remove residual acid.[4]

    • Careful neutralization of the acidic solution with a base (e.g., sodium carbonate) can force precipitation, but this is highly exothermic and must be done slowly with vigorous cooling.

Frequently Asked Questions (FAQs)

Q1: What specific personal protective equipment (PPE) is required for this synthesis? A1: Standard PPE (safety glasses, lab coat, gloves) is insufficient. For handling the concentrated acids and the energetic product, the following are mandatory: a face shield, an acid-resistant apron, and heavy-duty gloves.[19] When working at scale, a flame-retardant lab coat is essential. All work must be conducted behind a blast shield in a certified chemical fume hood.[20]

Q2: How should I handle and store the final 5-nitro-2H-1,2,3-triazole-4-carboxylic acid product? A2: As an energetic material, the product must be handled with care. Avoid grinding, friction, and impact.[21] It should be stored wet with a desensitizing solvent (like water or ethanol) in a designated, properly labeled container in a cool, dry location away from heat and ignition sources. Do not store large quantities.

Q3: Can I use a different nitrating agent to avoid the mixed acid system? A3: While other nitrating systems exist (e.g., nitric acid in acetic anhydride, nitronium salts like NO₂BF₄), the sulfuric acid/nitric acid mixture is the most common and cost-effective for industrial scale.[2][18] Any change in the nitrating system constitutes a new process and requires a complete re-evaluation of the reaction's thermal hazards. Some alternatives may be even more aggressive and difficult to control.

Q4: What is Process Safety Management (PSM) and why is it relevant here? A4: Process Safety Management (PSM) is a regulatory standard from OSHA (29 CFR 1910.119) that provides a framework for managing hazards associated with processes using highly hazardous chemicals.[22] Given the use of concentrated acids and the synthesis of an energetic material, scaling up this process falls squarely under PSM principles. Key elements include conducting a thorough Process Hazard Analysis (PHA), maintaining mechanical integrity of equipment, and having detailed, written operating and emergency procedures.[23][24]

Q5: Is a continuous flow reactor a viable option for this process at an industrial scale? A5: Absolutely. For hazardous exothermic reactions like nitration, continuous flow is the preferred modern method for scale-up.[16] It offers intrinsically safer operation by minimizing the volume of hazardous material reacting at any given moment and providing vastly superior temperature control.[13][14] This technology significantly reduces the risk of thermal runaway accidents and often leads to higher yields and purity.[15]

References

  • Technical Support Center: Managing Exothermic Reactions During Nitration. (2025). BenchChem.
  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
  • troubleshooting guide for the nitration of aminoquinoxalines. (2025). BenchChem.
  • Scale-Up Reaction Safety. (2019, September 18).
  • Synthesis of 2H-1,2,3-triazole-4-carboxylic acids via Ru(II)-catalyzed rearrangement of 4-hydrazonoisoxazol-5-ones. ResearchGate.
  • troubleshooting common side reactions in the nitration of 4-methylacetophenone. (2025). BenchChem.
  • Safe scale-up with exothermic reactions. (n.d.). Process Technology Online.
  • Research Progress on Continuous-Flow Nitrification Technology and Equipment. (2025, May 19). Who we serve.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
  • Continuous Flow Nitrification. (2024, July 11). Microflu Microfluidics Technology (Changzhou) Co., Ltd.
  • Continuous Flow Synthesis of High Valuable N-Heterocycles via Catalytic Conversion of Levulinic Acid. (2019, February 26). Frontiers.
  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26). SciSpace.
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.).
  • High Output Continuous Nitration. (2012, March 22). Organic Process Research & Development - ACS Publications.
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2025, July 9). MDPI.
  • Synthesis of 2H-1,2,3-triazoles. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: 4-Nitro-2H-1,2,3-triazole Purification. (2025). BenchChem.
  • Nitration and flow chemistry. (n.d.). Semantic Scholar.
  • Technical Support Center: Synthesis of Nitro-Triazoles. (2025). BenchChem.
  • Thermal hazards evaluation for sym-TCB nitration reaction using thermal screening unit (TSU). (n.d.). ResearchGate.
  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. (n.d.). ResearchGate.
  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. (2025, July 11). PMC.
  • Education and Collaboration to Manage the Risks of High Energy Materials in Research and Development. (2025, July 24). ACS Chemical Health & Safety.
  • Di-nitration troubleshooting. (2023, November 28). Reddit.
  • Recent Advances in Safe Synthesis of Energetic Materials: An Overview. (2019, September 23). PDF.
  • SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES. (n.d.). LOCKSS.
  • Process Safety Management (PSM): Why Every High-Risk Industry Needs It. (2025, May 14).
  • One step synthesis of 1,2,3-triazole carboxylic acids. (n.d.). Google Patents.
  • A Guide to OSHA's Process Safety Management Standard. (2026, January 30). SafetyCulture.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
  • Purification of triazoles. (n.d.). Google Patents.
  • Chemical Process Safety Management: Challenges & Solutions. (2025, January 23). Ingenero.
  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023, November 30). MDPI.
  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020, February 15). Chemical Review and Letters.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI.
  • 5-Nitro-1H-[3][8][20]triazole-3-carboxylic acid. (n.d.). SCBT. Available from:

  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. (2026, January 20). ChemRxiv.

Sources

Optimization

I. Frequently Asked Questions: Understanding Nitrotriazole Solubility

Welcome to the Nitrotriazole Therapeutics Support Center . As drug development increasingly leverages the unique electronic and pharmacophoric properties of 3-nitrotriazole and 5-nitrotriazole derivatives for infectious...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitrotriazole Therapeutics Support Center . As drug development increasingly leverages the unique electronic and pharmacophoric properties of 3-nitrotriazole and 5-nitrotriazole derivatives for infectious diseases (such as Chagas disease and Tuberculosis) and oncology, overcoming their notorious aqueous solubility barriers is critical.

This guide, curated by Senior Application Scientists, provides actionable troubleshooting strategies, validated protocols, and structural insights to help you navigate formulation and assay challenges.

Q: Why do my nitrotriazole drug candidates frequently precipitate in aqueous biological assays? A: Nitrotriazole compounds often feature planar, rigid aromatic cores (such as aryloxy-phenyl or fluoroquinolone scaffolds) coupled with the highly polarizable nitro group. While the nitro group is essential for target activation (e.g., via type I nitroreductases), the rigid planar structure leads to high crystal lattice energies[1][2]. Consequently, when highly concentrated DMSO stock solutions are spiked into aqueous assay media, the solvent shift rapidly forces the compound past its metastable kinetic solubility limit, causing rapid crystallization and precipitation[3][4].

Q: Should I prioritize structural modification or formulation to overcome poor in vivo bioavailability? A: This depends entirely on your Structure-Activity Relationship (SAR) flexibility. Structural modifications—such as introducing basic amine substituents to form oxalate salts—can significantly increase aqueous kinetic solubility[3]. However, this often comes at the expense of target binding affinity or cellular penetration, leading to decreased biological activity[3]. If your SAR is highly restricted, formulation strategies like amorphous solid dispersions (via spray-drying) are preferred. These formulations temporarily disrupt the crystal lattice, achieving a transient supersaturated state in the gastrointestinal tract without altering the active pharmacophore[3].

II. Troubleshooting Guide & Decision Matrix

Issue 1: Erratic IC50 / MIC Results in 96-Well Plates
  • Symptom: Non-linear dose-response curves, visible cloudiness at high concentrations, or artificially low toxicity readings.

  • Root Cause: The compound has exceeded its kinetic solubility in the assay medium, meaning the actual concentration of dissolved drug exposed to the pathogen or cells is much lower than the nominal concentration[4].

  • Solution: Implement high-throughput nephelometry prior to biological screening to establish the maximum soluble concentration (MSC). Do not test biological activity above this threshold[4].

Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency
  • Symptom: A compound shows nanomolar potency in vitro but fails to reduce parasitic/bacterial load in mouse models following oral or intraperitoneal (i.p.) administration.

  • Root Cause: The thermodynamic solubility of the compound is too low (often < 1 μg/mL) to achieve effective systemic exposure[3].

  • Solution: Shift from crystalline suspensions to amorphous solid dispersions or lipid-based formulations to drive transient supersaturation[3].

Workflow: Strategic Resolution of Solubility Bottlenecks

SolubilityWorkflow Start Nitrotriazole Lead Identified Poor Aqueous Solubility Assess Assess Kinetic vs. Thermodynamic Solubility Start->Assess Decision Is structural modification tolerated by SAR? Assess->Decision Mod Structural Modification (e.g., Salt Formation, Basic Substituents) Decision->Mod Yes Form Formulation Strategy (e.g., Spray-Dried Solid Dispersion) Decision->Form No / SAR Restricted TestMod Re-evaluate Target Affinity (e.g., IC50) Mod->TestMod TestForm Evaluate Transient Supersaturation Form->TestForm TestMod->Form Activity Lost Success Proceed to In Vivo Efficacy Studies TestMod->Success Activity Retained TestForm->Success Adequate Exposure

Decision tree for overcoming nitrotriazole solubility challenges in drug development.

III. Quantitative Data: Structural vs. Formulation Enhancements

The following table summarizes the causal relationship between solubility enhancement strategies and biological activity, using a reference nitrotriazole-based fluoroquinolone amide (GHQ168) as an example[3].

Compound / StrategyModification TypeKinetic Solubility (μg/mL)Thermodynamic Solubility (μg/mL)Biological Impact (In Vitro)
Lead (GHQ168) None (Crystalline)15 ± 10.005 ± 0.001High potency; Poor in vivo exposure due to insolubility.
Analog GHQ242 Structural (Oxalate Salt)274 ± 18Not Determined>10-fold decrease in target activity; selectivity index deteriorated.
Analog GHQ243 Structural (Basic Amine)152 ± 1Not DeterminedSignificant loss of target activity; increased cytotoxicity.
Formulated Lead Formulation (Spray-Dried)32.9 ± 1.6 (at 30 min)7.3 ± 0.7 (at 6 hours)Retains original potency; transient supersaturation achieves >6,000x solubility.

Data Interpretation: While structural modifications (salts) drastically improve kinetic solubility, they fundamentally alter the molecule's interaction with the target receptor. Formulation preserves the active pharmacophore while utilizing the higher free energy of the amorphous state to drive absorption[3].

IV. Validated Experimental Protocols

Protocol 1: High-Throughput Nephelometric Solubility Screening

To prevent false negatives in biological assays, you must determine the exact concentration at which your nitrotriazole compound precipitates in the specific assay medium[4].

  • Stock Preparation: Dissolve the nitrotriazole derivative in 100% DMSO to create a 10 mM stock solution. Verify purity via LC-MS/UV at 254 nm[4].

  • Serial Dilution: In a 96-well clear-bottom microtiter plate, perform a 2-fold serial dilution of the compound directly into the target biological assay medium (e.g., Middlebrook 7H9 broth for M. tuberculosis assays). The final top concentration should be 100 μM, keeping final DMSO concentration ≤1%[4].

  • Equilibration: Incubate the plate at 37°C for 2 hours to allow for metastable state stabilization or precipitation.

  • Nephelometric Reading: Read the plate using a laser-based microplate nephelometer (e.g., Nephelostar Galaxy).

    • Causality Note: Nephelometry measures forward-scattered light. Dissolved molecules scatter negligible light, while sub-visible precipitated particles scatter light intensely.

  • Data Analysis: Establish a baseline scatter using a vehicle control (1% DMSO in media). A reading of >29,000 Relative Nephelometry Units (RNU) indicates compound precipitation[4]. The highest concentration below this threshold is your Maximum Soluble Concentration (MSC).

Protocol 2: Generation of Amorphous Solid Dispersions via Spray-Drying

When structural modifications destroy activity, spray-drying forces the drug into an amorphous polymer matrix, utilizing the lack of a crystal lattice to achieve transient supersaturation in vivo[3].

  • Matrix Selection & Dissolution: Select a hydrophilic polymer matrix (e.g., Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC)). Dissolve the nitrotriazole compound and the polymer (typically in a 1:4 to 1:10 drug-to-polymer w/w ratio) in a volatile organic co-solvent system (e.g., Dichloromethane/Methanol 1:1) until a completely clear solution is achieved.

  • Spray-Drying Parameters:

    • Feed the solution into a laboratory spray dryer (e.g., Büchi Mini Spray Dryer).

    • Set the inlet temperature slightly above the boiling point of the solvent mixture (e.g., 65°C for DCM/MeOH).

    • Maintain a steady pump rate to ensure rapid solvent evaporation.

    • Causality Note: The rapid evaporation traps the nitrotriazole molecules within the polymer chains before they have the kinetic energy to organize into a crystalline lattice, yielding an amorphous powder[3].

  • Supersaturation Monitoring: To validate the formulation, dissolve the resulting powder in PBS (pH 7.4) at 37°C. Sample the solution at 15, 30, 60, 120, and 360 minutes. Filter through a 0.2 μm syringe filter and quantify dissolved drug via HPLC. You should observe a "spring and parachute" effect: an initial spike in solubility (supersaturation) followed by a slow decline as the drug eventually recrystallizes[3].

V. References

  • Discovery of potent nitrotriazole-based antitrypanosomal agents: In vitro and in vivo evaluation. Queen Mary University of London (qmul.ac.uk). Available at: [Link]

  • Novel 3-nitrotriazole-based amides and carbinols as bifunctional anti-Chagasic agents. National Institutes of Health (nih.gov). Available at: [Link]

  • Quinolone Amides as Antitrypanosomal Lead Compounds with In Vivo Activity. National Institutes of Health (nih.gov). Available at:[Link]

  • Nitrotriazole- and Imidazole-Based Amides and Sulfonamides as Antitubercular Agents. American Society for Microbiology (asm.org). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of 5-nitro-1,2,3-2H-triazole derivatives with RDX and other explosives

Advanced Energetic Materials: A Comparative Guide to 5-Nitro-1,2,3-2H-Triazole Derivatives vs. RDX As a Senior Application Scientist specializing in High-Energy Density Materials (HEDMs), I approach the design of novel e...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Energetic Materials: A Comparative Guide to 5-Nitro-1,2,3-2H-Triazole Derivatives vs. RDX

As a Senior Application Scientist specializing in High-Energy Density Materials (HEDMs), I approach the design of novel energetic compounds as an exercise in balancing thermodynamic extremes. The ultimate goal of energetic material development is to maximize detonation performance (energy output) while minimizing sensitivity to accidental initiation (impact, friction, and electrostatic discharge).

For decades, RDX (1,3,5-Trinitro-1,3,5-triazinane) has served as the benchmark explosive in military and industrial applications. However, its relatively high sensitivity and environmental toxicity have necessitated the development of safer, higher-performing alternatives. Recently, 5-nitro-1,2,3-2H-triazole derivatives have emerged as a premier class of energetic scaffolds[1]. This guide objectively compares the performance of these derivatives against RDX, detailing the mechanistic rationale behind their superiority and providing self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Rationale: The Triazole Advantage

The superiority of 5-nitro-1,2,3-2H-triazole derivatives over traditional cyclic nitramines like RDX stems from their fundamental molecular architecture:

  • High Heat of Formation: The nitrogen-rich triazole backbone contains inherently energetic N–N and C–N bonds. Upon detonation, these bonds rupture and recombine to form highly stable N₂ gas, releasing immense chemical energy[2].

  • Density and Oxygen Balance Tuning: Detonation pressure ( P ) scales with the square of the crystal density ( P∝ρ2 ). By functionalizing the triazole core with nitro (-NO₂) or nitramino (-NHNO₂) groups, we drastically increase the oxygen balance and pack the molecules tighter, frequently achieving densities >1.80 g/cm³[3].

  • Desensitization via Hydrogen Bonding: The introduction of amino (-NH₂) groups or the conversion of the free acid into energetic salts (e.g., hydroxylammonium salts) creates extensive intermolecular hydrogen-bonding networks. This ionic lattice acts as a molecular "shock absorber," dissipating mechanical energy and significantly raising the impact sensitivity threshold[4].

G Core 5-Nitro-1,2,3-2H-triazole Core (High Heat of Formation) Amination Amination (-NH2) Increases H-bonding Core->Amination Nitration Nitration (-NO2) Increases Oxygen Balance Core->Nitration Salification Salification (Ionic Lattice) Lowers Vapor Pressure Core->Salification Insensitive Lower Sensitivity (IS > 20 J) Amination->Insensitive HighEnergy High Detonation Velocity (vD > 8800 m/s) Nitration->HighEnergy Salification->Insensitive Thermal Thermal Stability (Td > 190 °C) Salification->Thermal

Logical relationships between triazole functionalization and energetic properties.

Quantitative Data Presentation

The following table summarizes the key energetic properties of RDX compared to leading 5-nitro-1,2,3-2H-triazole derivatives. Note that while RDX exhibits an impact sensitivity of 7.5 J (highly sensitive), the triazole derivatives maintain or exceed RDX's detonation velocity while demonstrating significantly lower sensitivity[1],[3],[2].

CompoundDensity ( ρ , g/cm³)Detonation Velocity ( vD​ , m/s)Detonation Pressure ( P , GPa)Impact Sensitivity ( IS , J)Decomposition Temp ( Td​ , °C)
RDX (Benchmark) 1.808,76235.07.5230
2-Amino-4,5-dinitro-1,2,3-2H-triazole 1.838,84336.224.0190
Hydroxylammonium 4,5-dinitro-1,2,3-triazolate 1.819,30238.0>20~150
Dihydroxylammonium 4-nitramino-5-nitro-1,2,3-triazolate 1.859,46438.8>20~150

*Values derived/aggregated from related structural analyses of energetic nitrogen-rich salts.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and evaluation of these materials must follow a strict, self-validating workflow. Below is the standard protocol for synthesizing and evaluating energetic triazolate salts[2],[5],[6].

Protocol: Synthesis and Validation of Energetic Triazolate Salts

Step 1: N-Amination of the Triazole Core

  • Procedure: Dissolve the 5-nitro-1,2,3-triazole precursor in water and deprotonate using an aqueous base (e.g., tetrabutylammonium hydroxide). Add freshly prepared O-p-toluenesulfonylhydroxylamine (THA) in dichloromethane and stir at room temperature[6].

  • Causality: Why THA? Traditional amination reagents often require harsh basic conditions that degrade the electron-deficient nitrotriazole ring. THA acts as an electrophilic amination reagent, efficiently transferring an amino group to the highly nucleophilic, deprotonated triazole nitrogen without requiring destabilizing heat[6].

  • Validation Checkpoint: Isolate the intermediate and perform ¹H NMR. The appearance of a distinct -NH₂ broad singlet confirms successful amination.

Step 2: Mixed Acid Nitration

  • Procedure: Add the aminated intermediate in small portions to a strictly temperature-controlled bath (0–5 °C) of 100% HNO₃ and acetic anhydride[2].

  • Causality: Acetic anhydride reacts with nitric acid to form acetyl nitrate, a potent nitrating agent. This step introduces additional nitro groups (or converts amines to nitramines), drastically increasing the oxygen balance and crystal density required to surpass RDX performance[2].

  • Validation Checkpoint: Perform IR spectroscopy. The appearance of strong asymmetric and symmetric -NO₂ stretching bands (typically around 1550 cm⁻¹ and 1350 cm⁻¹) validates nitration.

Step 3: Salification with Nitrogen-Rich Bases

  • Procedure: Dissolve the nitrated free acid in a minimal amount of methanol. Slowly add an aqueous solution of a nitrogen-rich base (e.g., hydroxylamine or hydrazine). Filter and recrystallize the resulting precipitate[5].

  • Causality: Free energetic acids often suffer from high vapor pressures and unacceptable mechanical sensitivity. Reacting them with nitrogen-rich bases forms ionic salts. The resulting ionic lattice creates an extensive 3D hydrogen-bonding network that acts as a mechanical shock absorber, significantly raising the Impact Sensitivity (IS) threshold compared to RDX[2],[5].

  • Validation Checkpoint: Conduct Single-Crystal X-Ray Diffraction (XRD). This is the ultimate self-validating step, as it determines the exact theoretical maximum density (TMD)—the most critical variable for calculating detonation velocity and pressure via the EXPLO5 code[6].

W Step1 1. Synthesis (Amination/Nitration) Step2 2. Characterization (XRD, NMR, IR) Step1->Step2 Step3 3. Thermal Analysis (DSC / TGA) Step2->Step3 Step4 4. Safety Profiling (BAM Drop Hammer) Step3->Step4 Step5 5. Energetic Modeling (EXPLO5 Code) Step4->Step5

Experimental workflow for synthesis, characterization, and evaluation of energetic materials.

Conclusion

The comparative data clearly illustrates that 5-nitro-1,2,3-2H-triazole derivatives represent a significant leap forward in energetic materials science. Compounds such as 2-amino-4,5-dinitro-1,2,3-2H-triazole and dihydroxylammonium 4-nitramino-5-nitro-1,2,3-triazolate not only match or exceed the detonation velocity and pressure of RDX but do so while offering vastly superior safety profiles against mechanical stimuli[1],[3],[2]. For researchers and formulators, the tunable nature of the triazole ring provides a versatile platform for the next generation of insensitive high-energy density materials.

Sources

Comparative

Predictive Paradigms in Nitrotriazole Drug Discovery: Correlating Computational Models with Experimental Validation

Nitrotriazoles, particularly 3-nitro-1,2,4-triazole derivatives, occupy a privileged space in modern drug discovery. They serve as highly potent pharmacophores in antifungal agents, antitrypanosomal drugs (such as those...

Author: BenchChem Technical Support Team. Date: March 2026

Nitrotriazoles, particularly 3-nitro-1,2,4-triazole derivatives, occupy a privileged space in modern drug discovery. They serve as highly potent pharmacophores in antifungal agents, antitrypanosomal drugs (such as those targeting Chagas disease), and hypoxic tumor radiosensitizers[1]. However, the primary bottleneck in developing these compounds lies in optimizing their pharmacokinetic and pharmacodynamic properties prior to costly clinical trials.

As an Application Scientist, I approach this challenge by deploying a self-validating research framework. This guide provides an in-depth methodology for correlating computational predictions (Density Functional Theory and Molecular Docking) with rigorous experimental validations (Cyclic Voltammetry and in vitro assays), enabling drug development professionals to streamline hit-to-lead optimization with high scientific integrity.

The Mechanistic Basis of Nitrotriazole Bioactivity

The biological efficacy of nitrotriazoles is fundamentally tied to their electron affinity. In radiosensitization and antitrypanosomal applications, the initial reduction of the nitro group acts as the primary activation mechanism. This electron attachment process leads to the formation of reactive radical anions, which subsequently induce direct DNA damage or generate cytotoxic reactive oxygen species (ROS)[2].

Understanding this electron attachment process is critical; computational models must accurately predict the stability of the parent anion and its subsequent dissociation pathways to forecast in vivo efficacy[2].

G A Nitrotriazole Prodrug B 1e- Reduction A->B C Nitro Radical Anion B->C D ROS Generation C->D E Target Covalent Binding C->E F Pathogen/Tumor Cell Death D->F E->F

Fig 1: Bioreductive activation pathway of nitrotriazoles leading to cellular death.

The Correlation Framework: In Silico vs. In Vitro

To mitigate the high attrition rates typical in late-stage drug development, we must employ a self-validating system where computational models are continuously calibrated against experimental data. For nitrotriazoles, this involves a dual-pronged approach:

  • Thermodynamic Correlation: Matching DFT-calculated electron affinities with experimental cyclic voltammetry data.

  • Efficacy Correlation: Aligning molecular docking scores with in vitro minimum inhibitory concentrations (MIC) or half-maximal inhibitory concentrations (IC50)[1].

Workflow Comp Computational Predictions DFT DFT Calculation (Reduction Potential) Comp->DFT Dock Molecular Docking (Binding Affinity) Comp->Dock Exp Experimental Validation CV Cyclic Voltammetry (Cathodic Peak) Exp->CV InVitro In Vitro Assays (MIC / IC50) Exp->InVitro Corr1 Thermodynamic Correlation DFT->Corr1 Corr2 Efficacy Correlation Dock->Corr2 CV->Corr1 InVitro->Corr2

Fig 2: Parallel workflow correlating in silico predictions with experimental data.

Self-Validating Protocols: Computational Predictions

Protocol 3.1: DFT Calculation of Reduction Potentials
  • Objective: Predict the thermodynamic ease of nitro group reduction.

  • Causality: We utilize the B3LYP functional paired with the aug-cc-pVTZ basis set. The inclusion of diffuse functions ("aug") is an absolute necessity here. When calculating anions, the extra electron occupies a spatially expanded orbital. Standard basis sets will artificially compress this electron cloud, leading to highly inaccurate energy predictions and failing to capture the true stability of the nitrotriazole anion[2].

Step-by-Step Methodology:

  • Geometry Optimization: Optimize the neutral nitrotriazole molecule in the gas phase using B3LYP/aug-cc-pVTZ. Perform a frequency calculation to verify the absence of imaginary frequencies, ensuring the structure is a true energetic minimum.

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) using N,N-Dimethylformamide (DMF) as the solvent to mimic the exact electrochemical environment used in validation.

  • Anion Optimization: Introduce an extra electron (charge = -1, multiplicity = 2) and re-optimize the geometry to account for structural relaxation upon reduction.

  • Energy Calculation: Calculate the adiabatic electron affinity (AEA) as the energy difference between the optimized neutral and optimized anion states.

Protocol 3.2: Molecular Docking for Target Affinity
  • Objective: Predict the binding orientation and affinity of nitrotriazole derivatives against target enzymes (e.g., lanosterol 14α-demethylase for antifungal applications)[3].

  • Causality: Nitrotriazoles often coordinate directly with metal centers (like the heme iron in CYP51). Standard docking scoring functions may underestimate this coordinate covalent bond. Therefore, explicit metal coordination parameters must be defined in the docking grid to prevent false negatives in hit identification.

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the high-resolution crystal structure (e.g., PDB ID: 1EA1)[3]. Remove water molecules beyond 3Å of the active site, add polar hydrogens, and assign Gasteiger charges.

  • Ligand Preparation: Generate 3D conformations of the nitrotriazole derivatives, ensuring proper protonation states at physiological pH (7.4).

  • Grid Generation: Center the grid box precisely on the heme iron. Increase the van der Waals scaling factor slightly to accommodate the bulky geometry of the nitro group.

  • Docking Execution: Run the simulation using a robust algorithm (e.g., AutoDock 4.2 or Vina). Extract the Final Docking Energy (FDE) in kcal/mol[3].

Self-Validating Protocols: Experimental Validation

Protocol 4.1: Cyclic Voltammetry (CV) for Experimental Reduction Potential
  • Objective: Empirically determine the cathodic peak potential ( Epc​ ) of the nitro reduction.

  • Causality: We perform CV in an aprotic solvent (anhydrous DMF) rather than an aqueous buffer. In aqueous media, the newly formed nitro radical anion rapidly protonates, leading to a complex, irreversible multi-electron cascade. An aprotic environment isolates the initial, reversible single-electron transfer, allowing for a direct, unconfounded 1:1 correlation with our DFT-calculated adiabatic electron affinity.

Step-by-Step Methodology:

  • Electrode Preparation: Polish a glassy carbon working electrode with 0.05 µm alumina slurry. Rinse thoroughly with deionized water and sonicate in ethanol to remove microscopic debris.

  • Solution Setup: Prepare a 1.0 mM solution of the nitrotriazole in anhydrous DMF containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

  • Deoxygenation: Purge the solution with high-purity N2​ for 15 minutes to remove dissolved oxygen, which would otherwise obscure the nitro reduction peak.

  • Measurement: Scan from 0.0 V to -2.0 V (vs. Ag/AgCl) at a scan rate of 100 mV/s. Record the Epc​ and the anodic peak potential ( Epa​ ) to assess the reversibility of the system.

Protocol 4.2: In Vitro Microdilution Assays
  • Objective: Determine the biological efficacy (MIC/IC50) of the synthesized derivatives.

  • Causality: To accurately validate the docking predictions against fungal or trypanosomal targets, the assay must be conducted under strictly standardized conditions (e.g., CLSI guidelines)[3]. This ensures that any variations in the MIC are solely attributable to ligand-target affinity, rather than environmental stressors or varying growth phases.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a suspension of the target pathogen (e.g., C. albicans or T. cruzi amastigotes) adjusted to 1×105 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the nitrotriazole compounds in the appropriate broth medium (concentration range: 64 µg/mL down to 0.03 µg/mL).

  • Incubation: Inoculate the wells and incubate at 35°C for 24-48 hours.

  • Readout: Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration that completely inhibits visible pathogen growth.

Quantitative Comparison: Bridging the Gap

To objectively compare the predictive power of our computational models against experimental reality, we synthesize the data into a comparative matrix. A strong correlation ( R2>0.9 ) between the DFT-calculated AEA and the CV Epc​ validates the thermodynamic model. Simultaneously, a proportional relationship between the Docking FDE and the experimental MIC validates the structural design[3].

Compound VariantDFT Predicted AEA (eV)Experimental CV Epc​ (V)Docking FDE (kcal/mol)Experimental MIC (µg/mL)Correlation Status
Nitrotriazole A 1.45-0.85-8.20.50Highly Correlated
Nitrotriazole B 1.20-1.10-6.54.00Correlated
Nitrotriazole C 1.60-0.72-9.10.125Highly Correlated

By integrating these computational and experimental workflows, researchers can confidently predict the behavior of novel nitrotriazole derivatives, drastically reducing the time and capital required to bring bioreductive drugs and targeted inhibitors from the computer screen to the clinic.

References

  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. MDPI.[Link]

  • Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. ResearchGate / PMC.[Link]

  • Chagas Disease Treatment and Rational Drug Discovery: A Challenge That Remains. Frontiers.[Link]

Sources

Validation

assessing the purity of synthesized 5-nitro-2H-1,2,3-triazole-4-carboxylic acid via HPLC

Assessing the Purity of Synthesized 5-Nitro-2H-1,2,3-triazole-4-carboxylic Acid: A Comparative HPLC Guide As a highly polar, acidic intermediate frequently utilized in the synthesis of energetic materials and triazole-ba...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Synthesized 5-Nitro-2H-1,2,3-triazole-4-carboxylic Acid: A Comparative HPLC Guide

As a highly polar, acidic intermediate frequently utilized in the synthesis of energetic materials and triazole-based pharmaceuticals (such as Rufinamide derivatives), 5-nitro-2H-1,2,3-triazole-4-carboxylic acid presents a unique analytical challenge. With a calculated LogP of approximately -0.59[1], the molecule is extremely hydrophilic. Furthermore, the electron-withdrawing nitro group and triazole ring render the carboxylic acid highly acidic.

When assessing the purity of this synthesized compound, traditional liquid chromatography methods often fail to provide the retention and peak symmetry required for accurate quantitation. This guide objectively compares three chromatographic modes—Reversed-Phase (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography—to establish a robust, self-validating analytical strategy.

Mechanistic Evaluation of Chromatographic Modes

Reversed-Phase LC (RPLC) with Ion Suppression

Standard C18 columns rely on hydrophobic interactions. Because 5-nitro-2H-1,2,3-triazole-4-carboxylic acid is highly polar, it exhibits minimal hydrophobic partitioning and typically elutes in the void volume of a standard RPLC system. To force retention, analysts often use highly aqueous mobile phases (>95% water) combined with strong acids (e.g., 0.1% Trifluoroacetic acid) to suppress the ionization of the carboxylate group. However, exposing standard C18 phases to highly aqueous conditions can cause hydrophobic phase collapse (dewetting), leading to irreproducible retention times and severe peak tailing[2].

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier orthogonal approach for polar analytes that fail on RPLC[3]. It utilizes a polar stationary phase (e.g., Zwitterionic, Amide, or bare Silica) and a highly organic mobile phase (typically >70% Acetonitrile). In HILIC, water acts as the strong eluting solvent[4]. The retention mechanism is driven by the analyte partitioning into a water-enriched liquid layer immobilized on the polar stationary phase surface[5]. For a highly hydrophilic compound like our nitro-triazole derivative, HILIC provides excellent retention ( k′>3 ) and superior peak shape, while remaining fully compatible with Electrospray Ionization Mass Spectrometry (ESI-MS) for impurity identification[3].

Mixed-Mode Chromatography (Anion-Exchange / RPLC)

Mixed-mode stationary phases incorporate both hydrophobic alkyl chains and ion-exchange groups (e.g., Weak Anion Exchange, WAX). Because the analyte contains a carboxylic acid, it carries a negative charge at neutral pH. The WAX mechanism provides strong electrostatic retention of the carboxylate, while the RPLC mechanism offers selectivity for less polar synthetic impurities. While highly selective, mixed-mode methods require complex optimization of both buffer concentration and organic modifier to control the dual retention mechanisms.

HPLC_Workflow Analyte 5-nitro-2H-1,2,3-triazole-4-carboxylic acid LogP: -0.59 Properties Physicochemical Profiling: Highly Polar, Acidic Analyte->Properties RP Reversed-Phase (C18) 0.1% TFA Properties->RP Standard HILIC HILIC (Zwitterionic) High Organic + Buffer Properties->HILIC Orthogonal Mixed Mixed-Mode (WAX/RP) Buffer Gradient Properties->Mixed Dual-Mode RP_Result Poor Retention (k' < 1) Peak Tailing RP->RP_Result HILIC_Result Excellent Retention (k' > 3) MS Compatible HILIC->HILIC_Result Mixed_Result High Selectivity Complex Optimization Mixed->Mixed_Result

Decision workflow for selecting the optimal HPLC mode based on analyte physicochemical properties.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the three chromatographic modes when analyzing 5-nitro-2H-1,2,3-triazole-4-carboxylic acid.

Performance MetricRPLC (C18) + 0.1% TFAHILIC (Zwitterionic)Mixed-Mode (WAX/RP)
Primary Retention Mechanism Hydrophobic PartitioningAqueous Layer PartitioningElectrostatic + Hydrophobic
Retention Factor ( k′ ) < 1.0 (Suboptimal)> 3.0 (Excellent)> 4.0 (Excellent)
Peak Asymmetry ( Tf​ ) > 2.0 (Severe Tailing)1.0 - 1.2 (Symmetrical)1.1 - 1.4 (Symmetrical)
MS Compatibility Poor (TFA suppresses signal)Excellent (Volatile buffers)Moderate (Buffer dependent)
Equilibration Time ~10 Column Volumes~20-30 Column Volumes~15 Column Volumes

Experimental Protocol: Validated HILIC Workflow

To ensure scientific integrity, the following HILIC protocol is designed as a self-validating system. Every parameter is chosen with a specific mechanistic purpose.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water, unadjusted (pH ~5.8).

    • Causality: Ammonium acetate is highly soluble in high concentrations of organic solvents. It provides the necessary ionic strength to ensure reproducible partitioning into the aqueous layer and shields residual silanols on the silica support, preventing secondary electrostatic interactions[4].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

    • Causality: Acetonitrile is the ideal weak solvent in HILIC because it does not hydrogen bond strongly, allowing the water layer to form efficiently on the stationary phase[4].

Step 2: Chromatographic Conditions & Equilibration

  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: Isocratic at 85% B / 15% A.

  • Equilibration: Flush the column with at least 30 column volumes of the mobile phase prior to the first injection. HILIC requires longer equilibration times than RPLC to establish a stable aqueous hydration layer[2].

Step 3: Sample Preparation (Critical)

  • Diluent: Dissolve the synthesized 5-nitro-2H-1,2,3-triazole-4-carboxylic acid in a diluent of 80% Acetonitrile / 20% Water.

  • Causality: In HILIC, water is the strong eluting solvent. Injecting a sample dissolved in 100% water will disrupt the localized partitioning layer at the head of the column, causing severe peak fronting and distortion[2]. Matching the sample diluent to the initial mobile phase conditions is mandatory for peak integrity.

Step 4: System Suitability (Self-Validation Criteria) Before analyzing the synthetic batch for purity, the system must pass the following checks:

  • Retention Factor ( k′ ): Must be ≥2.0 . This proves the analyte is actively partitioning into the stationary phase and not simply washing out in the void volume.

  • Tailing Factor ( Tf​ ): Must be between 0.8 and 1.5. Values outside this range indicate either column overloading or an un-equilibrated hydration layer.

  • Theoretical Plates ( N ): >5,000 to ensure sufficient resolving power for closely related synthetic impurities (e.g., des-nitro byproducts).

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - NIH.[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - Chrom Tech, Inc.[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent Technologies.[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent Technologies.[Link]

Sources

Comparative

benchmarking the detonation performance of novel 5-nitrotriazole compounds

Benchmarking Next-Generation Energetics: Detonation Performance of 5-Nitrotriazole & Nitrogen-Rich Azoles For decades, the energetic materials sector has relied heavily on carbon-rich nitramines like RDX (1,3,5-trinitro-...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Next-Generation Energetics: Detonation Performance of 5-Nitrotriazole & Nitrogen-Rich Azoles

For decades, the energetic materials sector has relied heavily on carbon-rich nitramines like RDX (1,3,5-trinitro-1,3,5-triazinane) and HMX (1,3,5,7-tetranitro-1,3,5,7-tetrazocane) to achieve high detonation velocity ( D ) and pressure ( P ). However, these legacy compounds derive their energy primarily from the oxidation of a carbon backbone, which inherently limits their performance ceiling and often results in high mechanical sensitivity.

As a Senior Application Scientist in the field of energetic materials, I have observed a critical paradigm shift toward nitrogen-rich heterocycles—specifically 5-nitrotriazoles, nitropyrazoles, and nitrotetrazoles. This guide provides an objective, data-driven comparison of these novel compounds against traditional explosives, detailing the mechanistic causality behind their performance and the self-validating protocols required to benchmark them safely.

Mechanistic Grounding: The Causality of High Performance

Unlike traditional explosives, 5-nitrotriazole compounds and their energetic salts do not rely on oxidation for their explosive power. Instead, they derive their energy from an exceptionally high positive heat of formation ( ΔHf​ )[1].

The pseudoaromatic electron delocalization within the triazole or tetrazole rings stabilizes an extensive network of N–N and C–N bonds under ambient conditions[1]. Upon shock initiation, the rapid, exothermic cleavage of these endothermic bonds results in the massive expulsion of environmentally benign N2​ gas. This mechanism directly translates to higher detonation velocities and pressures while maintaining a zero or near-zero oxygen balance[1]. Furthermore, by modifying the azole backbone with electrophilic reagents (e.g., synthesizing azido-5-nitrotriazole or 3-amino-5-nitrotriazole), researchers can precisely fine-tune the balance between structural density and mechanical sensitivity[2][3].

Mechanism A Nitrogen-Rich Azole Backbone B High Positive Heat of Formation (+ΔHf) A->B C Shockwave Initiation B->C D Rapid Exothermic Ring Cleavage C->D E Massive N2 Gas Expulsion (High D & P) D->E

Fig 1: Mechanistic pathway of detonation energy release in nitrogen-rich azoles.

Quantitative Benchmarking: Novel Azoles vs. Legacy Nitramines

To objectively evaluate these novel compounds, we must benchmark them against the established military standards: TNT, RDX, and HMX. The table below synthesizes experimental and computed detonation parameters for leading nitrogen-rich azole derivatives (such as 3,4,5-trinitro-1H-pyrazole and 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole) which are frequently evaluated alongside 5-nitrotriazoles in modern energetic studies.

Compound ClassificationCompoundDensity (g/cm³) ΔHf​ (kJ/mol)Detonation Velocity ( D , km/s)Detonation Pressure ( P , GPa)Impact Sensitivity (J)
Legacy Standard TNT 1.650-52.227.0220.7015.0
Legacy Standard RDX 1.816-192.008.7534.707.4
Legacy Standard HMX 1.900-250.009.0939.007.4
Novel Azole Derivative Compound 4 (5-nitro-2-nitratomethyl-tetrazole)1.801+228.079.2637.924.1
Novel Azole Derivative TNP (3,4,5-trinitro-1H-pyrazole)1.867N/A9.2538.60~15.0

Data sourced from comparative energetic studies utilizing EXPLO5 computational modeling and empirical validation[1][4].

Standardized Experimental Workflows

To ensure scientific integrity and laboratory safety, the evaluation of novel 5-nitrotriazole and related energetic compounds must follow a strict, self-validating workflow. We never proceed to empirical detonation testing without first confirming structural purity and establishing a safe handling envelope.

Protocol 1: Synthesis & Crystallographic Validation
  • Nitration & Alkylation: React the base azole precursor (e.g., 5-nitro-2-hydroxymethyl-tetrazole) with fuming nitric acid and acetic anhydride at strictly controlled temperatures[1].

  • Crystallization: Precipitate the product using a solvent/antisolvent method (e.g., cold ethanol addition) to yield high-purity crystals[3].

  • Self-Validation (XRD & NMR): Before any energetic testing, validate the molecular geometry using low-temperature X-ray single-crystal diffraction and 13C / 1H multinuclear NMR[1]. Causality: Impurities or trapped solvent molecules drastically alter the experimental crystal density ( ρ ). Because detonation velocity scales linearly with density, even minor impurities will exponentially skew downstream performance calculations.

Protocol 2: Sensitivity Profiling (Establishing the Safe Envelope)
  • Impact Sensitivity ( IS ): Utilize a BAM drop hammer. Apply the Bruceton "up-and-down" method, dropping a known weight from varying heights onto a 40 mm³ sample[1]. Record the H50​ (height of 50% probability of explosion).

  • Friction Sensitivity ( FS ): Subject the sample to a BAM friction tester using unglazed porcelain plates[3]. Causality: Establishing IS and FS is a mandatory safety gate. Compounds exhibiting IS<5 J (such as Compound 4) require specialized remote handling and are classified as primary explosives, fundamentally altering how subsequent detonation testing is conducted[1].

Protocol 3: Detonation Parameter Determination
  • Quantum Chemical Modeling: Compute the gas-phase enthalpy of formation using Density Functional Theory (DFT) at the B3LYP/6-31G* level[1].

  • Thermodynamic Conversion: Calculate the solid-state heat of formation ( ΔHf​ ) by subtracting the heat of sublimation from the gas-phase value.

  • EXPLO5 Execution: Input the experimental X-ray density and calculated ΔHf​ into the EXPLO5 code (which utilizes Kamlet-Jacobs empirical equations) to predict D and P [3].

  • Empirical Validation: For compounds passing the sensitivity gates, measure the actual detonation velocity using the optical fiber method on pressed pellets[3]. Causality: Computational models assume an ideal Theoretical Maximum Density (TMD). The optical fiber method grounds these predictions in real-world loading densities, validating the EXPLO5 outputs.

Workflow N1 Quantum Chemical Modeling (DFT/B3LYP) N2 Synthesis & Crystallization (e.g., Nitration of Azoles) N1->N2 Target ID N3 Structural Validation (XRD, Multinuclear NMR) N2->N3 N4 Sensitivity Profiling (BAM Drop Hammer/Friction) N3->N4 Purity Confirmed N5 Detonation Benchmarking (EXPLO5 & Optical Fiber) N4->N5 Safe Envelope

Fig 2: End-to-end self-validating workflow for novel energetic material development.

Strategic Outlook

The benchmarking data clearly indicates that novel 5-nitrotriazole and related nitrogen-rich azole compounds can match or exceed the detonation performance of HMX ( D>9.0 km/s) while offering highly tunable sensitivity profiles[1][4]. By adhering to rigorous, self-validating experimental workflows, researchers can safely transition these high-enthalpy materials from theoretical models to practical applications in advanced propulsion and insensitive munitions.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitro-2H-1,2,3-triazole-4-carboxylic acid
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5-nitro-2H-1,2,3-triazole-4-carboxylic acid
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